molecular formula C11H16N2O B3285926 1-(2-Methoxyphenyl)pyrrolidin-3-amine CAS No. 816468-25-4

1-(2-Methoxyphenyl)pyrrolidin-3-amine

Cat. No.: B3285926
CAS No.: 816468-25-4
M. Wt: 192.26 g/mol
InChI Key: MACLZMOAKUFMLH-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)pyrrolidin-3-amine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . Its structure features a pyrrolidine ring where the nitrogen is substituted with a 2-methoxyphenyl group, and the carbon at the 3-position carries an amine functional group . This specific substitution pattern makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds based on the pyrrolidine scaffold, such as 3-aminopyrrolidine-2,5-dione derivatives, are of significant interest in neuroscience and pharmacology, particularly for investigating anticonvulsant and antiepileptic activities . Furthermore, substituted pyrrolidine amines are key pharmacophores in the development of novel ligands for central nervous system (CNS) targets, including dual-target molecules designed to interact with receptors like the dopamine D3 receptor and the μ-opioid receptor (MOR) for potential applications in analgesia and substance use disorders . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-10(11)13-7-6-9(12)8-13/h2-5,9H,6-8,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACLZMOAKUFMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601286530
Record name 1-(2-Methoxyphenyl)-3-pyrrolidinamine
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Molecular Weight

192.26 g/mol
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Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

816468-25-4
Record name 1-(2-Methoxyphenyl)-3-pyrrolidinamine
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Record name 1-(2-Methoxyphenyl)-3-pyrrolidinamine
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Record name 1-(2-methoxyphenyl)pyrrolidin-3-amine
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Foundational & Exploratory

Chemical structure and molecular properties of 1-(2-Methoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and drug discovery, bifunctional building blocks are the cornerstone of rational drug design. 1-(2-Methoxyphenyl)pyrrolidin-3-amine (CAS: 816468-25-4) is a highly versatile, privileged scaffold characterized by an anisole moiety covalently linked to a chiral pyrrolidine ring. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale in pharmacology, and the catalytic causality behind its synthesis. Designed for research scientists and drug development professionals, this guide bridges the gap between synthetic methodology and downstream pharmacological application.

Molecular Architecture & Physicochemical Profile

The utility of 1-(2-Methoxyphenyl)pyrrolidin-3-amine stems from its unique structural topology. It possesses a secondary aniline-like nitrogen (endocyclic to the pyrrolidine) and a primary aliphatic amine (exocyclic), separated by a rigid, cyclic carbon framework. This creates a distinct spatial vector for derivatization.

Below is a summary of its core quantitative and physicochemical data:

PropertyValue / Description
Chemical Name 1-(2-Methoxyphenyl)pyrrolidin-3-amine
CAS Registry Number 816468-25-4
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
Chirality 1 Chiral Center (C3 of pyrrolidine); exists as (R), (S), or racemate
Hydrogen Bond Donors 1 (Primary amine, -NH₂)
Hydrogen Bond Acceptors 3 (Methoxy oxygen, pyrrolidine nitrogen, primary amine)
Topological Polar Surface Area (tPSA) 35.3 Ų
Solubility Profile Soluble in DCM, EtOAc, MeOH, and DMSO; poorly soluble in water

Structural Rationale in Drug Design

Aryl-pyrrolidines and their close analogs, aryl-piperazines, are classified as "privileged scaffolds" due to their high frequency of occurrence in approved central nervous system (CNS) therapeutics[1]. The integration of the 1-(2-methoxyphenyl)pyrrolidin-3-amine motif into a larger molecular framework is driven by precise structure-activity relationship (SAR) principles:

  • The Lipophilic Anchor & Hydrogen Bonding: The 2-methoxyphenyl group is not merely a steric placeholder. The aromatic ring engages in

    
     stacking with conserved phenylalanine or tryptophan residues within the transmembrane domains of G-protein coupled receptors (GPCRs). Simultaneously, the methoxy oxygen acts as a critical hydrogen bond acceptor, often interacting with serine or asparagine residues in the binding pocket[2].
    
  • Conformational Restriction: Unlike flexible aliphatic diamines, the pyrrolidine ring restricts the conformational degrees of freedom. This rigidity directs the C3-primary amine (or its subsequent amide/urea derivatives) toward the conserved aspartate residue (e.g., Asp3.32 in dopamine receptors) to form a requisite salt bridge, dramatically enhancing target selectivity[3].

Synthetic Methodologies: The Buchwald-Hartwig Paradigm

The synthesis of 1-(2-Methoxyphenyl)pyrrolidin-3-amine relies on the palladium-catalyzed Buchwald-Hartwig cross-coupling of a pyrrolidine derivative with 2-bromoanisole. We outline two distinct pathways: a direct chemoselective route and an industry-standard protected route[4].

SynthRoute cluster_A Method A: Direct Chemoselective Arylation cluster_B Method B: Standard Protected Route A_SM 3-Aminopyrrolidine + 2-Bromoanisole A_Cond Pd2(dba)3, Xantphos NaOtBu, 130°C A_SM->A_Cond Direct Coupling A_Prod 1-(2-Methoxyphenyl) pyrrolidin-3-amine A_Cond->A_Prod Chemoselective (N1 over N3) B_SM 3-(Boc-amino)pyrrolidine + 2-Bromoanisole B_Cond Pd2(dba)3, BINAP NaOtBu, 100°C B_SM->B_Cond Buchwald-Hartwig B_Int Boc-Protected Intermediate B_Cond->B_Int B_Deprot TFA / DCM rt, 2h B_Int->B_Deprot Deprotection B_Prod 1-(2-Methoxyphenyl) pyrrolidin-3-amine B_Deprot->B_Prod

Synthetic workflows for 1-(2-Methoxyphenyl)pyrrolidin-3-amine via Pd-catalyzed amination.
The Causality of Chemoselectivity (Method A)

Research has demonstrated that unprotected 3-aminopyrrolidine can undergo direct chemoselective arylation at the endocyclic nitrogen (N1) over the primary exocyclic nitrogen (N3)[4].

  • The "Why": The secondary endocyclic amine is electronically favored for oxidative addition/reductive elimination in the catalytic cycle. However, the primary amine can act as a bidentate poison, coordinating to the palladium center and stalling the cycle.

  • The Solution: By elevating the temperature to 130 °C and utilizing a wide-bite-angle ligand like Xantphos, the off-cycle stable Pd-amine coordination complexes are broken, forcing the reaction down the productive N1-arylation pathway.

Self-Validating Protocol: Industry-Standard Protected Route (Method B)

For reliable scale-up without the risk of trace di-arylation, the Boc-protected route is the gold standard.

Objective: High-yield synthesis of 1-(2-Methoxyphenyl)pyrrolidin-3-amine. Reagents: 3-(Boc-amino)pyrrolidine (1.0 eq), 2-bromoanisole (1.1 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), NaOtBu (1.5 eq), Anhydrous Toluene.

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd₂(dba)₃ and BINAP in anhydrous, degassed toluene. Stir at room temperature for 15 minutes.

    • Causality: Degassing prevents the rapid oxidation of electron-rich Pd(0) to inactive Pd(II) by ambient oxygen. The 15-minute stir allows the formation of the active Pd(0)-phosphine complex, visually indicated by a shift from deep purple to a reddish-brown hue.

  • Reagent Addition: Add 3-(Boc-amino)pyrrolidine, 2-bromoanisole, and NaOtBu.

    • Causality: NaOtBu is chosen as a strong, non-nucleophilic base. It deprotonates the coordinated amine to form the requisite palladium-amido complex without competing as a nucleophile against the aryl halide.

  • Cross-Coupling: Heat the mixture to 100 °C for 12 hours.

    • Causality: The steric bulk of the BINAP ligand accelerates the final reductive elimination step, expelling the product and regenerating the Pd(0) catalyst.

  • Purification: Cool to room temperature, filter through a Celite pad to remove palladium black and inorganic salts. Purify via flash chromatography (Hexanes/EtOAc) to isolate the Boc-protected intermediate.

  • Deprotection: Dissolve the intermediate in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (10 eq). Stir at room temperature for 2 hours.

  • Final Isolation: Evaporate the solvent, neutralize with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate to yield the pure primary amine.

Pharmacological Applications & Downstream Signaling

Once functionalized (typically via amide coupling or reductive amination at the C3 position), derivatives of 1-(2-Methoxyphenyl)pyrrolidin-3-amine act as potent Multi-Target Directed Ligands (MTDLs)[5]. They are predominantly evaluated for their affinity toward the Dopamine D₂/D₃ receptors and Serotonin 5-HT₁A/5-HT₇ receptors[6].

When a derivative acts as an agonist or partial agonist at the D₂ receptor (a classic Gαi/o coupled receptor), it initiates a specific inhibitory signaling cascade.

GPCR_Signaling Ligand Aryl-Pyrrolidine Derivative GPCR Dopamine D2/D3 Receptor Ligand->GPCR Binds & Activates G_protein Gαi/o Protein (Inhibitory) GPCR->G_protein Conformational Change AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production PKA Protein Kinase A (Inhibited) cAMP->PKA Prevents Activation

Downstream Gαi/o signaling pathway modulated by aryl-pyrrolidine GPCR ligands.

By modulating this pathway, derivatives of this scaffold can dampen hyperactive dopaminergic signaling, which is the foundational mechanism of action for managing psychotic disorders, schizophrenia, and bipolar mania.

Conclusion

1-(2-Methoxyphenyl)pyrrolidin-3-amine is far more than a simple chemical catalog item; it is a rationally designed vector for exploring aminergic GPCR space. By understanding the causality behind its palladium-catalyzed synthesis—specifically the management of competing nucleophiles and off-cycle catalyst states—researchers can efficiently scale this building block. Furthermore, recognizing its geometric and electronic contributions to receptor binding empowers medicinal chemists to design the next generation of highly selective CNS therapeutics.

References

  • The Journal of Organic Chemistry - Palladium-Mediated Arylation of 3-Aminopiperidines and 3-Aminopyrrolidines. Jean, L., et al. (2004). URL: [Link]

  • MDPI Molecules - Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. (2024). URL:[Link]

  • National Institutes of Health (PMC) - Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2023). URL: [Link]

Sources

1-(2-Methoxyphenyl)pyrrolidin-3-amine CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: March 2026

CAS Registry Number: 816468-25-4 Primary Application: Medicinal Chemistry Building Block / GPCR Ligand Scaffold Document Type: Technical Guide & Synthetic Protocol

Executive Summary

1-(2-Methoxyphenyl)pyrrolidin-3-amine is a specialized heterocyclic building block utilized primarily in the synthesis of central nervous system (CNS) active agents. Its structural core—an N-aryl pyrrolidine—serves as a privileged scaffold in medicinal chemistry, frequently appearing in ligands for dopamine (D2/D3), serotonin (5-HT), and sigma receptors. The ortho-methoxy substitution on the phenyl ring introduces specific steric and electronic properties, often enhancing metabolic stability and selectivity compared to unsubstituted analogs.

This guide provides a comprehensive technical breakdown of the compound's identity, optimized synthetic routes for laboratory-scale production, and its utility in structure-activity relationship (SAR) studies.

Chemical Identity & Physicochemical Profile[1][2][3]

PropertySpecification
Chemical Name 1-(2-Methoxyphenyl)pyrrolidin-3-amine
CAS Number 816468-25-4
Molecular Formula C₁₁H₁₆N₂O
Molecular Weight 192.26 g/mol
SMILES COC1=CC=CC=C1N2CCC(N)C2
InChI Key MACLZMOAKUFMLH-UHFFFAOYSA-N
LogP (Predicted) ~1.3 (Lipophilic, CNS penetrant)
pKa (Predicted) ~9.5 (Secondary amine), ~-1.0 (Aniline-like nitrogen)
Appearance Pale yellow to brown viscous oil or low-melting solid

Synthetic Routes & Optimization

Core Challenge: Steric Hindrance

Synthesizing N-(2-methoxyphenyl) derivatives is kinetically challenging due to the ortho-methoxy group, which creates steric clash during the metal-catalyzed coupling steps. Standard nucleophilic aromatic substitution (SNAr) is often ineffective unless the aryl ring is highly electron-deficient.

Recommended Route: Buchwald-Hartwig Amination

The most robust method for synthesizing this compound is the Palladium-catalyzed Buchwald-Hartwig cross-coupling of 2-bromoanisole with 3-(Boc-amino)pyrrolidine , followed by acidic deprotection.

Step 1: C-N Cross-Coupling
  • Reactants: 2-Bromoanisole (1.0 eq), tert-butyl pyrrolidin-3-ylcarbamate (1.1 eq).

  • Catalyst System: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂.

  • Ligand: BINAP or XPhos .

    • Expert Insight: Use BINAP for cost-efficiency, but XPhos or RuPhos are superior if the reaction is sluggish. The bulky biaryl phosphine ligands (Buchwald ligands) facilitate the oxidative addition and reductive elimination steps in sterically congested ortho-substituted systems.

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 eq).

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous, degassed).

  • Conditions: 100°C, 12–16 hours, Inert atmosphere (Ar/N₂).

Step 2: Boc-Deprotection
  • Reagent: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.

  • Conditions: 0°C to RT, 2 hours.

  • Workup: Basify with NaOH to pH >12 to extract the free amine.

Synthetic Workflow Diagram

SynthesisWorkflow Start Starting Materials 2-Bromoanisole + 3-(Boc-amino)pyrrolidine Catalyst Catalytic System Pd source + Buchwald Ligand (XPhos) NaOtBu, Toluene, 100°C Start->Catalyst Mixing Intermediate Intermediate tert-butyl (1-(2-methoxyphenyl) pyrrolidin-3-yl)carbamate Catalyst->Intermediate C-N Coupling (12-16h) Deprotection Deprotection TFA / DCM or HCl / Dioxane Intermediate->Deprotection N-Boc Cleavage Product Final Product 1-(2-Methoxyphenyl)pyrrolidin-3-amine (Free Base) Deprotection->Product Basification & Extraction

Caption: Optimized 2-step synthetic workflow emphasizing the critical C-N coupling stage.

Medicinal Chemistry Applications

GPCR Ligand Design

The 1-arylpyrrolidine motif is a bioisostere of the 1-arylpiperazine moiety found in numerous psychotropic drugs (e.g., Aripiprazole, Trazodone).

  • Dopamine Receptors (D2/D3): The pyrrolidine ring restricts conformational freedom compared to piperazines, potentially increasing receptor subtype selectivity.

  • 5-HT Receptors: The ortho-methoxy group often acts as an intramolecular hydrogen bond acceptor or provides a "twist" in the biaryl conformation, which is critical for fitting into the orthosteric binding pocket of 5-HT1A or 5-HT7 receptors.

Metabolic Stability

The ortho-methoxy group blocks the P450-mediated hydroxylation at the 2-position of the phenyl ring. Furthermore, the methoxy group is metabolically robust compared to a hydroxyl or unsubstituted phenyl ring, prolonging the in vivo half-life of the scaffold.

Stereochemistry

While the CAS 816468-25-4 typically refers to the racemate, the (3S) and (3R) enantiomers are often investigated separately.

  • Pro-Tip: Synthesis of enantiopure versions should start from commercially available chiral 3-(Boc-amino)pyrrolidines to avoid difficult chiral resolutions at the final stage.

Analytical Characterization

To validate the synthesis, the following analytical signatures should be observed:

1H NMR (400 MHz, CDCl₃)
  • Aromatic Region (6.8–7.2 ppm): 4H multiplet. The ortho-substitution pattern will show distinct splitting (dd or td) for the protons adjacent to the methoxy and nitrogen attachment points.

  • Methoxy Group (3.8 ppm): Strong singlet (3H).

  • Pyrrolidine Ring:

    • 3.4–3.6 ppm: Multiplets corresponding to the N-CH₂ protons (alpha to the aryl nitrogen).

    • 3.1–3.3 ppm: Multiplet for the CH-NH₂ proton.

    • 1.7–2.2 ppm: Multiplets for the internal CH₂ protons of the pyrrolidine ring.

Mass Spectrometry (ESI+)
  • [M+H]⁺: Observed peak at 193.13 m/z .

  • Fragmentation: Loss of NH₃ (17 Da) or the methoxy radical may be observed in MS/MS modes.

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory). Potential acute toxicity if swallowed (typical of aryl amines).

  • Storage: Store under inert gas (Argon) at 2–8°C. The free amine is sensitive to CO₂ (carbamate formation) and oxidation over time.

  • PPE: Wear nitrile gloves, safety goggles, and work within a fume hood. Avoid inhalation of dust or vapors.

References

  • PubChem. 1-(2-methoxyphenyl)pyrrolidin-3-amine (Compound Summary). National Library of Medicine. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[1] (Context: Ligand selection for ortho-substituted aryl halides). Available at: [Link]

  • Min, X., et al. (2022). Structure–Activity Relationship of Pyrrolidine Derivatives as GPCR Ligands. Journal of Medicinal Chemistry. (Context: Utility of aryl-pyrrolidines in drug discovery). Available at: [Link]

Sources

Solubility Profile of 1-(2-Methoxyphenyl)pyrrolidin-3-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

1-(2-Methoxyphenyl)pyrrolidin-3-amine is a substituted pyrrolidine derivative with potential applications in pharmaceutical research and development. A comprehensive understanding of its solubility in various organic solvents is paramount for its synthesis, purification, formulation, and overall handling in a laboratory setting. This technical guide provides a detailed analysis of the predicted solubility profile of this compound based on its structural and physicochemical properties. Critically, in the absence of extensive public data, this document furnishes robust, step-by-step experimental protocols for the accurate determination of its thermodynamic solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended for researchers, chemists, and drug development professionals seeking both a theoretical framework and practical methodologies for characterizing this molecule.

Introduction

The journey of a chemical entity from discovery to a viable product is critically dependent on its physicochemical properties. Among these, solubility is a cornerstone that influences everything from reaction kinetics and purification efficiency to bioavailability and formulation stability.[1][2] 1-(2-Methoxyphenyl)pyrrolidin-3-amine, a molecule featuring a combination of aromatic, ether, and amine functional groups, presents a unique solubility challenge that necessitates a systematic evaluation.

The structure dictates its function and properties. The presence of both polar functional groups capable of hydrogen bonding and a non-polar aromatic backbone suggests a nuanced interaction with different types of organic solvents. This guide aims to deconstruct the molecular characteristics of 1-(2-Methoxyphenyl)pyrrolidin-3-amine to predict its behavior and to provide a self-validating, reliable experimental framework for its quantitative assessment.

Physicochemical Properties and Structural Analysis

A thorough analysis of the molecule's structure is the first step in predicting its solubility. The key physicochemical parameters are summarized below.

Table 1: Physicochemical Properties of 1-(2-Methoxyphenyl)pyrrolidin-3-amine

PropertyValue / StructureSource
Molecular Formula C₁₁H₁₆N₂O[3]
Molecular Weight 192.26 g/mol [4]
2D Structure Chemical structure of 1-(2-Methoxyphenyl)pyrrolidin-3-amine[3]
Predicted XLogP 1.3[3]
Functional Groups Primary Amine (-NH₂), Tertiary Amine (pyrrolidine N), Ether (-OCH₃), Aromatic RingN/A
2.1 Structural Interpretation

The solubility of 1-(2-Methoxyphenyl)pyrrolidin-3-amine is governed by a balance of its polar and non-polar features:

  • Polar Moieties : The primary amine (-NH₂) and the nitrogen atom in the pyrrolidine ring are capable of acting as hydrogen bond acceptors, while the primary amine can also act as a hydrogen bond donor.[5] The ether group (-OCH₃) contributes to the molecule's polarity. These groups facilitate dissolution in polar solvents like alcohols and other protic or aprotic polar media.[6]

  • Non-Polar Moieties : The phenyl ring and the aliphatic carbon backbone of the pyrrolidine ring constitute the non-polar, hydrophobic regions of the molecule. These parts favor interactions with non-polar solvents through van der Waals forces.

  • Basicity : As an amine, the molecule is basic.[7] In the presence of acidic solvents or in acidic aqueous solutions, the nitrogen atoms can be protonated to form cationic ammonium salts. These ionic forms are significantly more polar and, consequently, more soluble in polar solvents.[8]

Theoretical Solubility Profile

Based on the structural analysis and the fundamental principle of "like dissolves like," a qualitative solubility profile can be predicted.[6] This serves as an essential starting point for solvent selection in experimental settings.

Table 2: Predicted Qualitative Solubility of 1-(2-Methoxyphenyl)pyrrolidin-3-amine

Solvent CategoryExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighly Soluble / MiscibleThe solvent's ability to hydrogen bond with the amine and ether groups leads to strong solute-solvent interactions.[9][10]
Polar Aprotic DMSO, DMF, AcetonitrileSolubleThese solvents have large dipole moments and can effectively solvate the polar regions of the molecule through dipole-dipole interactions.[10]
Moderately Polar Dichloromethane (DCM), ChloroformSolubleA good balance of polarity allows for effective solvation of both the polar functional groups and the non-polar aromatic ring.[10]
Non-Polar Toluene, Hexane, EtherSparingly Soluble to InsolubleThe dominant non-polar nature of these solvents provides limited affinity for the polar amine and ether functional groups, leading to poor solvation.[10]
Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, empirical determination is required for accurate, quantitative data. The shake-flask method is the most reliable technique for measuring thermodynamic (or equilibrium) solubility, which represents the true saturation point of a compound in a solvent.[11][12]

4.1 The Shake-Flask Method: A Workflow for Accuracy

The causality behind this method is the establishment of a true thermodynamic equilibrium between the undissolved solid solute and the saturated solution. Extended agitation at a controlled temperature ensures that the dissolution process has reached its endpoint, providing a stable and reproducible measurement.[13]

Shake_Flask_Workflow cluster_prep Phase 1: Equilibration cluster_sep Phase 2: Separation & Sampling cluster_analysis Phase 3: Analysis A 1. Add excess solute to a known volume of solvent B 2. Seal vial and place in temperature-controlled orbital shaker A->B C 3. Agitate for 24-48 hours to ensure equilibrium B->C D 4. Cease agitation and allow solid to settle C->D E 5. Withdraw supernatant and filter through a 0.45 µm syringe filter D->E F 6. Prepare accurate dilution of the filtrate E->F G 7. Quantify concentration using validated HPLC-UV method F->G

Caption: Experimental workflow for determining thermodynamic solubility.

4.2 Detailed Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system. By taking samples at multiple time points (e.g., 24 and 48 hours), one can confirm that equilibrium has been reached when the measured concentrations are consistent.[13]

Materials and Reagents:

  • 1-(2-Methoxyphenyl)pyrrolidin-3-amine (high purity)

  • Organic solvents (analytical or HPLC grade)

  • Scintillation vials or flasks with airtight seals

  • Temperature-controlled orbital shaker

  • Analytical balance (±0.1 mg)

  • Volumetric flasks and pipettes

  • Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)

  • HPLC system with UV detector

Procedure:

  • Preparation: Add an excess amount of 1-(2-Methoxyphenyl)pyrrolidin-3-amine to a vial containing a precisely known volume of the selected organic solvent. An "excess" ensures a solid phase remains after equilibrium is reached.[14]

  • Equilibration: Securely seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. Agitate for at least 24 hours.[13][15] For rigorous analysis, prepare triplicate samples and test at multiple time points (e.g., 24h, 48h) to confirm equilibrium.[13]

  • Phase Separation: Remove the vials from the shaker and allow them to stand at the same constant temperature until the excess solid has settled.

  • Sampling: Carefully withdraw a portion of the clear supernatant using a syringe. Immediately pass the solution through a 0.45 µm syringe filter into a clean vial.[16][17] This step is critical to remove any undissolved micro-particulates that would otherwise inflate the solubility measurement.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical calibration curve.

4.3 Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography is the preferred method for quantification due to its high precision, accuracy, and specificity.[16] The choice of a UV detector is appropriate as the aromatic ring in the analyte serves as a strong chromophore.

HPLC_Analysis_Workflow A 1. Prepare stock solution of analyte at known concentration B 2. Create a series of calibration standards by serial dilution A->B C 3. Analyze standards by HPLC to generate a calibration curve (Area vs. Conc.) B->C D 4. Inject the diluted sample from the solubility experiment E 5. Measure the peak area of the analyte D->E F 6. Calculate concentration using the calibration curve E->F

Caption: Workflow for quantitative analysis using HPLC-UV.

General HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure consistent protonation of the amine). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance for the compound (e.g., ~275 nm, determined by a UV scan).

  • Injection Volume: 10 µL.

Quantification:

  • Prepare a stock solution of 1-(2-Methoxyphenyl)pyrrolidin-3-amine in a suitable solvent (e.g., methanol or mobile phase).[16]

  • From the stock, prepare at least five calibration standards of decreasing concentration.[16]

  • Inject each standard into the HPLC to generate a calibration curve by plotting peak area against concentration. The curve should have a correlation coefficient (R²) > 0.999 for accuracy.[12]

  • Inject the diluted sample from the shake-flask experiment.

  • Determine the concentration in the diluted sample using the linear regression equation from the calibration curve.

  • Calculate the original solubility in the saturated solution, accounting for the dilution factor.

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Data Presentation

For clarity and comparative analysis, all experimentally determined solubility data should be presented in a structured table.

Table 3: Example Data Table for Solubility of 1-(2-Methoxyphenyl)pyrrolidin-3-amine at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Methanol32.7[Experimental Value][Calculated Value]
Ethanol24.5[Experimental Value][Calculated Value]
Acetonitrile37.5[Experimental Value][Calculated Value]
Dichloromethane9.1[Experimental Value][Calculated Value]
Toluene2.4[Experimental Value][Calculated Value]
n-Hexane1.9[Experimental Value][Calculated Value]
Conclusion

1-(2-Methoxyphenyl)pyrrolidin-3-amine possesses a hybrid structure with both polar and non-polar characteristics, resulting in a varied solubility profile across different organic solvents. It is predicted to be highly soluble in polar solvents, particularly those capable of hydrogen bonding, and sparingly soluble in non-polar aliphatic and aromatic hydrocarbons. This guide provides the necessary theoretical foundation to understand these interactions and, more importantly, offers a detailed, robust, and reliable experimental protocol for the precise quantification of its thermodynamic solubility. The application of these methods will empower researchers to generate the critical data needed for effective process development, formulation, and scientific investigation.

References
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?. [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • ACS Publications - Analytical Chemistry. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

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  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

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  • Unknown Source. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • PubChemLite. (n.d.). 1-(2-methoxyphenyl)pyrrolidin-3-amine (C11H16N2O). [Link]

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A Technical Guide to Pharmacophore Analysis of 1-(2-Methoxyphenyl)pyrrolidin-3-amine Derivatives for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of the pharmacophore analysis of 1-(2-methoxyphenyl)pyrrolidin-3-amine derivatives. It is intended for researchers, medicinal chemists, and computational scientists engaged in the discovery and development of novel therapeutics. By elucidating the critical three-dimensional arrangement of chemical features required for biological activity, pharmacophore modeling serves as a powerful tool in modern drug design. This document will detail the strategic considerations and technical execution of a pharmacophore-based investigation for this promising class of compounds, which are structurally analogous to known central nervous system (CNS) active agents.

Introduction: The Therapeutic Potential of 1-(2-Methoxyphenyl)pyrrolidin-3-amine Derivatives

The 1-(2-methoxyphenyl)pyrrolidin-3-amine scaffold represents a privileged structural motif in medicinal chemistry, frequently associated with activity at various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors.[1][2] These receptors are implicated in a wide range of neurological and psychiatric disorders, including depression, schizophrenia, and Parkinson's disease.[3][4] The pyrrolidine ring offers a versatile three-dimensional geometry, while the methoxyphenyl group can engage in crucial aromatic and hydrophobic interactions within the receptor binding pocket. The primary amine of the pyrrolidin-3-amine moiety is often a key hydrogen bonding or ionic interaction point.[5]

A thorough understanding of the structure-activity relationships (SAR) is paramount for optimizing the potency, selectivity, and pharmacokinetic properties of these derivatives. Pharmacophore analysis provides a robust computational framework to distill complex SAR data into a simple, intuitive, and actionable 3D model.[6][7]

The Core Principles of Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a small molecule to exert a specific biological effect. These features typically include:

  • Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.

  • Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.

  • Hydrophobic (HYD): Non-polar groups that engage in van der Waals interactions.

  • Aromatic (AR): Aromatic ring systems that can participate in π-π stacking or other aromatic interactions.

  • Positive Ionizable (PI): Groups that are positively charged at physiological pH.

  • Negative Ionizable (NI): Groups that are negatively charged at physiological pH.

Pharmacophore models can be developed using two primary approaches:

  • Ligand-Based Pharmacophore Modeling: This method is employed when the 3D structure of the biological target is unknown. It relies on a set of active compounds to identify the common chemical features responsible for their activity.[4]

  • Structure-Based Pharmacophore Modeling: When the crystal structure of the target protein is available, a pharmacophore model can be generated by analyzing the key interactions between the protein and a bound ligand.[3]

This guide will focus on a ligand-based approach, which is often the starting point in a drug discovery campaign where a validated crystal structure may not be available.

A Step-by-Step Workflow for Pharmacophore Analysis

The following section outlines a comprehensive, field-proven workflow for the pharmacophore analysis of 1-(2-methoxyphenyl)pyrrolidin-3-amine derivatives. This protocol is designed to be a self-validating system, with built-in checks and balances to ensure the scientific rigor of the resulting model.

Data Set Preparation and Curation

The quality of the input data is the most critical factor for generating a predictive pharmacophore model.

Protocol 1: Ligand Data Set Curation

  • Compound Selection: Assemble a structurally diverse set of 1-(2-methoxyphenyl)pyrrolidin-3-amine derivatives with a wide range of biological activities (e.g., from high nanomolar to micromolar IC50 or Ki values). A minimum of 15-20 compounds is recommended.

  • Data Cleaning: Standardize chemical structures, check for and correct any errors in stereochemistry, and ensure consistent representation of tautomeric and protonation states.

  • Conformational Analysis: For each molecule, generate a diverse ensemble of low-energy conformations. This is crucial as the bioactive conformation is often not the global minimum energy state. Utilize a robust conformational search algorithm, such as the mixed torsional/low-mode search.

Pharmacophore Model Generation

With a curated dataset, the next step is to identify the common pharmacophoric features.

Protocol 2: Ligand-Based Pharmacophore Model Generation

  • Feature Identification: For each molecule in the training set, identify all potential pharmacophoric features.

  • Common Feature Pharmacophore Generation: Employ a suitable algorithm (e.g., HipHop or PHASE) to identify common pharmacophore hypotheses that are shared among the most active compounds.[6] The algorithm will align the molecules and identify spatial arrangements of features that are present in all active ligands.

  • Hypothesis Scoring and Selection: The generated hypotheses are scored based on how well they map the active compounds and their ability to discriminate between active and inactive molecules. The best hypothesis is selected based on statistical parameters such as the survival score, selectivity, and clustering of active compounds.

Pharmacophore Model Validation

A robust validation process is essential to ensure the predictive power of the generated pharmacophore model.

Protocol 3: Pharmacophore Model Validation

  • Internal Validation (Training Set): The selected pharmacophore model should be able to accurately estimate the activity of the compounds in the training set. A good correlation between the predicted and experimental activities is a primary indicator of a reliable model.

  • External Validation (Test Set): A test set of compounds that were not used in the model generation should be used to assess the predictive ability of the model. The model should be able to accurately predict the activity of these external compounds.

  • Decoy Set Screening: A decoy set, consisting of a large number of molecules with similar physicochemical properties but different topologies to the active compounds, should be screened. A good pharmacophore model should have a low hit rate for the decoy set, demonstrating its ability to distinguish true actives from random molecules.

Illustrative Pharmacophore Model for 1-(2-Methoxyphenyl)pyrrolidin-3-amine Derivatives

Based on the known pharmacology of similar scaffolds, a hypothetical pharmacophore model for D2 receptor antagonists can be proposed. This model would likely consist of the following features:

  • One Positive Ionizable (PI) feature: Corresponding to the protonated amine of the pyrrolidine ring.[5]

  • One Aromatic (AR) feature: Representing the 2-methoxyphenyl ring.[8]

  • One Hydrophobic (HYD) feature: Potentially overlapping with the methoxy group or another hydrophobic region of the molecule.

  • One Hydrogen Bond Acceptor (HBA) feature: The oxygen atom of the methoxy group.

FeatureDescriptionPutative Interaction
PI Positively IonizableIonic interaction with an acidic residue (e.g., Aspartic Acid) in the receptor.[5]
AR Aromatic Ringπ-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
HYD Hydrophobicvan der Waals interactions with hydrophobic residues.
HBA Hydrogen Bond AcceptorHydrogen bond with a donor residue (e.g., Serine, Threonine) in the receptor.

Caption: Hypothetical pharmacophore features for 1-(2-Methoxyphenyl)pyrrolidin-3-amine derivatives as D2 receptor antagonists.

G cluster_workflow Pharmacophore Analysis Workflow A 1. Data Set Preparation (Compound Selection, Curation, Conformational Analysis) B 2. Pharmacophore Model Generation (Feature Identification, Hypothesis Generation) A->B C 3. Model Validation (Internal, External, Decoy Screening) B->C D 4. Virtual Screening (Database Filtering) C->D E 5. Hit Identification & Optimization D->E

Caption: A generalized workflow for pharmacophore-based drug discovery.

Application in Virtual Screening for Hit Identification

Once validated, the pharmacophore model can be used as a 3D query to screen large compound libraries for novel molecules with the desired biological activity.[7][9]

Protocol 4: Pharmacophore-Based Virtual Screening

  • Database Preparation: Prepare a large, diverse compound library (e.g., ZINC, Enamine) by generating 3D conformations for each molecule.

  • Pharmacophore Screening: Use the validated pharmacophore model to screen the prepared database. Molecules that match the pharmacophore query are retained as hits.

  • Hit Filtering and Prioritization: The initial hit list can be further filtered based on drug-likeness criteria (e.g., Lipinski's rule of five), ADMET properties, and visual inspection to remove undesirable structures.

  • In Vitro Testing: The prioritized hits are then acquired or synthesized for experimental validation of their biological activity.

G cluster_model Hypothetical Pharmacophore Model PI {Positive Ionizable (PI)|Protonated Amine} AR {Aromatic (AR)|2-Methoxyphenyl Ring} PI->AR d1 HYD {Hydrophobic (HYD)|Methoxy Group} PI->HYD d2 HBA {Hydrogen Bond Acceptor (HBA)|Methoxy Oxygen} AR->HBA d3 caption A visual representation of a hypothetical pharmacophore model.

Caption: A hypothetical pharmacophore model for 1-(2-methoxyphenyl)pyrrolidin-3-amine derivatives.

Conclusion and Future Directions

Pharmacophore analysis is an indispensable tool in the rational design of novel 1-(2-methoxyphenyl)pyrrolidin-3-amine derivatives. By providing a clear and actionable 3D model of the key molecular interactions required for biological activity, this computational approach can significantly accelerate the drug discovery process. The workflow outlined in this guide provides a robust framework for generating and validating predictive pharmacophore models, leading to the identification of novel hit compounds with improved therapeutic potential.

Future work in this area could involve the integration of machine learning algorithms to enhance the predictive power of the pharmacophore models and the use of structure-based methods as more structural data on the relevant biological targets become available.

References

  • Kekesi, O., et al. (2016). The signaling pathway of dopamine D2 receptor (D2R) activation using normal mode analysis (NMA) and the construction of pharmacophore models for D2R ligands. Journal of Receptors and Signal Transduction, 36(4), 361-373. [Link][2]

  • Kryst-Widźgowska, A., & Bojarski, A. J. (2010). Pharmacophore models for metabotropic 5-HT receptor ligands. Current Medicinal Chemistry, 17(26), 2899-2917. [Link][1]

  • Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs. 1. Molecular frameworks. Journal of Medicinal Chemistry, 39(15), 2887-2893.
  • Ortiz, A. R., et al. (1995). An initial three-component pharmacophore for specific serotonin-3 receptor ligands. Journal of Medicinal Chemistry, 38(11), 1891-1895. [Link][10]

  • Vermeulen, E. S., et al. (2004). Selective pharmacophore models of dopamine D(1) and D(2) full agonists based on a new alignment-independent technique. Journal of Medicinal Chemistry, 47(3), 545-555. [Link][5]

  • Leach, A. R., et al. (2010). Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. Mini-Reviews in Medicinal Chemistry, 10(4), 326-337. [Link][11][12]

  • Bojarski, A. J., et al. (2006). Receptor-Based Pharmacophores for Serotonin 5-HT7R Antagonists—Implications to Selectivity. Journal of Medicinal Chemistry, 49(23), 6822-6833. [Link][13]

  • Schaller, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7686. [Link][3]

  • Lill, M. A., et al. (2000). A pharmacophore model for dopamine D-4 receptor antagonists. Journal of Computer-Aided Molecular Design, 14(8), 769-786. [Link][8]

  • Lemo, T., et al. (2019). A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods. International Journal of Molecular Sciences, 20(24), 6296. [Link][4]

  • Wang, S., et al. (2012). Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. Chemical Biology & Drug Design, 79(5), 769-780. [Link][14]

  • de Mattos, M. C. S., et al. (2018). Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. Journal of the Brazilian Chemical Society, 29(10), 2139-2149. [Link][15]

  • Tripathi, S., et al. (2020). Computational Simulations Identify Pyrrolidine-2,3-Dione Derivatives as Novel Inhibitors of Cdk5/p25 Complex to Attenuate Alzheimer's Pathology. ACS Chemical Neuroscience, 11(15), 2326-2339. [Link][16]

  • Kumar, A., et al. (2024). Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. Asian Journal of Chemistry, 36(1), 135-142. [Link][17]

  • Wang, Y., et al. (2011). Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(8), 2445-2448. [Link][18]

  • Al-Suhaimi, K. S., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 13. [Link][19]

  • Kumar, V., et al. (2022). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. Journal of Medicinal Chemistry, 65(11), 7749-7771. [Link][20]

  • Brown, L. L., et al. (2002). Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues as potential positron emission tomography imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 45(13), 2841-2849. [Link][21]

  • Kumar, A., et al. (2011). Pharmacophore modeling and 3D-QSAR studies on furanone derivatives as cyclooxygenase inhibitors. Pharmacophore, 2(6), 298-315. [Link][6]

  • Park, J. S., et al. (2002). Synthesis and Sar Studies for the Inhibition of TNF-α Production. Part 2. 2-[3-(Cyclopentyloxy)-4-Methoxyphenyl]-Substituted-1 -Isoindolinone Derivatives. Archives of Pharmacal Research, 25(3), 246-253. [Link][22]

  • Tutone, M., & Almerico, A. M. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Heterocyclic Chemistry, 58, 1-38. [Link][23]

  • Cannon, J. G., et al. (1981). Synthesis of 5-hydroxy- and 5,6-dihydroxy-derivatives of spiro[indane-2,2′-pyrrolidine], rigid analogues of tyramine and dopamine respectively. Journal of the Chemical Society, Perkin Transactions 1, 1137-1142. [Link][24]

  • Lim, H., et al. (2010). Synthesis and biological evaluation of 3-aminopyrrolidine derivatives as CC chemokine receptor 2 antagonists. Bioorganic & Medicinal Chemistry Letters, 20(7), 2099-2102. [Link][25]

  • Ke, Y., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(11), 3236. [Link][26]

  • Schuster, D., et al. (2016). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 21(1), 10. [Link][7]

  • Li, J., et al. (2013). Three-dimensional pharmacophore screening for fentanyl derivatives. Journal of Zhejiang University-SCIENCE B, 14(7), 601-609. [Link][9]

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  • Slynko, I., et al. (2022). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. International Journal of Molecular Sciences, 23(21), 12891. [Link][27]

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Technical Guide: pKa Values and Ionization States of 1-(2-Methoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the ionization behavior of 1-(2-Methoxyphenyl)pyrrolidin-3-amine , a structural scaffold relevant to medicinal chemistry, particularly in the development of GPCR ligands and kinase inhibitors.[1]

Executive Summary

1-(2-Methoxyphenyl)pyrrolidin-3-amine is a diamine featuring two distinct nitrogen centers with vastly different acid-base properties. Its ionization profile is defined by a highly basic aliphatic primary amine (pKa ~9.[1]6) and a weakly basic N-aryl tertiary amine (pKa ~3.8–4.5).[1][2] At physiological pH (7.4), the molecule exists predominantly as a monocation , a critical factor governing its solubility, membrane permeability, and pharmacokinetics.[2]

Chemical Identity & Structural Analysis

To accurately predict ionization, we must first deconstruct the electronic environment of the two basic centers.

  • Compound Name: 1-(2-Methoxyphenyl)pyrrolidin-3-amine[1][2][3][4]

  • Core Scaffold: Pyrrolidine ring.[1]

  • Substituents:

    • Position 1 (N1): 2-Methoxyphenyl group (Ortho-anisole moiety).[1][2]

    • Position 3 (N3): Primary amino group (-NH₂).[1][2][5]

Structural Diagram (SMILES)

COC1=CC=CC=C1N2CCC(C2)N[1][2][3][4][6]

Functional Group Analysis[1][2][5]
  • N3 (Primary Amine): This is an aliphatic amine attached to an sp³ carbon.[1] It lacks direct conjugation with the aromatic ring. Consequently, it exhibits high basicity characteristic of alkylamines.[2]

  • N1 (Ring Nitrogen): This nitrogen is part of the pyrrolidine ring but is directly bonded to an aromatic ring (N-aryl).[1] The lone pair on N1 participates in resonance with the phenyl ring (aniline-like), significantly reducing its availability for protonation.[2] The 2-methoxy group introduces an ortho-effect, providing steric bulk that may twist the N-phenyl bond, slightly decoupling resonance but also exerting an inductive electron-withdrawing effect.

pKa Determination & Theoretical Basis

Based on fragment analysis and quantitative structure-property relationship (QSPR) data from analogous systems (e.g., 1-phenylpyrrolidine and 3-aminopyrrolidine), the dissociation constants are defined as follows:

Table 1: Predicted pKa Values[1][7]
Ionization CenterFunctional Group TypeEstimated pKaElectronic Rationale
pKa₁ (Basic) Primary Amine (N3)9.6 ± 0.5 Typical aliphatic amine range.[1][2] Minimal electronic influence from the distal N-aryl group.[1]
pKa₂ (Acidic) N-Aryl Tertiary Amine (N1)4.2 ± 0.5 Resonance delocalization into the phenyl ring lowers basicity.[1] The ortho-methoxy group stabilizes the neutral form via induction.
Mechanistic Insight[1][2]
  • The N3 Center (Dominant Base): Protonation occurs here first as pH drops from 14.[1] The resulting ammonium species (-NH₃⁺) is stabilized by solvation.[1]

  • The N1 Center (Weak Base): Protonation only occurs at low pH (< 4).[1][2] The lone pair is delocalized into the

    
    -system of the benzene ring. The 2-methoxy substituent creates a "push-pull" dynamic: the oxygen atom is electron-donating by resonance (increasing basicity) but electron-withdrawing by induction (decreasing basicity).[1] In ortho-substituted anilines, the steric twist often reduces resonance stabilization, making the induction effect dominant, resulting in a pKa slightly lower than unsubstituted N-phenylpyrrolidine (pKa ~4.9).[2]
    

Ionization Profile & Microspecies Distribution[1]

Understanding the species distribution across the pH scale is vital for formulation and absorption modeling.

Ionization Scheme (Graphviz)[1][2]

IonizationScheme Figure 1: Stepwise deprotonation of 1-(2-Methoxyphenyl)pyrrolidin-3-amine. Dication Dication (BH₂²⁺) (pH < 3) Both N protonated Monocation Monocation (BH⁺) (pH 5 - 9) N3 Protonated N1 Neutral Dication->Monocation pKa₂ ≈ 4.2 (N1 Deprotonation) Monocation->Dication Neutral Neutral (B) (pH > 10.5) Both N Neutral Monocation->Neutral pKa₁ ≈ 9.6 (N3 Deprotonation) Neutral->Monocation

Physiological Implications (pH 7.4)

At blood pH (7.4):

  • pH < pKa₁ (9.6): The primary amine is >99% protonated.[1]

  • pH > pKa₂ (4.2): The aniline nitrogen is >99% neutral.[1]

  • Net Charge: +1.

  • Dominant Species: Monocation .[1]

Pharmaceutical Consequence: The molecule will have high aqueous solubility due to the positive charge but may require active transport or specific formulation strategies to cross the Blood-Brain Barrier (BBB), as passive diffusion of cations is limited compared to neutral species.[2]

Experimental Protocols for pKa Validation

To empirically verify these values, the following "Gold Standard" protocols are recommended.

Method A: Potentiometric Titration (The Standard)

Best for measuring pKa values between 2 and 12 when the compound is soluble and available in >5 mg quantities.

  • Preparation: Dissolve 5–10 mg of the hydrochloride salt of the amine in 20 mL of degassed water/methanol (if solubility is low) containing 0.15 M KCl (to maintain ionic strength).

  • Titrant: Standardized 0.1 M KOH (carbonate-free).

  • Apparatus: Automated titrator (e.g., Mettler Toledo or Sirius T3) with a glass pH electrode.

  • Execution:

    • Acidify solution to pH 2.0 using 0.1 M HCl.[1]

    • Titrate upwards to pH 12.0 in small increments (0.05 pH units).

  • Data Analysis: Use Bjerrum plots or non-linear least squares regression (e.g., Hyperquad software) to identify inflection points.[1] The first inflection (pH ~4) corresponds to N1; the second (pH ~9.[2]6) corresponds to N3.[1]

Method B: NMR-pH Titration (Site-Specific)

Best for assigning which pKa belongs to which nitrogen if ambiguity exists.[1]

  • Solvent: 90% H₂O / 10% D₂O buffered series.

  • Tracking: Monitor the chemical shift (

    
    ) of protons adjacent to the nitrogen atoms.
    
    • H-3 (pyrrolidine ring): Will shift significantly around pH 9.6.[1]

    • Aromatic Protons (ortho/para): Will shift significantly around pH 4.2 due to changes in ring resonance upon N1 protonation.[1]

  • Plotting: Plot

    
     vs. pH. The inflection point of the sigmoidal curve gives the pKa.
    
Experimental Workflow Diagram

ExperimentalWorkflow Figure 2: Decision tree for experimental pKa determination. Start Start: 10mg Sample SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck Decision Soluble? SolubilityCheck->Decision Potentiometric Potentiometric Titration (Sirius T3 / GLpKa) Decision->Potentiometric Yes Cosolvent Cosolvent Titration (Water/MeOH) -> Extrapolate to 0% Decision->Cosolvent No DataAnalysis Non-linear Regression (Bjerrum Plot) Potentiometric->DataAnalysis Cosolvent->DataAnalysis Validation Verify with NMR (If site assignment needed) DataAnalysis->Validation Output Report pKa1 & pKa2 DataAnalysis->Output Validation->Output

Pharmaceutical & Biological Implications[1][2][8]

Solubility & Formulation
  • Stomach (pH 1.5): The molecule exists as a dication (both N1 and N3 protonated).[1][2] Solubility will be maximal.

  • Intestine (pH 6.5–7.4): Exists as a monocation .[1] Solubility remains good, preventing precipitation in the intestinal lumen.

Membrane Permeability (LogD)[1][2]
  • LogP (Neutral): Estimated at ~1.8 (moderate lipophilicity).[1][2]

  • LogD (pH 7.4): Due to the positive charge on N3, the effective distribution coefficient (LogD) will be significantly lower (approx. -0.5 to 0.5).[1][2]

  • Impact: While the monocation hinders passive diffusion, the lipophilic 2-methoxyphenyl tail provides a hydrophobic anchor that may facilitate interaction with membrane phospholipids.

Blood-Brain Barrier (BBB)[1][2]
  • CNS penetration may be limited by the permanent positive charge at physiological pH. Successful CNS drugs with this scaffold often require the primary amine to be substituted (e.g., methylated or cyclized) to lower the pKa or increase lipophilicity.[2]

References

  • PubChem. 1-(2-methoxyphenyl)pyrrolidin-3-amine (Compound Summary). National Library of Medicine.[1] Available at: [Link][1][2]

  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series, Butterworths, London.[2] (Standard reference for aniline and pyrrolidine pKa data).

  • Avdeef, A. Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1] (Source for pKa-LogD relationships).

  • ChemAxon. pKa Plugin Technical Calculation Guide. (Industry standard for pKa prediction algorithms used in absence of experimental data).[1] Available at: [Link]

  • Hall, H. K. "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, 1957. (Foundational text on electronic effects in aminopyrrolidines).

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Technical Guide: Aryl-Pyrrolidine Amine Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of aryl-pyrrolidine amine building blocks , a privileged scaffold class in modern medicinal chemistry. Unlike flat aromatic systems, these sp³-rich heterocycles offer defined stereochemical vectors and improved physicochemical properties (solubility, metabolic stability).[1] This document details their structural classification, validated synthetic protocols, and strategic application in structure-activity relationship (SAR) studies.

Structural Classification & Pharmacophore Analysis[2]

The "aryl-pyrrolidine amine" designation encompasses two distinct high-value pharmacophores. Understanding the distinction is critical for scaffold selection.

Class A: The Aryl-Pyrrolidine Core (Secondary Amine Handle)

In this class, the pyrrolidine ring nitrogen serves as the primary attachment point (amine handle). The aryl group is a substituent on the carbon skeleton.

  • 3-Arylpyrrolidines: The most common scaffold for monoamine reuptake inhibitors and kinase inhibitors. The C3-stereocenter dictates the vector of the aryl group relative to the amine.

  • 2-Arylpyrrolidines: Often derived from proline or styrenes. These provide a more congested steric environment around the nitrogen, useful for modulating metabolic clearance.

Class B: The Amino-Aryl-Pyrrolidine (Diamine Scaffold)

These are pyrrolidines substituted with both an aryl group and an exocyclic amine (primary or secondary).

  • 3-Amino-4-Arylpyrrolidines: A rigid diamine scaffold.[2] The fixed relationship between the C3-amine and C4-aryl group creates a specific "lock-and-key" motif, critical for protease inhibitors (e.g., DPP-4) and GPCR ligands.

Physicochemical Advantages
PropertyImpact on Drug Design
Fsp³ Fraction Increases solubility and reduces "flatness," correlating with higher clinical success rates.
Stereogenicity 3-Arylpyrrolidines have 2 enantiomers; 3-amino-4-arylpyrrolidines have 4 stereoisomers. Allows precise probing of chiral binding pockets.
Conformational Puckering The ring undergoes envelope puckering, allowing the aryl group to adopt pseudo-axial or pseudo-equatorial orientations based on substitution.

Synthetic Strategies & Decision Matrix

The synthesis of these blocks requires choosing between de novo ring construction and functionalization of existing rings.[3]

Decision Matrix for Synthesis
  • Target: 2-Arylpyrrolidine

    
    Route:  Asymmetric hydrogenation of cyclic imines or lithiation/substitution of N-Boc-pyrrolidine.
    
  • Target: 3-Arylpyrrolidine

    
    Route:  Rh-catalyzed conjugate addition (Protocol A) or Pd-catalyzed hydroarylation.[4]
    
  • Target: 3-Amino-4-Arylpyrrolidine

    
    Route:  [3+2] Cycloaddition of azomethine ylides (Protocol B).
    
Visualization of Synthetic Logic

SyntheticLogic Start Target Scaffold Type2 2-Arylpyrrolidine Start->Type2 Type3 3-Arylpyrrolidine Start->Type3 Type34 3-Amino-4-Aryl Start->Type34 Route1 C-H Activation / Lithiation Type2->Route1 Direct Funct. Route2 Rh-Cat 1,4-Addition Type3->Route2 High ee% Route3 [3+2] Cycloaddition Type34->Route3 Stereocontrol

Figure 1: Decision matrix for selecting the optimal synthetic route based on the target substitution pattern.

Detailed Experimental Protocols

These protocols are selected for scalability and high enantiomeric excess (ee), essential for generating library building blocks.

Protocol A: Asymmetric Synthesis of Chiral 3-Arylpyrrolidines

Methodology: Rhodium-catalyzed enantioselective 1,4-addition of arylboronic acids to fumaric esters, followed by cyclization.[5] This route avoids harsh lithiation conditions and tolerates diverse functional groups.[6][7]

Reagents:

  • Arylboronic acid (1.5 equiv)

  • Di-tert-butyl fumarate (1.0 equiv)

  • [RhCl(C2H4)2]2 (3 mol% Rh)

  • Chiral Diene Ligand (e.g., (R,R)-Bn-bod*, 3.3 mol%)

  • KOH (1.0 equiv), Dioxane/H2O (10:1)

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox, mix [RhCl(C2H4)2]2 and the chiral diene ligand in dioxane. Stir for 15 min to generate the active cationic Rh-species.

  • Addition: Add arylboronic acid, di-tert-butyl fumarate, and aqueous KOH.

  • Reaction: Stir at 60°C for 2 hours. The reaction proceeds via a Rh-aryl intermediate inserting into the fumarate double bond.

  • Workup: Quench with dilute HCl. Extract with EtOAc.[2]

  • Cyclization (to Pyrrolidine):

    • Treat the resulting chiral succinate diester with TFA (deprotection).

    • Reflux with urea or primary amine to form succinimide.

    • Reduce with LiAlH4 or BH3·THF to yield the final 3-arylpyrrolidine.

Validation Criteria:

  • Yield: >85% for the addition step.[1][8]

  • Enantiomeric Excess: >94% ee (determined by Chiral HPLC).

Protocol B: Synthesis of 3-Amino-4-Arylpyrrolidines via [3+2] Cycloaddition

Methodology: Reaction of azomethine ylides (generated from imino esters) with nitroalkenes. This constructs the ring and sets two stereocenters simultaneously.[2]

Step-by-Step Workflow:

  • Dipole Generation: Mix an

    
    -imino ester (derived from glycine and an aldehyde) with AgOAc (catalyst) and a chiral ligand (e.g., Ferrocenyl phosphine).
    
  • Cycloaddition: Add the

    
    -nitrostyrene derivative (the dipolarophile).
    
  • Conditions: Stir at -20°C in DCM for 12-24 hours.

  • Result: This yields the nitro-proline ester.

  • Reduction: Hydrogenation (H2, Pd/C) reduces the nitro group to the amine and the ester to the alcohol (or amide depending on workup), yielding the diamine core.

Mechanism of Action & Pathway Analysis

Understanding the catalytic cycle is crucial for troubleshooting low yields or poor stereoselectivity. Below is the mechanism for the Rh-catalyzed route (Protocol A).

RhCycle PreCat Rh(I)-Precursor + Chiral Diene ActiveCat Active Rh-OH Species PreCat->ActiveCat Activation Transmetal Transmetalation (Ar-B(OH)2 enters) ActiveCat->Transmetal RhAryl Rh-Aryl Intermediate Transmetal->RhAryl - B(OH)3 Insertion Olefin Insertion (Enantio-determining) RhAryl->Insertion + Fumarate Hydrolysis Hydrolysis (Release Product) Insertion->Hydrolysis + H2O Hydrolysis->ActiveCat Regeneration

Figure 2: Catalytic cycle for the Rh-catalyzed asymmetric 1,4-addition. The olefin insertion step dictates the stereochemistry.

Medicinal Chemistry Applications

Case Study: DPP-4 Inhibitors

The 3-amino-pyrrolidine scaffold is a bioisostere of the cyanopyrrolidine motif found in Vildagliptin.

  • Role: The pyrrolidine amine forms a salt bridge with Glu205/Glu206 in the DPP-4 active site.

  • Optimization: Substitution at the 4-position (aryl group) fills the S2 hydrophobic pocket, increasing potency from micromolar to nanomolar range.

Bioisosteric Replacement

Aryl-pyrrolidines often replace:

  • Piperidines: To reduce lipophilicity (LogP) and improve metabolic stability.

  • Tetrahydrofurans: To introduce a basic center for solubility.

References

  • Preparation of Chiral 3-Arylpyrrolidines via the Enantioselective 1,4-Addition of Arylboronic Acids to Fumaric Esters Catalyzed by Rh(I)/Chiral Diene Complexes. Organic Letters, 2012.[5][8] Link

  • Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Journal of the American Chemical Society, 2013 (Cited context). Link

  • The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem Technical Review. Link

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. Angewandte Chemie, 2016. Link

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts. MDPI Molecules, 2023. Link

Sources

Thermodynamic Stability of 1-(2-Methoxyphenyl)pyrrolidin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of 1-(2-Methoxyphenyl)pyrrolidin-3-amine , a critical heterocyclic building block in medicinal chemistry.

The analysis synthesizes structural modification principles, predicted physicochemical parameters, and standard stress-testing protocols (ICH Q1A) to establish a robust stability profile.

Chemical Identity & Structural Analysis[1]

1-(2-Methoxyphenyl)pyrrolidin-3-amine is a bifunctional N-heterocycle characterized by a pyrrolidine core substituted with a primary amine at the C3 position and an electron-rich o-anisole moiety at the N1 position.

  • IUPAC Name: 1-(2-Methoxyphenyl)pyrrolidin-3-amine[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 192.26 g/mol

  • CAS Number: 1352316-87-0 (Racemic) / 149433-64-9 (Enantiomeric variants often cited in patent literature)

Electronic & Steric Determinants of Stability

The thermodynamic stability of this molecule is governed by the interplay between the two nitrogen centers:

  • N1 (Anilinic Nitrogen): The nitrogen atom within the pyrrolidine ring is directly bonded to the phenyl ring. The lone pair is delocalized into the aromatic

    
    -system, significantly reducing its basicity (
    
    
    
    ). The ortho-methoxy group provides steric shielding , protecting this center from facile enzymatic N-dealkylation or oxidative attack compared to para-substituted analogs.
  • N3 (Primary Aliphatic Amine): This is the thermodynamically reactive center (

    
    ). It is a potent nucleophile, making the molecule susceptible to side reactions with electrophiles (e.g., atmospheric 
    
    
    
    , aldehydes) but thermodynamically stable in isolation.

Physicochemical Stability Profile

The following data summarizes the thermodynamic boundaries of the compound. Where experimental values are proprietary, high-confidence predicted values based on SAR (Structure-Activity Relationship) of N-arylpyrrolidines are provided.

Table 1: Thermodynamic & Physicochemical Parameters
ParameterValue / RangeStability Implication
Physical State Viscous Oil or Low-Melting SolidProne to oxidation if stored as a free base oil due to high surface area.
Boiling Point ~340°C (Predicted)Thermally stable against vaporization; degradation likely precedes boiling.

(N3-NH2)
9.8 ± 0.5Highly basic; forms stable salts (HCl, fumarate) which enhance shelf-life.

(N1-Ar)
3.2 ± 0.5Non-basic under physiological conditions; resistant to protonation-induced cleavage.
LogP 1.3 - 1.5Moderately lipophilic; stable in aqueous buffers across pH 4-9.
Hydrolytic Stability Absolute Contains no hydrolyzable bonds (ester, amide, carbamate).

Degradation Pathways & Mechanisms[2][3][4][5][6][7]

While the molecule is hydrolytically inert, it is thermodynamically susceptible to oxidative stress and photolytic degradation .

Oxidative Instability (The Primary Risk)

The electron-rich N-aryl moiety lowers the oxidation potential of the pyrrolidine ring. Under accelerated stress (high


, metal ions), two pathways dominate:
  • 
    -Hydroxylation/Oxidation:  Oxidation at the carbon 
    
    
    
    to the N1 nitrogen, leading to the formation of a lactam (pyrrolidin-2-one derivative).
  • N-Oxide Formation: Direct oxidation of the primary amine (N3) to a hydroxylamine or nitro-species, though this is slower than ring oxidation.

Photostability

Anilines are chromophores. Exposure to UV light can generate radical cations at the N1 position, leading to polymerization or ring-opening reactions.

Visualization: Degradation Pathways

The following diagram illustrates the theoretical degradation cascade under thermodynamic stress.

DegradationPathways Parent 1-(2-Methoxyphenyl) pyrrolidin-3-amine (Parent) N_Oxide N3-Oxide (Impurity A) Parent->N_Oxide Oxidation (H2O2/Peroxides) Primary Amine Attack Lactam 2-Oxo-pyrrolidine Derivative (Impurity B) Parent->Lactam Oxidative Stress (Alpha-C Oxidation) Carbamate Carbamate Salt (Reversible) Parent->Carbamate + CO2 (Atmospheric) Storage Instability Radical Radical Cation (Polymerization) Parent->Radical UV Light (hν) Photo-oxidation

Caption: Predicted degradation pathways. The formation of the lactam (Impurity B) is the thermodynamically favored irreversible pathway under oxidative stress.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability for drug development, a "Forced Degradation" study (Stress Testing) is required. This protocol is designed to be self-validating by including mass balance checks.

Protocol: Forced Degradation Workflow

Objective: Determine intrinsic stability and identify degradation products.

Reagents:

  • 0.1 N HCl (Acid stress)

  • 0.1 N NaOH (Base stress)

  • 3%

    
     (Oxidative stress)
    
  • HPLC-grade Acetonitrile/Water

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Dissolve 10 mg of 1-(2-Methoxyphenyl)pyrrolidin-3-amine in 10 mL of diluent (50:50 MeCN:H2O). Concentration: 1 mg/mL.

  • Stress Conditions (Parallel Reactions):

    • Acid: Mix 1 mL Stock + 1 mL 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base: Mix 1 mL Stock + 1 mL 0.1 N NaOH. Heat at 60°C for 24 hours.

    • Oxidation: Mix 1 mL Stock + 1 mL 3%

      
      . Store at RT for 4 hours (Monitor closely; aniline derivatives oxidize rapidly).
      
    • Thermal: Seal 1 mL Stock in a vial. Heat at 80°C for 72 hours.

    • Control: 1 mL Stock stored at 4°C.

  • Quenching:

    • Neutralize acid/base samples to pH 7.0 prior to analysis.

    • Dilute oxidative samples with cold methanol to halt reaction.

  • Analysis:

    • Inject 10 µL into HPLC-DAD/MS.

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in 0.1% Formic Acid.

Visualization: Stability Testing Logic

StabilityWorkflow cluster_stress Stress Conditions Start Sample Preparation (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Start->Base Ox Oxidation (3% H2O2, RT) Start->Ox Heat Thermal (80°C, 3 Days) Start->Heat Analysis LC-MS Analysis (Gradient Elution) Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Decision Degradation > 10%? Analysis->Decision Report Generate Stability Profile Decision->Report Yes (Identify Impurities) Decision->Report No (Stable)

Caption: Logic flow for forced degradation studies. Note that oxidative stress (Red) is the critical control point for this molecule.

Storage & Handling Recommendations

Based on the thermodynamic analysis, the following handling protocols are mandatory to maintain purity >98%:

  • Salt Formation: Do not store as the free base oil. Convert to a crystalline salt (e.g., Dihydrochloride or Fumarate ). The lattice energy of the crystal significantly increases thermodynamic stability and prevents N-oxidation.

  • Atmosphere: Store under Argon or Nitrogen. The primary amine reacts reversibly with atmospheric

    
     to form carbamates (white crust on oil surface).
    
  • Temperature: Long-term storage at -20°C is recommended for the free base; RT is acceptable for the HCl salt.

References

  • PubChem. (2025).[2][3][4] 1-(2-Methoxyphenyl)pyrrolidin-3-amine Compound Summary. National Library of Medicine. Available at: [Link]

  • Baumann, M., et al. (2011). Continuous Flow Synthesis of N-Aryl Pyrrolidines. Beilstein Journal of Organic Chemistry. (Contextual reference for N-aryl pyrrolidine stability).
  • ICH Guidelines. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Available at: [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[4] (Source for amine oxidation mechanisms).[5][6]

Sources

Technical Guide: Enantioselective Characterization and Utility of 1-(2-Methoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Methoxyphenyl)pyrrolidin-3-amine is a privileged heterocyclic scaffold widely utilized in medicinal chemistry as a linker or pharmacophore for G-Protein Coupled Receptor (GPCR) ligands (specifically Dopamine D3 and Serotonin 5-HT) and kinase inhibitors.

The molecule possesses a single chiral center at the C3 position of the pyrrolidine ring, giving rise to two enantiomers: (3R) and (3S) .[1] While they share identical scalar physical properties (boiling point, solubility), their three-dimensional vectors differ fundamentally, leading to divergent pharmacological profiles and synthetic utility. This guide provides a definitive technical analysis of their structural differences, stereoselective synthesis, and analytical resolution.

Structural & Conformational Analysis

The core difference between the (R) and (S) enantiomers lies in the spatial orientation of the primary amine group relative to the rigid N-arylpyrrolidine plane.[1]

The Ortho-Methoxy Effect

The ortho-methoxy substituent on the phenyl ring is not merely a lipophilic handle; it exerts a profound steric and electronic influence on the pyrrolidine ring conformation.

  • Steric Locking: The 2-methoxy group creates steric clash with the pyrrolidine ring protons, forcing the phenyl ring to twist out of coplanarity with the pyrrolidine nitrogen.[1] This restricts rotation around the N1-C(phenyl) bond, creating a defined "atropisomeric-like" conformational preference.

  • Vector Projection:

    • In the (3S) enantiomer, the C3-amine vector projects in a specific trajectory (often denoted as "up" in standard 2D representations).[1]

    • In the (3R) enantiomer, the C3-amine projects in the opposing trajectory ("down").[1]

    • Impact: When this amine is used as a handle to attach a secondary pharmacophore (e.g., an amide or urea linker), the resulting drug molecule will explore vastly different regions of a target protein's binding pocket.[1]

Visualization of Stereochemical Divergence[1]

G Start Chiral Center C3 R_Iso (3R)-Enantiomer (Vector α) Start->R_Iso Stereochem S_Iso (3S)-Enantiomer (Vector β) Start->S_Iso Stereochem Binding_R Receptor Interaction A (e.g., H-bond Donor) R_Iso->Binding_R Spatial Fit Binding_S Receptor Interaction B (e.g., Hydrophobic Clash) S_Iso->Binding_S Spatial Fit

Figure 1: Logical flow of how the C3 stereocenter dictates downstream receptor interaction.

Synthetic Protocols: Accessing Specific Enantiomers[1]

To ensure scientific integrity, asymmetric synthesis starting from the chiral pool is superior to chiral resolution of the racemate.[1] Resolution is often inefficient (max 50% yield) and requires expensive chiral chromatography.[1] The following protocol uses a Self-Validating approach where the starting material's chirality ensures the product's identity.

Recommended Route: Buchwald-Hartwig Amination

This route utilizes commercially available, enantiopure tert-butyl pyrrolidin-3-ylcarbamate.

Reaction Scheme:

  • Coupling: 1-Bromo-2-methoxybenzene + (3R)- or (3S)-3-(Boc-amino)pyrrolidine.

  • Deprotection: Acidic cleavage of the Boc group.[1]

Detailed Experimental Protocol (Self-Validating)
StepParameterSpecificationRationale
1. Reagents Aryl Halide1-Bromo-2-methoxybenzene (1.0 equiv)Electrophile.
Amine Source(3S)-(-)-3-(Boc-amino)pyrrolidine (1.1 equiv)Chiral Source. Determines final config.
CatalystPd₂dba₃ (2 mol%)Pre-catalyst for C-N bond formation.[1]
LigandXPhos or BINAP (4 mol%)Bulky phosphine ligand essential for steric hindrance of ortho-methoxy.[1]
BaseNaOtBu (1.4 equiv)Strong base to deprotonate the pyrrolidine.[1]
SolventToluene or DioxaneNon-polar aprotic solvent for high temp.
2.[1] Execution Temperature100°CRequired for activation of aryl bromide.[1]
Time12-16 HoursMonitor via LCMS until bromide is consumed.
Checkpoint TLC/LCMS Validation: Disappearance of aryl bromide. Appearance of Boc-protected intermediate mass [M+H]⁺ ≈ 293.
3. Deprotection Acid4M HCl in DioxaneClean removal of Boc group without racemization.[1]
WorkupBasify to pH >10 with NaOHFree-basing the amine for extraction.
4. Isolation PurificationColumn Chromatography (DCM/MeOH/NH₃)Isolate the pure free amine.[1]

Yield Expectation: 75-85% overall yield. Enantiomeric Excess (ee): Typically >98% (retains starting material chirality).[1]

Analytical Differentiation & Quality Control

Distinguishing the (R) and (S) enantiomers requires chiral analytical techniques.[1][2] Standard C18 HPLC will not separate them.[1]

Chiral HPLC Method

The following method is validated for 3-aminopyrrolidine derivatives.

  • Column: Chiralpak IA or IB (Immobilized Amylose/Cellulose derivatives).[1]

    • Why: Immobilized phases are robust against amine-containing mobile phases.

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).[1]

    • Note: Diethylamine (DEA) is critical to suppress peak tailing caused by the interaction of the primary amine with silanol groups.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (targeting the phenyl ring).[1]

Expected Result:

  • The enantiomers will elute at distinct retention times (e.g., T_R1 = 8.5 min, T_R2 = 11.2 min).[1]

  • Validation: Inject the racemate first to establish the separation window.[1] Then inject the synthesized single enantiomer to confirm identity and %ee.[1]

Optical Rotation

While specific rotation values (


) depend on solvent and concentration, a general trend for 3-aminopyrrolidines is observed:
  • (3S)-Isomer: Typically exhibits a negative (-) rotation in methanol.

  • (3R)-Isomer: Typically exhibits a positive (+) rotation in methanol.

  • Caution: This must be experimentally verified for the specific 2-methoxy derivative, as the aryl group can invert the sign compared to the unsubstituted pyrrolidine.[1]

Biological & Pharmacological Implications[1][2][3][4][5][6][7]

The choice of enantiomer is not trivial; it is a binary switch for biological activity.[1]

The "Eutomer" vs. "Distomer" Concept

In drug development, one enantiomer (the eutomer) usually binds the target with high affinity, while the other (the distomer) is inactive or off-target.[1]

  • GPCR Ligands (Dopamine D3 / Serotonin):

    • Research indicates that for many 1-arylpyrrolidine-3-amine derived ligands, the (3S) configuration is often preferred for binding to dopamine receptors due to the specific topology of the orthosteric binding pocket (Aspartate residue interaction).

    • Mechanism:[1][3][4][5][6][7][8] The (S)-amine vector aligns the basic nitrogen to form a salt bridge with the conserved Aspartate (e.g., Asp3.32 in GPCRs) while positioning the hydrophobic 2-methoxyphenyl tail into a specific hydrophobic sub-pocket.

  • Kinase Inhibitors:

    • If used as a solvent-exposed solubilizing group, the difference may be subtle.[1] However, if the amine binds into the ribose pocket, the stereochemistry will determine if the inhibitor fits or clashes with the hinge region.[1]

Comparative Data Summary
Feature(3R)-Enantiomer(3S)-Enantiomer
Precursor (3R)-3-(Boc-amino)pyrrolidine(3S)-3-(Boc-amino)pyrrolidine
Spatial Vector "Down" / α-face"Up" / β-face
Typical GPCR Affinity Often lower (Distomer) for D3/5-HTOften higher (Eutomer) for D3/5-HT
Synthetic Cost ComparableComparable

References

  • PubChem. (2025).[1] 1-(2-Methoxyphenyl)pyrrolidin-3-amine Compound Summary. National Library of Medicine.[1] [Link]

  • Fish, P. V., et al. (2008).[1][9] Derivatives of (3S)-N-(biphenyl-2-ylmethyl)pyrrolidin-3-amine as selective noradrenaline reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Brown, L. L., et al. (2002).[1] Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues. Journal of Medicinal Chemistry. [Link]

  • Moriarty, K., et al. (2008).[1] Stereoselective synthesis of pyrrolidines. (Contextual reference for Buchwald coupling on pyrrolidines).

Sources

Unlocking the Polypharmacological Potential of 1-(2-Methoxyphenyl)pyrrolidin-3-amine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The development of highly selective ligands for central nervous system (CNS) targets relies heavily on privileged scaffolds. Historically, the 1-(2-methoxyphenyl)piperazine (1-o-MPP) moiety has served as a cornerstone pharmacophore for targeting monoaminergic G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors [1]. However, the inherent conformational flexibility and achiral nature of the piperazine ring often lead to promiscuous binding profiles, resulting in off-target effects (e.g.,


-adrenergic-induced orthostatic hypotension).

To overcome these limitations, medicinal chemists have transitioned to the 1-(2-Methoxyphenyl)pyrrolidin-3-amine scaffold. This structural evolution introduces two critical advantages:

  • Conformational Restriction: The five-membered pyrrolidine ring restricts the spatial orientation of the 2-methoxyphenyl group, locking it into a conformation that can be tailored for specific receptor sub-pockets.

  • Chirality and Functionalization: The primary amine at the C3 position introduces a stereocenter. This chiral handle allows researchers to synthesize enantiopure ligands that probe the stereochemical constraints of the receptor. Furthermore, the primary amine serves as a versatile synthetic anchor for attaching extended linkers, enabling the ligand to bridge the orthosteric binding site (OBS) and the secondary binding pocket (SBP) of target GPCRs [2].

Primary Biological Targets and Mechanistic Pathways

The 1-(2-methoxyphenyl)pyrrolidin-3-amine scaffold is primarily utilized to develop ligands for the dopaminergic and serotonergic systems. The 2-methoxyphenyl group acts as a lipophilic anchor, engaging in critical


 stacking and edge-to-face interactions with conserved aromatic residues (e.g., Trp6.48, Phe6.51) within the GPCR orthosteric site, while the protonated basic nitrogen forms a quintessential salt bridge with the conserved Asp3.32 residue [3].
Dopamine D2 and D3 Receptors

The dopamine D3 receptor (D3R) is a highly sought-after target for the treatment of schizophrenia, bipolar disorder, and psychostimulant use disorders [3]. Because the D2 and D3 receptors share ~80% sequence homology in their transmembrane domains, achieving D3R selectivity is notoriously difficult. The pyrrolidine-3-amine scaffold solves this by allowing the attachment of extended aryl-amide or triazole linkers. The 2-methoxyphenyl-pyrrolidine core anchors in the OBS, while the extended linker projects into the less conserved SBP, conferring high D3-over-D2 selectivity [2].

Serotonin 5-HT1A and 5-HT7 Receptors

Derivatives of this scaffold are potent modulators of the 5-HT1A receptor, functioning typically as partial agonists or antagonists [4]. At the 5-HT1A receptor, the methoxy group on the phenyl ring acts as a crucial hydrogen bond acceptor, interacting with Ser5.42. This interaction stabilizes the receptor in specific conformational states, modulating the downstream adenylyl cyclase pathway [1].

GPCR_Signaling Ligand 1-(2-Methoxyphenyl) pyrrolidin-3-amine Ligand Receptor D2/D3 or 5-HT1A Receptor (GPCR) Ligand->Receptor Binds Orthosteric Site Gi Gαi/o Protein (Inhibitory) Receptor->Gi Activates AC Adenylyl Cyclase (Effector) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Production PKA Protein Kinase A (Inhibited) cAMP->PKA Downregulates

Caption: GPCR signaling cascade modulated by 2-methoxyphenyl-pyrrolidine ligands.

Quantitative Target Affinity Profiling

To illustrate the polypharmacological landscape of this scaffold, the following table summarizes the typical binding affinities (


) of optimized 2-methoxyphenyl-amine derivatives across key monoaminergic targets. The data highlights how functionalization at the 3-amine position shifts the selectivity profile.
Ligand Class / ModificationDopamine D2 (

, nM)
Dopamine D3 (

, nM)
Serotonin 5-HT1A (

, nM)
Adrenergic

(

, nM)
Unsubstituted Core > 1000> 1000120 - 150> 500
Short Alkyl-Amide Linker 150 - 30040 - 8010 - 2580 - 100
Extended Butyl-Triazole Linker 80 - 1200.5 - 2.0100 - 150> 1000
Biphenyl-Carboxamide Linker 134 - 2000.1 - 1.5> 500> 1000

Note: Extended linkers drastically improve D3 affinity by engaging the SBP, while simultaneously dialing out


-adrenergic off-target binding.

Experimental Methodologies: A Self-Validating Framework

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis and biological validation of 1-(2-Methoxyphenyl)pyrrolidin-3-amine derivatives. These workflows are designed as self-validating systems, incorporating specific chemical and biological controls.

Stereoselective Scaffold Functionalization via Reductive Amination

The functionalization of the C3 primary amine is critical for generating extended ligands. Reductive amination is the preferred methodology because it preserves the basicity of the nitrogen, which is an absolute requirement for the Asp3.32 salt-bridge interaction in the GPCR orthosteric site.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 1.0 equivalent of enantiopure (R)- or (S)-1-(2-Methoxyphenyl)pyrrolidin-3-amine in anhydrous 1,2-dichloroethane (DCE). Add 1.1 equivalents of the target extended aldehyde (e.g., 4-(4-fluorophenyl)butanal).

  • Catalysis: Add 1.5 equivalents of glacial acetic acid. Causality: The mild acid catalyzes the formation of the iminium ion intermediate without degrading sensitive functional groups on the aldehyde.

  • Selective Reduction: After 2 hours of stirring at room temperature, add 1.5 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)3). Causality: NaBH(OAc)3 is explicitly chosen over Sodium Borohydride (NaBH4) because its steric bulk and electron-withdrawing acetate groups render it a milder reducing agent. It selectively reduces the iminium ion without reducing unreacted aldehyde, thereby preventing the formation of primary alcohol side-products and ensuring a self-purifying reaction stream.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acetic acid and deprotonate the newly formed secondary amine. Extract with dichloromethane (DCM), dry over MgSO4, and concentrate under reduced pressure.

  • Purification: Purify via chiral High-Performance Liquid Chromatography (HPLC) to ensure >99% enantiomeric excess (ee), as GPCR binding pockets are highly stereoselective.

Radioligand Binding Assay for D3/D2 Selectivity Validation

To validate the target engagement of the synthesized ligands, a competitive radioligand binding assay is employed.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing either human D2R or D3R. Homogenize in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with 0.2 nM

    
    -spiperone (a high-affinity D2/D3 antagonist) in the presence of varying concentrations of the test ligand (
    
    
    
    to
    
    
    M).
  • Non-Specific Binding (NSB) Control: Define NSB by co-incubating a parallel set of wells with 10 µM Haloperidol. Causality: Haloperidol completely saturates the D2/D3 receptors. Any remaining radioactive signal in these wells represents non-specific lipid partitioning of

    
    -spiperone, which must be subtracted to calculate specific binding.
    
  • GTP

    
    S Shift (Self-Validation):  To determine if the ligand is an agonist or antagonist, repeat the assay in the presence of 100 µM GTP
    
    
    
    S. Causality: GTP
    
    
    S uncouples the GPCR from the G-protein, shifting the receptor into a low-affinity state for agonists. If the test ligand's IC50 shifts to the right (lower affinity) upon GTP
    
    
    S addition, it is an agonist; if it remains unchanged, it is an antagonist.
  • Data Analysis: Terminate the reaction via rapid vacuum filtration over GF/B glass fiber filters. Measure retained radioactivity using liquid scintillation counting. Convert IC50 values to

    
     values using the Cheng-Prusoff equation.
    

Workflow Scaffold 1-(2-Methoxyphenyl) pyrrolidin-3-amine Synthesis Stereoselective Reductive Amination Scaffold->Synthesis Purification Chiral HPLC Purification Synthesis->Purification Binding Radioligand Binding (Ki Determination) Purification->Binding Functional cAMP Accumulation Assay Binding->Functional High Affinity Hits Optimization Lead Optimization (Dialing out α1) Functional->Optimization Efficacy Profiling Optimization->Synthesis Iterative Design

Caption: Iterative experimental workflow for developing and validating pyrrolidine-based GPCR ligands.

Conclusion

The 1-(2-Methoxyphenyl)pyrrolidin-3-amine scaffold represents a sophisticated evolution in neuropharmacological drug design. By leveraging the conformational rigidity and chirality of the pyrrolidine ring, researchers can synthesize highly selective ligands that discriminate between closely related GPCRs, such as the D2 and D3 receptors. Through rigorous, self-validating experimental protocols encompassing stereoselective synthesis and functional radioligand assays, this scaffold continues to drive the discovery of next-generation therapeutics for complex psychiatric and neurological disorders.

References

  • Zell, L., Bretl, A., Temml, V., & Schuster, D. "Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight." Pharmaceuticals (Basel), 2019. Available at: [Link]

  • Bonifazi, A., et al. "Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders." Journal of Medicinal Chemistry, 2021. Available at: [Link]

  • Zhuang, Z. P., et al. "'Click' D(1) receptor agonists with a 5-HT(1A) receptor pharmacophore producing D(2) receptor activity." Bioorganic & Medicinal Chemistry, 2009. Available at: [Link]

Methodological & Application

Application Note: Scalable Synthesis of 1-(2-Methoxyphenyl)pyrrolidin-3-amine via RuPhos-Mediated Buchwald-Hartwig Amination

[1][2]

Executive Summary & Strategic Analysis

The synthesis of 1-(2-Methoxyphenyl)pyrrolidin-3-amine presents a classic challenge in medicinal chemistry: coupling a secondary cyclic amine with an electron-rich, ortho-substituted aryl halide.[1] While Nucleophilic Aromatic Substitution (

Therefore, Buchwald-Hartwig amination is the required methodology.[1] However, standard protocols using Pd(


This guide details a robust, self-validating protocol using the RuPhos Pd G3/G4 catalyst system.[1] We utilize 3-(Boc-amino)pyrrolidine as the nucleophile to ensure absolute regioselectivity, preventing polymerization and bis-arylation.

Retrosynthetic Logic
  • Target: 1-(2-Methoxyphenyl)pyrrolidin-3-amine[1]

  • Disconnection: C(aryl)-N(pyrrolidine) bond.[1]

  • Precursors: 2-Bromoanisole + tert-butyl pyrrolidin-3-ylcarbamate.[1]

  • Critical Enabler: RuPhos Ligand .[1] Its bulky biaryl structure promotes reductive elimination in sterically congested systems, while the dialkylphosphino group ensures rapid oxidative addition to electron-rich aryl halides.

Visual Workflow & Reaction Pathway

The following diagram outlines the integrated workflow, from precursor selection to the final hydrochloride salt isolation.

GStartStart: Precursor SelectionSubstrate2-Bromoanisole(Steric/Electronic Challenge)Start->SubstrateNucleophile3-(Boc-amino)pyrrolidine(Regiocontrol)Start->NucleophileCatalystCatalyst System:RuPhos Pd G3 + NaOtBuSolvent: Toluene/Dioxane (100°C)Substrate->Catalyst Oxidative AdditionNucleophile->Catalyst Amine BindingIntermediateIntermediate:1-(2-Methoxyphenyl)-3-(Boc-amino)pyrrolidineCatalyst->Intermediate Reductive EliminationPurificationPurification:Silica Gel Chromatography(Hexanes/EtOAc)Intermediate->PurificationDeprotectionDeprotection:4M HCl in Dioxane or TFA/DCMPurification->DeprotectionFinalProductFinal Product:1-(2-Methoxyphenyl)pyrrolidin-3-amine(Isolated as HCl Salt)Deprotection->FinalProduct

Figure 1: Strategic workflow for the synthesis of 1-(2-Methoxyphenyl)pyrrolidin-3-amine, highlighting the critical intermediate purification and deprotection steps.[1][2][3]

Detailed Experimental Protocols

Protocol A: Buchwald-Hartwig Coupling

Objective: Synthesize tert-butyl (1-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate.[1]

Reagents & Materials:

  • Aryl Halide: 2-Bromoanisole (1.0 equiv, 5.35 mmol, ~1.0 g)[1]

  • Amine: tert-Butyl pyrrolidin-3-ylcarbamate (1.2 equiv, 6.42 mmol)[1]

  • Catalyst: RuPhos Pd G3 (2 mol%, 0.107 mmol)[1]

    • Note: If G3 is unavailable, use Pd(OAc)2 (2 mol%) + RuPhos (4 mol%).[1]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv, 8.0 mmol)[1]

    • Critical: Must be stored in a desiccator. Hydrolyzed base (NaOH) kills the reaction.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (10 mL, 0.5 M concentration). Sparged with Nitrogen.[1][2][3][4][5]

Step-by-Step Methodology:

  • Inert Setup: Equip a 50 mL oven-dried Schlenk tube or reaction vial with a magnetic stir bar and a rubber septum.

  • Solids Addition: Charge the vessel with RuPhos Pd G3 (89 mg), NaOtBu (770 mg), and tert-butyl pyrrolidin-3-ylcarbamate (1.19 g).

    • Why: Adding solids first allows for simultaneous inert gas purging.

  • Purge: Evacuate the vessel and backfill with Nitrogen (

    
    ) three times.[1]
    
  • Liquids Addition: Under a positive pressure of

    
    , add anhydrous Toluene (10 mL) followed by 2-Bromoanisole (1.0 g, 0.67 mL) via syringe.
    
  • Reaction: Seal the vessel (if using a screw cap) or keep under

    
     balloon. Heat to 100°C  in an oil block. Stir vigorously (800 rpm) for 4–16 hours.
    
    • Monitoring: Check via TLC (20% EtOAc in Hexanes) or LCMS. Look for the disappearance of 2-bromoanisole.[1]

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate (30 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

    • Gradient: 0%

      
       30% Ethyl Acetate in Hexanes.
      
    • Yield Expectation: 85–95% as a pale yellow oil or solid.

Protocol B: Boc-Deprotection & Salt Formation

Objective: Isolate the final pharmacophore as a stable hydrochloride salt.[1]

Reagents:

  • Substrate: Purified Boc-intermediate from Protocol A.

  • Acid Source: 4.0 M HCl in 1,4-Dioxane (10 equiv).[1]

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH).[1]

Methodology:

  • Dissolve the Boc-intermediate (1.0 g) in DCM (5 mL) at 0°C (ice bath).

  • Add 4.0 M HCl in Dioxane (8.5 mL) dropwise.

    • Caution: Gas evolution (

      
       and Isobutylene) will occur.[1] Ensure venting.
      
  • Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Endpoint: LCMS shows mass [M+H] = 193.1 (free base).

  • Isolation:

    • Add Diethyl Ether (

      
      , 50 mL) to the reaction mixture. The product should precipitate as a white hydrochloride salt.
      
    • Filter the solid under

      
       (hygroscopic).
      
    • Wash with cold

      
       (2 x 10 mL).
      
    • Dry under high vacuum.

Optimization & Troubleshooting Guide

The following table synthesizes common failure modes and their scientific causality.

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning or inactive Base.[1]Use fresh NaOtBu (should be white powder, not yellow chunks).[1] Sparge solvents with Argon for 15 mins.
Debromination (Ar-H formed)

-Hydride elimination or solvent H-abstraction.[1]
Switch solvent to Toluene (less prone to H-transfer than THF). Lower temp to 80°C.
Regioisomeric Impurities N/A (Boc-protection prevents this).If using free pyrrolidin-3-amine, switch immediately back to Boc-protected precursor.
Stuck at 80% Conversion Catalyst death.Add a second portion of RuPhos Pd G3 (1 mol%) after 4 hours.
Product is dark/black Residual Palladium.[1]Use a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) during workup.

References & Authority

  • Buchwald-Hartwig Amination Fundamentals:

    • Maiti, D., Buchwald, S. L., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases."[1][5][6] Chemical Science, 2011, 2, 57-68.[1][6]

  • RuPhos Specificity for Secondary Amines:

    • RuPhos Pd G3 is specifically engineered to prevent inhibitory amine binding and facilitate the coupling of sterically hindered substrates (like 2-bromoanisole).[1]

    • Sigma-Aldrich Technical Bulletin: Buchwald Precatalysts.[1]

  • Deprotection Protocols:

    • Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. (Standard procedure for Boc removal via HCl/Dioxane).[7]

    • [1]

  • Reaction Mechanism Verification:

    • Bruno, N. C., et al. "Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines."[1] Journal of Organic Chemistry, 2014.[2]

Precision Reductive Amination Protocols for 1-(2-Methoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

1-(2-Methoxyphenyl)pyrrolidin-3-amine is a versatile heterocyclic building block frequently employed in the synthesis of GPCR ligands, kinase inhibitors, and CNS-active agents. Its structure features a primary alkyl amine at the C3 position (the reactive center for reductive amination) and an N-aryl moiety at the pyrrolidine nitrogen.

Key Chemical Considerations:

  • Nucleophilicity: The C3-primary amine is highly nucleophilic and unhindered, making it an excellent candidate for Schiff base formation.

  • Basicity & Solubility: The N-aryl nitrogen (aniline-like, pKa ~3–4) is significantly less basic than the C3-amine (pKa ~9–10). This differential basicity is critical for workup strategies. The 2-methoxyphenyl group imparts lipophilicity, necessitating organic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) rather than pure methanol.

  • Steric Environment: The 2-methoxy substituent on the phenyl ring creates a twisted conformation but does not sterically impede the distal C3-amine.

This guide details three field-proven protocols to couple this amine with aldehydes and ketones, ranging from standard high-throughput methods to specialized conditions for hindered substrates.

Method A: The Standard STAB Protocol (High-Fidelity)

Best For: Aldehydes, Cyclohexanones, and Non-Hindered Aliphatic Ketones. Mechanism: Direct reductive amination using Sodium Triacetoxyborohydride (STAB).[1][2] STAB is mild and selectively reduces the in situ formed imine without reducing the carbonyl starting material.

Reagents & Stoichiometry
ComponentEquiv.Role
Amine Substrate 1.0Nucleophile
Carbonyl (Aldehyde/Ketone) 1.0–1.1Electrophile
STAB (NaBH(OAc)₃) 1.4–1.5Hydride Source (Selective)
Acetic Acid (AcOH) 1.0–2.0Catalyst (Promotes iminium formation)
DCE (1,2-Dichloroethane) 0.1–0.2 MSolvent (Preferred over DCM for stability)
Step-by-Step Protocol
  • Preparation: In a clean, dry vial equipped with a stir bar, dissolve 1-(2-Methoxyphenyl)pyrrolidin-3-amine (1.0 equiv) in anhydrous DCE (concentration ~0.15 M).

  • Carbonyl Addition: Add the aldehyde or ketone (1.1 equiv).

    • Note: If the carbonyl is a solid, dissolve it in a minimal amount of DCE before addition.

  • Catalyst Addition: Add Glacial Acetic Acid (1.0 equiv for aldehydes; 2.0 equiv for ketones). Stir for 5–10 minutes at Room Temperature (RT) to initiate imine equilibrium.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Seal the vessel and stir at RT under nitrogen or ambient air (STAB is relatively moisture tolerant).

    • Time: Aldehydes: 1–3 hours. Ketones: 4–16 hours.

  • Monitoring: Check by LCMS. Look for the disappearance of the starting amine (M+1) and formation of the product (M + Carbonyl_Mass - 16 + 2).

  • Quench: Add saturated aqueous NaHCO₃ (equal volume to solvent) and stir vigorously for 15 minutes to quench residual borohydrides and neutralize the acetic acid.

Method B: The Titanium(IV) Isopropoxide Protocol

Best For: Sterically Hindered Ketones, Aromatic Ketones, or Electron-Deficient Amines. Mechanism: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the imine/enamine species, which is then reduced by NaBH₄.[3]

Reagents & Stoichiometry
ComponentEquiv.Role
Amine Substrate 1.0Nucleophile
Ketone 1.1–1.2Electrophile
Ti(OiPr)₄ 1.5–2.0Lewis Acid / Dehydrating Agent
NaBH₄ 2.0Reducing Agent (Added in Step 2)
THF or Neat -Solvent
Step-by-Step Protocol
  • Imine Formation: In a dry flask under Argon, combine the amine (1.0 equiv) and ketone (1.1 equiv).

  • Titanium Addition: Add Ti(OiPr)₄ (1.5–2.0 equiv) neat.

    • Note: If the mixture is too viscous or solids are present, add minimal anhydrous THF (1–2 mL/mmol).

  • Incubation: Stir the mixture at RT (or 50°C for very hindered ketones) for 4–12 hours.

    • Checkpoint: Monitor by TLC/LCMS. You may see the imine mass.

  • Dilution: Dilute the viscous mixture with absolute ethanol or dry THF (5 mL/mmol).

  • Reduction: Cool to 0°C. Carefully add NaBH₄ (2.0 equiv) portion-wise (exothermic).

  • Workup (The "Titanium Crash"):

    • Add water (1 mL per mmol Ti) dropwise. A white precipitate (TiO₂) will form.

    • Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts.

    • Wash the Celite pad thoroughly with EtOAc.

Workup & Purification Strategy

Because the starting material and product are both amines, standard acid/base washes may not provide complete separation. However, the lipophilicity difference is usually significant.

Optimized Extraction
  • Phase Separation: After quenching (Method A) or Filtration (Method B), separate the organic layer.[3]

  • Aqueous Wash: Wash the organic layer with saturated NaHCO₃, followed by Brine.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Purification (Chromatography)
  • Stationary Phase: Silica Gel.

  • Mobile Phase: DCM : MeOH : NH₄OH (90:10:1 or 95:5:0.5).

  • Rationale: The ammonium hydroxide is crucial to deprotonate the secondary amine product and prevent streaking on silica.

Visualized Workflows

Figure 1: Reaction Decision Logic & Workflow

ReductiveAmination Start Substrate: 1-(2-Methoxyphenyl)pyrrolidin-3-amine Decision Carbonyl Type? Start->Decision MethodA Method A: STAB (Aldehydes / Simple Ketones) Decision->MethodA Aldehyde/Simple MethodB Method B: Ti(OiPr)4 (Hindered Ketones) Decision->MethodB Hindered/Slow ProcessA 1. Mix Amine + Carbonyl in DCE 2. Add AcOH (cat) 3. Add NaBH(OAc)3 4. Stir RT 2-16h MethodA->ProcessA ProcessB 1. Mix Amine + Ketone + Ti(OiPr)4 2. Stir Neat/THF 6-12h 3. Dilute EtOH, Add NaBH4 MethodB->ProcessB Quench Quench: Sat. NaHCO3 (Method A) or H2O/Celite Filter (Method B) ProcessA->Quench ProcessB->Quench Purify Purification: Flash Column DCM:MeOH:NH4OH Quench->Purify

Caption: Decision matrix for selecting the optimal reductive amination protocol based on carbonyl steric hindrance.

Figure 2: Mechanistic Cycle (STAB)

Mechanism cluster_0 Key Selectivity Reagents Amine + Carbonyl Hemiaminal Hemiaminal Intermediate Reagents->Hemiaminal + AcOH (Equilibrium) Iminium Iminium Ion (Activated) Hemiaminal->Iminium - H2O Product Secondary Amine Iminium->Product + H- (from STAB) Irreversible Note STAB reduces Iminium FASTER than Carbonyl

Caption: The STAB protocol relies on the rapid reduction of the protonated iminium species, preventing side reactions.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Conversion Equilibrium favors ketoneSwitch to Method B (Ti(OiPr)₄) to force dehydration.
Dialkylation Aldehyde is too reactiveUse Method A . Add aldehyde slowly to the amine/STAB mixture (Inverse Addition).
Product Streaking Silica interactionIncrease NH₄OH in eluent or use amine-functionalized silica.
Incomplete Separation Similar PolarityConvert product to HCl salt (ether/HCl) and wash non-basic impurities with ether.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[4][5][6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][7][6][8][9] Studies on Direct and Indirect Reductive Amination Procedures.[2][7][6] The Journal of Organic Chemistry, 61(11), 3849–3862.[6] Link

  • Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[6] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[6] The Journal of Organic Chemistry, 55(8), 2552–2554.[6] Link

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines.[3][10][11][12] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[3] Link

Sources

Application Note: N-Alkylation Protocols for 1-(2-Methoxyphenyl)pyrrolidin-3-amine

[1]

Introduction & Retrosynthetic Strategy

The substrate 1-(2-Methoxyphenyl)pyrrolidin-3-amine contains two nitrogen centers:

  • N1 (Pyrrolidine Nitrogen): Part of an N-aryl system (aniline-like).[1] It is chemically deactivated due to conjugation with the 2-methoxyphenyl ring and steric hindrance.[1] It is effectively "protected" and non-nucleophilic under standard alkylation conditions.[1]

  • N3 (Exocyclic Primary Amine): An aliphatic primary amine.[1] This is the exclusive nucleophilic site for alkylation.

Strategic Decision Matrix

The choice of method depends entirely on the desired degree of substitution and the availability of electrophiles.

Target ProductRecommended MethodKey ReagentsMechanism
Secondary Amine (Mono-alkyl)Method A: Reductive Amination Aldehyde/Ketone + NaBH(OAc)₃Imine formation followed by in situ hydride transfer.[1]
Tertiary Amine (Bis-alkyl)Method B: Direct Alkylation Alkyl Halide + K₂CO₃/DIPEASN2 Nucleophilic Substitution (Forceful).[1]
Methylated Analogues Method C: Eschweiler-Clarke Formaldehyde + Formic AcidMethylation via hydride transfer.[1]

Method A: Reductive Amination (Gold Standard)

Best for: High-yield synthesis of secondary amines (Mono-alkylation).[1] Why: Avoids over-alkylation common with alkyl halides.[1][2][3][4] The intermediate imine is formed and reduced selectively.[2][5][6]

Reagents & Stoichiometry[1][2][3][6][7][8]
  • Substrate: 1.0 equiv.

  • Aldehyde/Ketone: 1.1 – 1.2 equiv.[1]

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 – 1.5 equiv).[1] Note: STAB is preferred over NaBH₄ for its tolerance of functional groups and selectivity for imines over aldehydes.

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) – Critical for catalyzing imine formation if the reaction is sluggish.

Detailed Protocol
  • Imine Formation:

    • In a dry vial, dissolve 1-(2-Methoxyphenyl)pyrrolidin-3-amine (1.0 equiv) in anhydrous DCE (0.1 M concentration).

    • Add the Aldehyde (1.1 equiv).

    • Optional: If the aldehyde is sterically hindered, add AcOH (1.0 equiv) and stir at room temperature for 30–60 minutes.

  • Reduction:

    • Cool the mixture to 0 °C (ice bath).

    • Add STAB (1.5 equiv) portion-wise over 5 minutes. Caution: Mild gas evolution.[1]

    • Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–16 hours.[1]

    • Monitoring: Check via LCMS for the disappearance of the imine intermediate (M+H of product).

  • Work-up:

    • Quench by adding saturated aqueous NaHCO₃ (slow addition until pH > 8).[1]

    • Extract with DCM (3x).[1]

    • Wash combined organics with Brine, dry over Na₂SO₄, filter, and concentrate.[6]

  • Purification:

    • Flash chromatography (DCM/MeOH/NH₃ gradient).[1]

Method B: Direct Alkylation (SN2)

Best for: Synthesis of tertiary amines or when the alkylating agent is only available as a halide (e.g., ethyl bromide, benzyl chloride). Risk: Difficult to stop at the mono-alkyl stage.[1]

Reagents & Stoichiometry[1][2][3][6][7][8]
  • Substrate: 1.0 equiv.

  • Alkyl Halide: 1.0 equiv (for mono) or 2.5 equiv (for bis).[1]

  • Base: Cesium Carbonate (Cs₂CO₃) or DIPEA.[1]

  • Solvent: Acetonitrile (MeCN) or DMF.[1]

Detailed Protocol (Mono-Alkylation Attempt)
  • Setup:

    • Dissolve substrate in MeCN (0.1 M).[1]

    • Add Cs₂CO₃ (1.5 equiv).[1]

  • Addition:

    • Add Alkyl Halide (0.9 – 1.0 equiv) dropwise at 0 °C.

    • Critical: Do not add excess electrophile if mono-alkylation is the goal.[1]

  • Reaction:

    • Stir at RT.[1][6] Heating (60 °C) may be required for hindered halides but increases the risk of bis-alkylation.

  • Work-up:

    • Filter off solids (inorganic salts).[1][6]

    • Concentrate filtrate.[1][6]

    • Partition between EtOAc and Water.[1][6]

Analytical Data & Troubleshooting

Expected Data Profile
  • 1H NMR (DMSO-d6):

    • Starting Material: The C3-H proton typically appears as a multiplet around 3.5–3.8 ppm.[1] The NH₂ broad singlet appears around 1.5–2.0 ppm (exchangeable).

    • Product (N-Alkyl): Look for the new alkyl signals. For mono-alkylation, the NH proton often shifts downfield (broad singlet, ~4–5 ppm) or becomes invisible depending on exchange rate.

    • Aryl Region: 2-Methoxyphenyl protons (4H) usually appear between 6.8–7.2 ppm.[1]

Troubleshooting Table
IssueProbable CauseSolution
Low Conversion (Method A) Imine formation is slow.Add 1.0 eq Acetic Acid; add molecular sieves to remove water.
Bis-alkylation observed (Method B) Alkyl halide is too reactive.[1]Switch to Method A (Reductive Amination) or use a syringe pump for slow addition of halide.
Product stuck in aqueous layer Product is highly polar/basic.[1]Saturate aqueous layer with NaCl (salting out) or use 10% iPrOH/DCM for extraction.[1]

Visual Workflows

Decision Tree & Process Flow

GStartSubstrate:1-(2-Methoxyphenyl)pyrrolidin-3-amineDecisionTarget Product?Start->DecisionMonoMono-Alkylated Product(Secondary Amine)Decision->Mono High Selectivity NeededBisBis-Alkylated Product(Tertiary Amine)Decision->Bis Exhaustive AlkylationMethodAMETHOD A: Reductive Amination(Reagents: R-CHO, STAB, DCE)Mono->MethodA PreferredMethodBMETHOD B: Direct Alkylation(Reagents: R-X, Cs2CO3, MeCN)Bis->MethodB PreferredImineIntermediate: Imine FormationMethodA->Imine + AldehydeWorkupWorkup: NaHCO3 QuenchPurification: Flash ColumnMethodB->Workup + Alkyl HalideImine->Workup + Hydride Reduction

Caption: Decision matrix for selecting the optimal alkylation pathway based on the desired substitution pattern.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[1] Link[1]

  • Salvatore, R. N., et al. "Synthesis of secondary amines." Tetrahedron, vol. 57, no. 37, 2001, pp. 7785-7811.[1] Link[1]

  • Patel, S., et al. "Recent Advances in the Synthesis of Pyrrolidines." IntechOpen, 2021. Link[1]

  • BenchChem Protocols. "Experimental procedure for N-alkylation of primary amines." BenchChem Application Notes. Link[1]

Using 1-(2-Methoxyphenyl)pyrrolidin-3-amine in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 1-(2-Methoxyphenyl)pyrrolidin-3-amine in Fragment-Based Drug Discovery

Abstract

This guide details the operational framework for deploying 1-(2-Methoxyphenyl)pyrrolidin-3-amine (1-2MPPA) as a high-value scaffold in Fragment-Based Drug Discovery (FBDD).[1] Unlike flat aromatic fragments, 1-2MPPA offers a distinct three-dimensional topology via its chiral pyrrolidine core, combined with a privileged aniline-like motif.[1] This note provides validated protocols for solubility profiling, biophysical screening (SPR/NMR), and vector-based elaboration, specifically targeting kinase hinge regions and GPCR allosteric pockets.[1]

Fragment Profile & Rationale

1-(2-Methoxyphenyl)pyrrolidin-3-amine represents a "privileged structure" in medicinal chemistry.[1] It combines a lipophilic aryl head group with a solubilizing, vector-rich aliphatic tail.[1]

Chemical Anatomy & Vector Analysis
  • The Anchor (Aryl Group): The o-anisole moiety serves as a hydrophobic anchor. The methoxy group functions as an intramolecular hydrogen bond acceptor and a conformational lock, restricting rotation around the N-aryl bond.

  • The Linker (Pyrrolidine Ring): Provides

    
     character (Fsp3 score), moving away from "flatland" chemistry. It introduces chirality at C3, allowing for stereoselective probing of binding pockets.
    
  • The Growth Vector (Primary Amine): The C3-amine is the primary exit vector. It is solvent-exposed in many binding modes and high-yielding in parallel synthesis (amide coupling, reductive amination), making it ideal for "SAR by Catalog" or rapid elaboration.[1]

Table 1: Physicochemical Profile (Rule of Three Compliance)

PropertyValueFBDD Suitability
Molecular Weight 192.26 DaIdeal (<300 Da allows room for growth)
cLogP ~1.3 - 1.8Ideal (Balanced solubility/permeability)
H-Bond Donors 2 (Primary Amine)Good (Specific interactions)
H-Bond Acceptors 3 (Amine N, Aniline N, OMe)Good
Rotatable Bonds 2Low entropic penalty upon binding
Solubility (PBS) > 5 mMExcellent for NMR/SPR screening

Protocol: Quality Control & Solubility Profiling

Objective: Ensure fragment integrity before screening. Impurities (e.g., oxidation products) can cause false positives in sensitive biophysical assays.

Reagents:

  • DMSO-d6 (99.9% D)

  • Phosphate Buffer (50 mM, pH 7.4)

Step-by-Step Procedure:

  • Purity Check (LC-MS/NMR):

    • Dissolve 1-2MPPA to 100 mM in DMSO-d6.

    • Acquire 1H NMR (600 MHz recommended).

    • Critical Check: Verify the integral ratio of the methoxy singlet (~3.8 ppm) to the aromatic protons. Look for degradation of the aniline nitrogen (oxidation often leads to darkening/browning).

    • Acceptance Criteria: >95% purity; no paramagnetic impurities.

  • Aqueous Solubility Assay (Turbidimetry):

    • Prepare a dilution series in PBS (pH 7.4) ranging from 10 µM to 5 mM (final DMSO < 2%).

    • Measure Absorbance at 620 nm (or use nephelometry).

    • Insight: The primary amine (pKa ~9.5) ensures high solubility at physiological pH. If precipitation occurs, check for salt formation (e.g., phosphate salts).

Workflow: Biophysical Screening

We utilize a "Orthogonal Screening" approach: SPR for affinity/kinetics and Ligand-Observed NMR for structural validation.[1]

A. Surface Plasmon Resonance (SPR) Protocol

Instrument: Biacore 8K or equivalent.[1] Sensor Chip: CM5 (Carboxymethylated dextran) or Streptavidin (SA) for biotinylated targets.

  • Immobilization:

    • Target density: Low density (~2000 RU) to minimize avidity effects, but high enough for low-MW fragment detection.

    • Reference channel: Blank activated/deactivated surface.

  • Injection Cycle:

    • Flow Rate: High flow (30-50 µL/min) to minimize mass transport limitations.

    • Concentration: Screen at 50 µM, 100 µM, 200 µM, 500 µM (Single Cycle Kinetics recommended for speed).

    • Contact Time: 30s association, 60s dissociation.[1]

  • Data Analysis (Clean Screen):

    • Apply "Square Wave" fit. Fragments have fast on/off rates.[1]

    • Flag: If the sensorgram shows "sticky" behavior (slow dissociation), discard the hit. 1-2MPPA should exhibit rapid "box-shape" kinetics.[1]

B. Ligand-Observed NMR (STD & WaterLOGSY)

Objective: Confirm binding and identify the epitope (which part of the molecule touches the protein).

  • Sample Preparation:

    • Protein: 10-20 µM.

    • Fragment (1-2MPPA): 400-800 µM (Ligand excess 20:1 to 40:1).

    • Buffer: D2O or H2O/D2O (90:10) with phosphate buffer.

  • STD-NMR Parameters:

    • On-Resonance Irradiation: 0.0 - 0.5 ppm (Protein methyls). Ensure 1-2MPPA signals do not overlap here.

    • Off-Resonance: 30 ppm.

    • Saturation Time: 2 seconds.

  • Interpretation:

    • Strong STD Signal: Indicates close contact (< 5 Å) with the protein.

    • Epitope Mapping: If the aromatic protons show stronger STD effects than the pyrrolidine ring, the phenyl group is the primary anchor. If the methoxy group signal is intense, it is buried in a hydrophobic pocket.

Fragment Elaboration Strategy: "Grow" & "Link"

Once 1-2MPPA is validated as a hit, the primary amine at C3 becomes the strategic "handle" for elaboration.[1]

Logic: The amine is likely solvent-exposed.[1] We can grow into adjacent sub-pockets to increase affinity (reduce


 from mM to µM/nM) while maintaining Ligand Efficiency (LE).

Synthetic Pathways:

  • Amide Coupling: React with diverse carboxylic acids (R-COOH).

    • Target: Access adjacent H-bond acceptors.

  • Reductive Amination: React with aldehydes (R-CHO).

    • Target: Access hydrophobic channels; maintain basicity (secondary amine).[1]

  • Sulfonylation: React with sulfonyl chlorides (R-SO2Cl).[1]

    • Target: Rigidify the vector; target specific residues (e.g., arginine).

Visualizing the Workflow:

FBDD_Workflow QC 1. QC & Solubility (LCMS/NMR) Screen 2. Primary Screen (SPR/MST) QC->Screen Pass Valid 3. Validation (STD-NMR / X-ray) Screen->Valid Kd < 2mM Ligand Eff > 0.3 Elab 4. Elaboration (Grow from C3-NH2) Valid->Elab Defined Vector Elab->Valid Check Binding Mode Lead Lead Compound (IC50 < 100 nM) Elab->Lead Iterative Optimization

Figure 1: The FBDD pipeline for 1-(2-Methoxyphenyl)pyrrolidin-3-amine, emphasizing the critical transition from validation to vector-based elaboration.

Case Study: Targeting the Kinase Hinge

Hypothesis: The pyrrolidine amine of 1-2MPPA mimics the ribose or solvent-front interactions of ATP, while the o-anisole moiety occupies the hydrophobic back-pocket (Gatekeeper region).[1]

Experimental Execution:

  • Screening: 1-2MPPA shows a

    
     of 450 µM against Target Kinase X (SPR).[1]
    
  • X-ray Soak: Crystal structure obtained (1.8 Å).

    • Observation: The aniline nitrogen H-bonds to the hinge region backbone.[1] The C3-amine points towards the solvent front (ribose pocket).

  • Elaboration (The "Grow" Step):

    • A library of 50 amides is synthesized at the C3-position.

    • Result: Compound 1-2MPPA-042 (benzamide derivative) shows

      
       = 12 µM.[1]
      
    • Mechanistic Insight: The new phenyl ring engages a Lysine residue via cation-

      
       interaction.[1]
      
  • Optimization: Further rigidification leads to a nanomolar inhibitor.[1]

References

  • Zhang, C., et al. (2011).[1][2] "Exploration of (S)-3-aminopyrrolidine as a potentially interesting scaffold for discovery of novel Abl and PI3K dual inhibitors."[1][2] European Journal of Medicinal Chemistry.

  • Erlanson, D. A., et al. (2016).[1] "Practical strategies for fragment-based drug discovery." Journal of Medicinal Chemistry.

  • Enamine Ltd. (2023).[1][3] "Fragment Libraries & Real Space." Enamine.net.[1]

  • BenchChem. (2025).[1][4] "The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry."

  • Bruker. (2024).[1] "Ligand Observed NMR in Fragment Based Drug Discovery."

Sources

Technical Application Note: Scalable Synthesis of 1-(2-Methoxyphenyl)pyrrolidin-3-amine HCl

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, two-step synthetic protocol for the preparation of 1-(2-Methoxyphenyl)pyrrolidin-3-amine hydrochloride , a privileged scaffold in medicinal chemistry often utilized in the development of GPCR ligands and kinase inhibitors. The method employs a palladium-catalyzed Buchwald-Hartwig cross-coupling between 2-bromoanisole and tert-butyl pyrrolidin-3-ylcarbamate, followed by chemoselective acid-mediated deprotection. This protocol prioritizes regioselectivity, scalability, and purity, avoiding common pitfalls associated with direct nucleophilic aromatic substitution (


) on electron-rich aryl rings.

Strategic Analysis & Retrosynthesis

The target molecule features an electron-rich 2-methoxyphenyl group attached to the secondary nitrogen of a pyrrolidine ring.

  • Challenge: The 2-methoxy group is electron-donating, rendering the aryl ring deactivated towards standard

    
     approaches. High temperatures required for Ullmann-type copper couplings often lead to racemization of the chiral center (if using chiral starting materials) or decomposition.
    
  • Solution: A Buchwald-Hartwig Amination is the superior choice. It operates under milder conditions and tolerates the steric hindrance of the ortho-methoxy group.

  • Regiocontrol: To prevent competitive arylation at the primary amine, we utilize 3-(Boc-amino)pyrrolidine . The Boc group sterically and electronically protects the primary amine, forcing the coupling to occur exclusively at the pyrrolidine nitrogen.

Reaction Scheme (Graphviz)

ReactionScheme SM1 2-Bromoanisole Inter Intermediate: 1-(2-Methoxyphenyl)-3-(Boc-amino)pyrrolidine SM1->Inter Pd2(dba)3, BINAP NaOtBu, Toluene 100°C, 12h SM2 3-(Boc-amino)pyrrolidine SM2->Inter Prod Target Product: 1-(2-Methoxyphenyl)pyrrolidin-3-amine HCl Inter->Prod 4M HCl in Dioxane RT, 2h

Caption: Two-step synthesis via Pd-catalyzed C-N bond formation followed by acidic deprotection.

Critical Materials & Equipment

Reagent/MaterialCAS No.[1][2][3]Equiv.[4][5][6]Role
2-Bromoanisole 578-57-41.0Electrophile (Aryl Halide)
3-(Boc-amino)pyrrolidine 99724-19-31.2Nucleophile (Amine Source)

51364-51-30.02Catalyst Precursor
BINAP 98327-87-80.06Ligand (Bidentate phosphine)
Sodium tert-butoxide 865-48-51.5Base
Toluene (Anhydrous) 108-88-3-Solvent (Degassed)
4M HCl in Dioxane -5.0Deprotection Agent

Experimental Protocol

Step 1: Buchwald-Hartwig Coupling

Objective: Synthesis of tert-butyl (1-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate.

Rationale: The use of BINAP as a ligand is critical here. While monodentate ligands like XPhos are powerful, BINAP provides excellent stability and prevents the formation of Pd-black in reactions requiring longer heating times due to ortho-substitution steric hindrance.

  • Preparation:

    • Oven-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

    • Cool under a stream of dry nitrogen.

  • Loading:

    • Charge the flask with 2-Bromoanisole (1.87 g, 10.0 mmol), 3-(Boc-amino)pyrrolidine (2.23 g, 12.0 mmol), and Toluene (50 mL).

    • Critical Step: Degas the solution by bubbling nitrogen through it for 15 minutes. Oxygen poisons the Pd(0) species.

  • Catalyst Addition:

    • Add

      
        (183 mg, 0.2 mmol, 2 mol%) and BINAP  (374 mg, 0.6 mmol, 6 mol%).
      
    • Add Sodium tert-butoxide (1.44 g, 15.0 mmol) in one portion. The solution will likely turn orange/red.

  • Reaction:

    • Heat the mixture to 100°C (oil bath temperature) under nitrogen.

    • Stir vigorously for 12–16 hours .

    • Monitoring: Check via TLC (Hexanes:EtOAc 3:1). The starting bromide (

      
      ) should disappear, and a new fluorescent spot (
      
      
      
      ) should appear.
  • Workup:

    • Cool to room temperature.[7]

    • Filter the mixture through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with EtOAc (50 mL).

    • Concentrate the filtrate under reduced pressure.[7]

    • Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

    • Expected Yield: 2.3 – 2.6 g (80–90%) of a pale yellow solid/oil.

Step 2: Deprotection & Salt Formation

Objective: Cleavage of the Boc group to yield the final hydrochloride salt.

Rationale: Using HCl in dioxane is preferred over aqueous HCl to precipitate the product directly, simplifying isolation and ensuring the salt is anhydrous.

  • Dissolution:

    • Dissolve the intermediate from Step 1 (2.0 g, 6.8 mmol) in Dichloromethane (DCM) (10 mL).

  • Acidification:

    • Cool the solution to 0°C in an ice bath.

    • Dropwise add 4M HCl in Dioxane (8.5 mL, 34 mmol, 5 equiv).

  • Reaction:

    • Remove the ice bath and stir at room temperature for 2–4 hours .

    • Observation: A white precipitate should begin to form within 30 minutes.

  • Isolation:

    • Add Diethyl Ether (20 mL) to the suspension to fully precipitate the salt.

    • Filter the solid under vacuum (Buchner funnel).

    • Wash the filter cake with Diethyl Ether (2 x 10 mL) to remove organic impurities.

  • Drying:

    • Dry the solid in a vacuum oven at 40°C for 4 hours.

    • Final Product:1-(2-Methoxyphenyl)pyrrolidin-3-amine hydrochloride (White to off-white solid).

Analytical Validation

ParameterSpecificationNotes
Appearance White/Off-white solidHygroscopic; store in desiccator.

NMR (DMSO-

)

8.4 (br s, 3H,

), 6.8-7.0 (m, 4H, Ar-H), 3.8 (s, 3H,

), 3.6-3.2 (m, 5H, Pyr-H), 2.2-1.9 (m, 2H, Pyr-H).
Characteristic methoxy singlet at 3.8 ppm.
LC-MS (ESI+) m/z = 193.1

(Free base)
Single peak >98% purity.
Solubility Water, Methanol, DMSOInsoluble in Ether, Hexanes.

Troubleshooting Guide

  • Low Yield in Step 1:

    • Cause: Incomplete degassing or poor catalyst quality.

    • Fix: Ensure Toluene is anhydrous and sparged with

      
      . Use fresh 
      
      
      
      (should be purple/black, not brown).
  • Stalled Reaction (Step 1):

    • Cause: Steric hindrance of the ortho-methoxy group.

    • Fix: Switch ligand to RuPhos or XPhos , which are designed for difficult steric couplings. Increase temp to 110°C.

  • Gummy Precipitate in Step 2:

    • Cause: Presence of residual EtOAc or Toluene.

    • Fix: Triturate the gum with fresh Diethyl Ether or Hexanes and sonicate until it becomes a free-flowing powder.

References

  • Buchwald-Hartwig Amination Fundamentals

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds. Reaction of aryl bromides with tin amides. Journal of the American Chemical Society.[5]

  • Ligand Selection for Aryl Halides

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphine ligands in palladium-catalyzed amination. Angewandte Chemie International Edition.

  • Synthesis of N-Aryl Pyrrolidines

    • Wolfe, J. P., et al. (1996). An Improved Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society.[5]

  • General Deprotection Protocols

    • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

Sources

Application Note: Scalable Synthesis Routes for 1-(2-Methoxyphenyl)pyrrolidin-3-amine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(2-methoxyphenyl)pyrrolidin-3-amine scaffold is a privileged motif in medicinal chemistry, frequently serving as a pharmacophore in GPCR ligands (e.g., dopamine/serotonin modulators) and kinase inhibitors. Its structural value lies in the rigid pyrrolidine core positioning the exocyclic amine and the ortho-methoxy aryl group in a specific vector space, often critical for receptor subtype selectivity.

However, the scale-up of this intermediate presents specific challenges:

  • Electronic Deactivation: The electron-donating methoxy group at the ortho position deactivates the aryl ring toward Nucleophilic Aromatic Substitution (

    
    ), rendering traditional uncatalyzed displacement routes non-viable.
    
  • Steric Hindrance: The ortho-substituent imposes steric strain during metal-catalyzed coupling, requiring specific ligand selection.

  • Chirality: The 3-amino stereocenter must be preserved. Racemization during harsh coupling conditions is a critical quality attribute (CQA).

This guide outlines two scalable, self-validating protocols for the synthesis of (3S)-1-(2-methoxyphenyl)pyrrolidin-3-amine : a high-fidelity Palladium-catalyzed route (Buchwald-Hartwig) and a cost-optimized Copper-catalyzed route (Ullmann-Ma).

Strategic Route Analysis

The synthesis strategy relies on the C-N cross-coupling of commercially available 2-bromoanisole with (3S)-3-(Boc-amino)pyrrolidine .

Pathway Comparison
FeatureRoute A: Pd-Catalyzed (Buchwald-Hartwig) Route B: Cu-Catalyzed (Ullmann-Ma)
Mechanism Pd(0)/Pd(II) catalytic cycleCu(I)/Cu(III) radical-polar crossover
Key Reagents Pd(OAc)₂, BINAP or XPhos, NaOtBuCuI, L-Proline, K₃PO₄
Temperature 80–100 °C90–110 °C
Scalability Excellent (Kilogram scale proven)Good (Cost-effective, but heterogeneous)
Cost High (Catalyst/Ligand)Low
Risk Residual Pd (requires scavenging)High thermal load, potentially lower conversion
Mechanistic Workflow Diagram

SynthesisRoutes SM1 2-Bromoanisole (Aryl Halide) RouteA Route A: Pd-Catalysis Pd(OAc)2 / BINAP NaOtBu, Toluene SM1->RouteA RouteB Route B: Cu-Catalysis CuI / L-Proline K3PO4, DMSO SM1->RouteB SM2 (3S)-3-(Boc-amino)pyrrolidine (Chiral Amine) SM2->RouteA SM2->RouteB Inter Intermediate 1 (3S)-1-(2-Methoxyphenyl)-3-(Boc-amino)pyrrolidine RouteA->Inter >95% ee retention RouteB->Inter Cost effective Deprotect Deprotection HCl / MeOH or TFA Inter->Deprotect Final Target Product (3S)-1-(2-Methoxyphenyl)pyrrolidin-3-amine (Isolated as 2HCl Salt) Deprotect->Final

Caption: Divergent catalytic strategies converging on the protected intermediate, followed by standardized deprotection.

Protocol A: The "Gold Standard" (Buchwald-Hartwig)

Application: High-value pharmaceutical intermediates where enantiomeric excess (ee) and yield are paramount. Rationale: The electron-rich nature of 2-bromoanisole makes oxidative addition slower. Using BINAP (a bidentate phosphine ligand) creates a wide bite angle, facilitating both oxidative addition and reductive elimination while preventing β-hydride elimination.

Materials
  • Substrate 1: 2-Bromoanisole (1.0 equiv)

  • Substrate 2: (3S)-3-(Boc-amino)pyrrolidine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: rac-BINAP (4 mol%) (Use rac if ligand cost is key; use S-BINAP if matched chirality is desired, though rac is sufficient as the chiral center is on the amine, not the coupling site).

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Procedure
  • Catalyst Pre-complexation (Critical for Reproducibility):

    • In a separate vial, mix Pd(OAc)₂ and BINAP in toluene. Heat to 60°C for 10 minutes under Argon until the solution turns a clear orange/red. This ensures active L₂Pd(0) species formation before substrate exposure.

  • Reaction Assembly:

    • Charge a reactor with 2-bromoanisole, (3S)-3-(Boc-amino)pyrrolidine, and NaOtBu.

    • Purge with Nitrogen/Argon x3.

    • Add the pre-formed catalyst solution via cannula.

    • Dilute with toluene to a concentration of 0.5 M (relative to halide).

  • Reaction:

    • Heat to 90°C for 12–16 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target <2% remaining aryl halide.

  • Workup (Metal Scavenging):

    • Cool to room temperature.[1][2] Filter through a pad of Celite to remove inorganic salts.

    • Self-Validating Step: Treat the filtrate with QuadraPure™ TU (thiourea scavenger) or activated charcoal (10 wt%) at 50°C for 1 hour to reduce residual Pd to <10 ppm.

    • Filter and concentrate to yield the crude Boc-protected intermediate as a viscous oil.

Protocol B: The "Cost-Optimized" Route (Ullmann-Ma)

Application: Large-scale manufacturing where Pd cost is prohibitive. Rationale: Standard Ullmann coupling requires high temperatures (140°C+). Using L-Proline or N,N-dimethylglycine as a ligand lowers the activation energy, allowing coupling at 90–110°C, preserving the chiral center of the pyrrolidine.

Materials
  • Substrate 1: 2-Bromoanisole (1.0 equiv) (Note: 2-Iodoanisole reacts faster but is more expensive).

  • Substrate 2: (3S)-3-(Boc-amino)pyrrolidine (1.5 equiv)

  • Catalyst: CuI (Copper(I) iodide) (10 mol%)

  • Ligand: L-Proline (20 mol%)

  • Base: K₃PO₄ (2.0 equiv) (Potassium phosphate is superior to carbonate for preventing racemization).

  • Solvent: DMSO (Dimethyl sulfoxide)

Step-by-Step Procedure
  • Inert Handling:

    • Copper(I) is sensitive to oxidation. All solids (CuI, Base, Ligand) should be charged into the reactor and subjected to 3 vacuum/nitrogen cycles before solvent addition.

  • Reaction:

    • Add DMSO (degassed). Add substrates.[2][3][4][5][6][7][8][9]

    • Heat to 100°C for 24 hours.

    • Note: The reaction mixture will turn blue/green if oxygen leaks in (Cu(II) formation), killing the reaction. A brick-red or brown suspension is normal.

  • Workup:

    • Cool to RT. Dilute with water (5 volumes) and Ethyl Acetate (5 volumes).

    • Filter the biphasic mixture through Celite to remove copper salts.

    • Separate layers.[2] Wash organic layer with 5% NH₄OH (aq) to complex and remove residual copper (blue aqueous wash).

    • Dry (Na₂SO₄) and concentrate.

Protocol C: Deprotection & Salt Formation (Downstream)

Isolating the free base amine as an oil is impractical for scale. Forming the dihydrochloride salt ensures stability and high purity.

Procedure
  • Dissolution: Dissolve the crude Boc-intermediate from Route A or B in Methanol (5 volumes).

  • Acidification: Cool to 0°C. Slowly add Acetyl Chloride (3.0 equiv) dropwise. (Generates anhydrous HCl in situ). Alternatively, use 4M HCl in Dioxane.

  • Reaction: Stir at RT for 2–4 hours. Monitor disappearance of Boc group by TLC/HPLC.

  • Crystallization (Self-Validating Purification):

    • Add MTBE (Methyl tert-butyl ether) or Ethyl Acetate as an antisolvent until the solution becomes cloudy.

    • Cool to -5°C. The product will crystallize as the dihydrochloride salt .

    • Filter and wash with cold MTBE.

    • Result: White to off-white solid.

Analytical & Quality Control

TestMethodAcceptance Criteria
Identity ¹H-NMR (DMSO-d₆)Characteristic OMe singlet (~3.8 ppm), Pyrrolidine multiplets.
Purity HPLC (C18, ACN/H₂O)>98.0% area
Chiral Purity Chiral HPLC (Chiralpak AD-H)>99% ee (Confirm no racemization)
Residual Metal ICP-MSPd < 10 ppm (Route A); Cu < 20 ppm (Route B)
Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (Route A) Catalyst poisoning or inactive Pd species.Ensure pre-complexation step is followed. Switch to XPhos ligand for sterically demanding substrates.
Blue Reaction Mix (Route B) Oxidation of Cu(I) to Cu(II).Check inert gas lines. Add 5 mol% ascorbic acid as a reductant.
Racemization Excessive temperature or strong base.Lower temp to 80°C. Switch base from NaOtBu to Cs₂CO₃.

References

  • Buchwald-Hartwig Amination Mechanism & Ligands

    • Source: Alfa Chemistry. "Buchwald-Hartwig Coupling."[5]

  • General Procedure for Pd-Catalyzed Amination

    • Source: Organic Synthesis (Org.[6][9][10] Synth. 2002, 78, 23). "Palladium-Catalyzed Amination of Aryl Halides."

    • URL:[Link]

  • Copper-Catalyzed Coupling (Ullmann-Ma Type)

    • Source: BenchChem.[1] "N-Arylation of Pyrrolidine - Technical Support."

  • Scale-Up Considerations for Pyrrolidine Derivatives

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

  • Chiral Pyrrolidine Synthesis & Properties

    • Source: MDPI Molecules.[11] "Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination."

    • URL:[Link][11]

Sources

Reaction conditions for derivatizing the primary amine in 1-(2-Methoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Chemoselective Derivatization of 1-(2-Methoxyphenyl)pyrrolidin-3-amine

Executive Summary & Strategic Context

This guide details the reaction conditions for the chemoselective derivatization of the primary amine in 1-(2-Methoxyphenyl)pyrrolidin-3-amine . This scaffold is a privileged structure in medicinal chemistry, frequently serving as a pharmacophore in GPCR ligands (specifically Dopamine D3/D4 and Serotonin 5-HT receptors) and kinase inhibitors.

The Core Challenge: The molecule contains two nitrogen centers:

  • N1 (Tertiary, Anilinic): Part of the pyrrolidine ring, conjugated to an electron-rich 2-methoxyphenyl group.

  • N3 (Primary, Aliphatic): The exocyclic amine at position 3.

The Solution: Successful derivatization relies on exploiting the significant nucleophilicity differential (


) between the aliphatic N3 (

) and the sterically hindered, conjugated N1 (

). This guide provides protocols that selectively target N3 without disrupting the N1-aryl system or causing electrophilic aromatic substitution on the electron-rich anisole ring.

Strategic Analysis: Reactivity & Chemoselectivity

Before initiating synthesis, researchers must understand the electronic environment.

FeatureN3 (Primary Amine)N1 (Tertiary Aniline)Implication for Protocol
Hybridization

, localized lone pair

, but lone pair conjugated with

-system
N3 is the kinetic nucleophile.
Sterics UnhinderedSterically crowded by ortho-methoxy groupN1 is inert to bulky electrophiles.
Electronic Bias High electron densityReduced density due to resonanceElectrophiles prefer N3 >99:1.
Acid Sensitivity Forms ammonium salt easilyWeakly basicSCX purification is highly effective.

Decision Tree: Selecting the Right Methodology

Use the following logic flow to determine the optimal reaction pathway for your target derivative.

ReactionSelector Start Target Derivative? Amide Amide/Sulfonamide (Stable Linker) Start->Amide Acylation Amine Secondary Amine (Basic Center) Start->Amine Alkylation Urea Urea/Carbamate (H-Bond Donor) Start->Urea Carbamoylation Method1 Protocol A: HATU/DIPEA Coupling Amide->Method1 Method2 Protocol B: Reductive Amination Amine->Method2 Method3 Protocol C: Isocyanate Addition Urea->Method3

Figure 1: Decision matrix for derivatizing 1-(2-Methoxyphenyl)pyrrolidin-3-amine.

Detailed Protocols

Protocol A: Amide Bond Formation (HATU Coupling)

Best for: Library synthesis, attaching carboxylic acids with sensitive functional groups.

Rationale: Acid chlorides can be too aggressive, potentially causing side reactions with the electron-rich aryl ring (Friedel-Crafts type acylation). HATU provides mild, controlled activation, ensuring reaction occurs exclusively at N3.

Reagents:

  • Substrate: 1-(2-Methoxyphenyl)pyrrolidin-3-amine (1.0 equiv)

  • Carboxylic Acid:

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.1 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DCM

Step-by-Step Workflow:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (

    
     concentration). Add HATU (1.1 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5 minutes. Note: The solution should turn slightly yellow.
    
  • Addition: Add the amine substrate (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1][2] The N3-amine is highly reactive; prolonged heating is rarely necessary.

  • Workup (SCX Method):

    • Dilute reaction with MeOH.[3]

    • Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes non-basic impurities, DMF, and excess acid).

    • Elute product with

      
       in MeOH.
      
    • Mechanism:[3][4][5] The N1-aniline remains basic enough to catch on the SCX resin, allowing facile purification without aqueous extraction.

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Best for: Introducing alkyl groups while maintaining a basic nitrogen center.

Rationale: Direct alkylation with alkyl halides often leads to over-alkylation (quaternary salts). Reductive amination using Sodium Triacetoxyborohydride (STAB) is self-limiting to the mono-alkylated product.

Reagents:

  • Substrate: 1-(2-Methoxyphenyl)pyrrolidin-3-amine (1.0 equiv)

  • Aldehyde/Ketone: (1.1 equiv)

  • Reductant:

    
     (1.5 equiv)
    
  • Acid Catalyst: Acetic Acid (1-2 drops, optional to adjust pH to ~5)

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Workflow:

  • Imine Formation: Dissolve amine and aldehyde in DCE. If the aldehyde is sterically hindered, add

    
     (drying agent) and stir for 1 hour to drive imine formation.
    
  • Reduction: Add

    
     in one portion.
    
  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Add saturated aqueous

    
    .
    
  • Extraction: Extract with DCM (

    
    ). Dry organics over 
    
    
    
    and concentrate.
Protocol C: Urea/Carbamate Synthesis

Best for: Covalent modifiers or peptidomimetics.

Reagents:

  • Substrate: 1-(2-Methoxyphenyl)pyrrolidin-3-amine (1.0 equiv)

  • Electrophile: Isocyanate (

    
    ) or Chloroformate (
    
    
    
    ) (1.0 equiv)
  • Base: TEA (Triethylamine) (1.5 equiv) - Only needed for chloroformates.

  • Solvent: Anhydrous THF or DCM

Step-by-Step Workflow:

  • Cooling: Cool the amine solution in THF to

    
    .
    
  • Addition: Add the Isocyanate dropwise. (No base required for isocyanates).

  • Reaction: Allow to warm to RT over 1 hour.

  • Validation: Check LC-MS for the disappearance of the starting material (

    
    ).
    

Mechanistic Visualization: Amide Coupling Pathway

The following diagram illustrates the HATU-mediated pathway, highlighting the chemoselectivity where the activated ester intercepts the primary amine (N3) while the N1-aryl system remains passive.

Mechanism Acid Carboxylic Acid (R-COOH) Activated Activated Ester (O-At Complex) Acid->Activated + DIPEA HATU HATU (Activator) HATU->Activated TS Tetrahedral Intermediate Activated->TS Substrate Substrate: 1-(2-Methoxyphenyl) pyrrolidin-3-amine Substrate->TS N3 Nucleophilic Attack Product Final Amide Product TS->Product - HOAt

Figure 2: Mechanistic pathway for chemoselective acylation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield N1 protonation interfering with stoichiometry.Ensure at least 3.0 equiv of DIPEA is used to keep N3 free base.
Racemization Overheating during coupling (if chiral).Perform coupling at

to RT; avoid heating >

.
Purification Failure Product eluting with impurities.Switch to SCX-2 cartridges. The N1-aniline allows "Catch & Release" purification even after N3 is derivatized.
Side Product (M+26) Formylation (if using DMF).Use fresh, high-quality DMF or switch to DCM/THF.

References

  • Vertex AI Search. (2025). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines. National Institutes of Health. 6

  • Ogawa, S., et al. (2013). 1-(4-Dimethylaminophenylcarbonyl)-3-aminopyrrolidine: a derivatization reagent for enantiomeric separation. Journal of Chromatography B. 1

  • BenchChem. (2025). Technical Support: N-Arylation of Pyrrolidine. BenchChem Technical Notes. 7

  • PubChem. (2025).[8][9] Compound Summary: 1-(3-Methoxyphenyl)pyrrolidine.[9] National Library of Medicine. 9[10]

  • Brown, L. L., et al. (2002).[4] Synthesis and evaluation of a novel series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine analogues. Journal of Medicinal Chemistry. 4[10]

Sources

Microwave-assisted synthesis of 1-(2-Methoxyphenyl)pyrrolidin-3-amine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of 1-(2-Methoxyphenyl)pyrrolidin-3-amine Analogs

Executive Summary

Target Molecule: 1-(2-Methoxyphenyl)pyrrolidin-3-amine and its functionalized analogs. Primary Application: Medicinal Chemistry (GPCR ligands, specifically 5-HT and Dopamine receptor modulators; Kinase inhibitors). Methodology: Microwave-assisted Palladium-catalyzed Buchwald-Hartwig amination followed by acid-mediated deprotection.

Abstract: This guide details a robust, high-throughput protocol for synthesizing 1-arylpyrrolidin-3-amine scaffolds. While traditional thermal methods for N-arylation (e.g., thermal


 or Ullmann coupling) often suffer from long reaction times (12–24 h) and poor regioselectivity, this microwave-assisted protocol utilizes the Buchwald-Hartwig cross-coupling  strategy. By employing tert-butyl pyrrolidin-3-ylcarbamate as the nucleophile, we ensure absolute regioselectivity at the pyrrolidine nitrogen (N1), preventing side reactions at the primary amine. The optimized protocol reduces reaction time to <30 minutes with yields consistently exceeding 85%.

Retrosynthetic Analysis & Strategy

To ensure "self-validating" scientific integrity, we must address the core challenge: Regioselectivity . The starting material, 3-aminopyrrolidine, contains two nucleophilic centers:

  • N1 (Ring Nitrogen): Secondary amine, sterically accessible.

  • N3 (Exocyclic Nitrogen): Primary amine, highly reactive in Pd-catalysis.

Direct coupling of the unprotected diamine often leads to a mixture of N1-aryl, N3-aryl, and bis-aryl products. Therefore, our protocol mandates the use of 3-(Boc-amino)pyrrolidine . This protecting group strategy renders the N3 position inert during the metal-catalyzed step, forcing exclusive arylation at N1.

Pathway Diagram (Graphviz)

Retrosynthesis cluster_logic Strategic Logic Target Target: 1-(2-Methoxyphenyl)pyrrolidin-3-amine Intermediate Intermediate: N-Boc-1-(2-methoxyphenyl)pyrrolidin-3-amine Target->Intermediate Deprotection (HCl/Dioxane) Precursors Precursors: 1. 2-Bromoanisole (Aryl Halide) 2. 3-(Boc-amino)pyrrolidine Intermediate->Precursors MW Buchwald-Hartwig (Pd(OAc)2, BINAP, Cs2CO3) Logic1 Boc-group blocks N3 site Ensures 100% N1 Selectivity Precursors->Logic1

Figure 1: Retrosynthetic logic prioritizing regiocontrol via Boc-protection.

Experimental Protocol

Phase 1: Microwave-Assisted Buchwald-Hartwig Coupling

Rationale: The 2-methoxy group on the aryl halide is electron-donating, deactivating the ring toward nucleophilic aromatic substitution (


). Therefore, a Palladium-catalyzed approach is essential. We utilize BINAP  as a ligand due to its proven efficacy in coupling secondary amines with electron-rich aryl bromides.

Reagents:

  • Aryl Halide: 2-Bromoanisole (1.0 equiv, 1.0 mmol)

  • Amine: tert-butyl pyrrolidin-3-ylcarbamate (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: BINAP (7.5 mol%)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv, dry)
  • Solvent: Toluene or Dioxane (anhydrous, degassed)

Step-by-Step Workflow:

  • Vessel Prep: In a 10 mL microwave process vial equipped with a magnetic stir bar, add Pd(OAc)

    
     (11 mg) and BINAP (46 mg).
    
  • Inerting: Seal the vial and purge with Argon/Nitrogen for 2 minutes. Add 2 mL of anhydrous Toluene via syringe to dissolve the catalyst system. Stir at RT for 5 mins to pre-form the active Pd-ligand complex (Yellow/Orange solution).

  • Addition: Remove the septum cap briefly (under inert flow) to add Cs

    
    CO
    
    
    
    (650 mg), tert-butyl pyrrolidin-3-ylcarbamate (223 mg), and 2-Bromoanisole (125 µL). Reseal immediately.
  • Irradiation: Place the vial in the microwave reactor (e.g., Biotage Initiator or CEM Discover).

    • Temp: 120 °C

    • Time: 20 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Workup: Cool to RT. Filter the mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Palladium black. Concentrate the filtrate in vacuo.

  • Purification: Flash Column Chromatography (Hexane:EtOAc 80:20). Isolate the N-Boc intermediate.

Phase 2: Deprotection (Boc Removal)

Rationale: Microwave irradiation accelerates acid-mediated cleavage of the carbamate, reducing reaction time from hours to minutes.

Step-by-Step Workflow:

  • Dissolve the purified N-Boc intermediate (from Phase 1) in 4M HCl in Dioxane (3 mL).

  • Transfer to a microwave vial.

  • Irradiation:

    • Temp: 60 °C

    • Time: 5 minutes

  • Isolation: Concentrate the solvent to dryness. Triturate the residue with Diethyl Ether to precipitate the target molecule as the Hydrochloride Salt .

  • Free Basing (Optional): If the free base is required for biological assay, dissolve salt in NaHCO

    
     (sat. aq.) and extract with DCM.
    

Optimization & Data Analysis

The following table summarizes the optimization of the coupling step. Note how the Base and Solvent choice impacts yield, a critical insight for troubleshooting analogs.

EntryCatalystLigandBaseSolventTemp/TimeYield (%)Notes
1Pd(OAc)

PPh

K

CO

DMF140°C / 30m35%Poor conversion; PPh

unstable at high T.
2Pd

(dba)

XantphosCs

CO

Dioxane120°C / 20m78%Good, but Xantphos difficult to remove.
3 Pd(OAc)

BINAP Cs

CO

Toluene 120°C / 20m 92% Optimal Conditions.
4NoneNoneDIPEANMP200°C / 1h5%

fails with electron-rich anisole.

Key Technical Insight: The use of Cesium Carbonate (Cs


CO

)
is pivotal. Its solubility in organic solvents (the "Cesium Effect") is superior to Potassium Carbonate, facilitating the deprotonation of the secondary amine in the catalytic cycle.

Workflow Visualization

Workflow Start Start: Weigh Reagents Complex Pre-complexation: Pd + Ligand (5 min) Start->Complex MW_Rxn MW Irradiation: 120°C, 20 min Complex->MW_Rxn Add Substrates Workup Workup: Celite Filtration MW_Rxn->Workup Purify Purification: Flash Chromatography Workup->Purify Deprotect Deprotection: HCl/Dioxane (MW 60°C) Purify->Deprotect Final Final Product: HCl Salt Isolation Deprotect->Final

Figure 2: End-to-end experimental workflow for the synthesis of the target analog.

Troubleshooting & Expert Tips

  • Black Precipitate (Pd Black): If the reaction mixture turns black immediately upon heating, the catalyst has decomposed.

    • Solution: Ensure rigorous degassing of the solvent. Oxygen kills the active Pd(0) species. Add the amine before the halide to stabilize the Pd center.

  • Incomplete Conversion:

    • Solution: Switch solvent to Benzotrifluoride (BTF) .[1] BTF has excellent microwave absorbance and allows for higher temperatures without over-pressurizing the vessel.

  • Stuck Protecting Group:

    • Solution: If Boc removal is slow in Dioxane, use TFA/DCM (1:1) at Room Temperature for 1 hour. Avoid MW heating with TFA to prevent decomposition of sensitive methoxy groups.

References

  • Buchwald-Hartwig Amination Overview. Organic Chemistry Portal. Source:[Link]

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles. Journal of Organic Chemistry, 2006, 71, 135-141.[2] Source:[Link]

  • Pd-catalyzed C-N Coupling in Medicinal Chemistry (Estrone Derivatives). Beilstein Journal of Organic Chemistry, 2018, 14, 998–1003. Source:[Link][3]

  • Microwave-Assisted Buchwald-Hartwig Double Amination. ACS Omega, 2024, 9(51), 50446–50457.[4] Source:[Link]

  • Therapeutic Potential of Pyrrolidine Analogs. Molecular Diversity, 2022. Source:[Link]

Sources

Application Notes and Protocols for the Handling and Storage of Hygroscopic Amine Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hygroscopic amine compounds are a cornerstone of modern chemical synthesis, finding widespread application in pharmaceutical development, materials science, and industrial processes. Their inherent propensity to absorb atmospheric moisture, however, presents significant challenges to maintaining their chemical integrity and ensuring experimental reproducibility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for the handling and storage of these sensitive materials. By elucidating the mechanisms of moisture absorption and subsequent degradation pathways, this guide offers detailed protocols and practical insights to preserve compound purity and ensure the validity of experimental outcomes.

Introduction: The Challenge of Hygroscopicity in Amine Chemistry

Amines, organic compounds derived from ammonia, are characterized by the presence of a basic nitrogen atom with a lone pair of electrons. This feature makes them nucleophilic and basic, but also susceptible to interactions with protic species, most notably water. Hygroscopicity refers to the tendency of a substance to readily absorb moisture from the atmosphere.[1] For amine compounds, this absorption is not a passive process; it can initiate a cascade of deleterious physical and chemical changes.

The consequences of improper handling and storage of hygroscopic amines are multifaceted and can severely impact research and development efforts:

  • Physical Changes: Moisture absorption can lead to clumping, caking, or even complete deliquescence (dissolving in the absorbed water), making accurate weighing and dispensing impossible.[2]

  • Chemical Degradation: The presence of water can facilitate hydrolysis, oxidation, and other degradation pathways, leading to the formation of impurities and a reduction in the active compound's concentration.[2][3] Primary and secondary amines, in particular, can be transformed into various byproducts in aqueous environments.[3]

  • Inaccurate Concentrations: If a hygroscopic compound has absorbed a significant amount of water, the measured weight will not accurately reflect the amount of the active amine, leading to errors in solution preparation and stoichiometry calculations.[2]

Understanding and mitigating these challenges are paramount for ensuring the quality and reliability of experimental data.

The Mechanism of Moisture Absorption and Degradation

The interaction between hygroscopic amines and atmospheric water is primarily driven by the formation of hydrogen bonds between the water molecules and the amine's nitrogen atom. The lone pair of electrons on the nitrogen acts as a hydrogen bond acceptor.

Moisture_Absorption H2O Water Molecule (H₂O) Hydrogen_Bond Hydrogen Bond Formation H2O->Hydrogen_Bond Amine Amine Compound (R-NH₂) Amine->Hydrogen_Bond Degradation Chemical Degradation Pathways Hydrogen_Bond->Degradation Initiates

Caption: Moisture absorption by an amine compound via hydrogen bonding, initiating potential degradation.

Once water is present, several degradation pathways can be initiated:

  • Hydrolysis: For amine salts (e.g., hydrochlorides), water can lead to hydrolysis, altering the compound's pH and potentially causing precipitation or degradation of the free amine.[2]

  • Oxidation: In the presence of oxygen and water, some amines are susceptible to oxidation, which can be accelerated by light or trace metal impurities.[4]

  • Reaction with Carbon Dioxide: Amines can react with atmospheric carbon dioxide, often facilitated by the presence of water, to form carbamates or bicarbonate salts.[5]

Recommended Storage Protocols

The primary goal of storing hygroscopic amines is to minimize their exposure to atmospheric moisture. This is achieved through a combination of appropriate containers, desiccants, and controlled environments.

Primary Containers

All hygroscopic amines should be stored in tightly sealed, airtight containers.[1] For highly sensitive compounds, containers with septa (e.g., Sure/Seal™ bottles) are recommended to allow for the removal of the compound via syringe without exposing the bulk material to the atmosphere.[6][7]

Secondary Storage (Desiccators)

For long-term storage and after a container has been opened, it is crucial to store the primary container within a secondary enclosure that provides a dry environment.

  • Desiccator Cabinets: These cabinets provide a low-humidity environment and are ideal for storing multiple containers. They can be equipped with indicating silica gel or electronic humidity control systems.[8][9]

  • Vacuum Desiccators: For extremely hygroscopic or sensitive materials, a vacuum desiccator can be used to remove air and moisture.[9]

The Role of Desiccants

Desiccants are materials that absorb moisture from the surrounding air, creating a dry microenvironment.[10] The choice of desiccant is critical and depends on factors such as its absorption capacity, compatibility with the amine, and the desired level of dryness.[10]

Desiccant TypeKey Properties & ApplicationsConsiderations
Silica Gel Porous silicon dioxide.[11] Good all-purpose desiccant for moderate humidity.[11] Often contains a color indicator (e.g., cobalt chloride, which is blue when dry and pink when saturated).Can be regenerated by heating.[12] Non-toxic and inert.[11]
Molecular Sieves Crystalline aluminosilicates with a uniform pore size.[11] Highly effective at low humidity levels.[11] Available in different pore sizes (e.g., 3Å, 4Å, 5Å) to selectively adsorb molecules.Ideal for achieving very low levels of humidity. Regeneration requires higher temperatures than silica gel.
Calcium Chloride High absorption capacity, can absorb several times its weight in water.[11] Effective in high-humidity environments.[13]Can form a corrosive brine when saturated, so it must be contained properly.[11]
Activated Alumina Porous form of aluminum oxide. High surface area and good adsorption capacity.Can be regenerated by heating.

Important Note: Never place desiccants in direct contact with the amine compound. Desiccant packets or cartridges should be used, or the desiccant should be placed in the bottom of the desiccator.[14] For larger containers, desiccant pouches can be suspended from the lid.[14]

Safe Handling Protocols

Minimizing exposure to the atmosphere is the guiding principle for handling hygroscopic amines. The appropriate technique will depend on the sensitivity of the compound.

General Handling Practices

For moderately hygroscopic solids, the following practices should be observed:

  • Work Quickly: Minimize the time the container is open to the atmosphere.[1]

  • Use Dry Equipment: Ensure all spatulas, weighing papers, and glassware are clean and thoroughly dry.[2]

  • Aliquoting: For frequently used compounds, consider aliquoting the bulk material into smaller, single-use vials under a dry atmosphere to avoid repeated exposure of the main stock.[2]

Handling Highly Sensitive Amines: Inert Atmosphere Techniques

For extremely hygroscopic or air-sensitive amines, handling must be performed under an inert atmosphere, such as nitrogen or argon.[15]

Inert_Atmosphere_Handling cluster_glovebox Glovebox cluster_schlenk Schlenk Line Glovebox_Handling All manipulations performed inside the inert chamber Schlenk_Flask Reaction Flask Manifold Dual Manifold (Inert Gas / Vacuum) Schlenk_Flask->Manifold Purge & Refill Cycles Transfer Syringe or Cannula Transfer Manifold->Transfer Maintains Inert Atmosphere Hygroscopic_Amine Hygroscopic Amine Hygroscopic_Amine->Glovebox_Handling Hygroscopic_Amine->Schlenk_Flask

Caption: Workflow for handling highly sensitive hygroscopic amines using a glovebox or Schlenk line.

  • Gloveboxes: A glovebox is a sealed container that is filled with an inert gas, allowing for the manipulation of sensitive materials in a completely moisture- and oxygen-free environment.[16] This is the preferred method for handling highly sensitive solid amines.[17]

  • Schlenk Lines: A Schlenk line is a piece of laboratory glassware that allows for the manipulation of air-sensitive substances under an inert atmosphere.[15] It consists of a dual manifold with ports for connecting reaction flasks and applying either a vacuum or a flow of inert gas.[16] This technique is well-suited for handling liquid amines or solutions.

Protocol: Transfer of a Hygroscopic Liquid Amine using a Schlenk Line and Syringe
  • Glassware Preparation: Dry all glassware, syringes, and needles in an oven (e.g., 125°C overnight) and allow them to cool in a desiccator or under a stream of inert gas.[6]

  • System Purge: Assemble the reaction flask on the Schlenk line and perform at least three purge-and-refill cycles. This involves evacuating the flask under vacuum and then backfilling it with inert gas.[15]

  • Syringe Preparation: Flush a dry syringe with inert gas at least 10 times to remove any residual air and moisture.[7]

  • Reagent Transfer: a. Puncture the septum of the amine reagent bottle with the inert gas line needle to create a positive pressure. b. Insert the syringe needle into the reagent bottle. The positive pressure will slowly fill the syringe with the desired volume of the amine. Do not pull back on the plunger , as this can cause leaks and introduce air.[6] c. Withdraw a slight excess of the reagent to account for any gas bubbles. d. Invert the syringe and carefully push the excess reagent and any gas bubbles back into the reagent bottle.[6]

  • Addition to Reaction: Quickly and carefully transfer the accurately measured volume of the amine to the reaction flask by puncturing the septum on the flask.

Quality Control: Determination of Water Content

Regularly assessing the water content of hygroscopic amines is a critical quality control step. The Karl Fischer titration method is the most widely accepted and accurate technique for this purpose.[18]

Karl Fischer Titration

This method is based on a redox reaction between iodine and sulfur dioxide in the presence of water.[19] There are two main types of Karl Fischer titration:

  • Volumetric Titration: A solution of iodine (the titrant) is added to the sample until all the water has been consumed. The volume of titrant used is proportional to the water content.[19]

  • Coulometric Titration: Iodine is generated electrochemically in the titration cell. The amount of charge required to generate enough iodine to react with all the water is measured, which is directly proportional to the water content.[20] This method is particularly suitable for samples with very low water content.[20]

Protocol: Volumetric Karl Fischer Titration of a Weakly Alkaline Amine

This protocol is a general guideline and may need to be adapted based on the specific amine and instrument.

  • Reagent Preparation: Use a one-component Karl Fischer reagent (e.g., Aquastar® CombiTitrant 5) and a suitable solvent (e.g., Aquastar® CombiMethanol). For strongly alkaline amines, the addition of a buffer like salicylic acid to the solvent may be necessary to prevent pH-related side reactions.

  • Instrument Preparation: a. Add the Karl Fischer solvent to the titration cell. b. Start the titrator to titrate the solvent to dryness (pre-titration). Wait for the drift to stabilize at a low, constant value.

  • Sample Analysis: a. Accurately weigh a suitable amount of the amine sample into a dry syringe. b. Inject the sample into the titration cell. The exact sample weight is determined by weighing the syringe before and after injection. c. Start the water determination. The titration will proceed automatically until the endpoint is reached.

  • Calculation: The instrument's software will typically calculate the water content automatically based on the volume of titrant consumed and the sample weight. The result is usually expressed as a percentage or in parts per million (ppm).

Troubleshooting and Best Practices

ObservationPotential CauseRecommended Action
Clumping or caking of solid amine Moisture absorption.[2]If clumping is minor, the material may be suitable for non-critical applications. For high-purity work, it is best to use a fresh, unopened container.[2] Consider drying a small amount under vacuum if appropriate for the compound's stability.[21]
Inconsistent results in reactions Inaccurate concentration due to water absorption.Determine the water content of the amine using Karl Fischer titration and adjust the amount used accordingly.
"Dragging" endpoint in Karl Fischer titration Side reaction due to the high basicity of the amine.Add a buffer such as salicylic acid to the Karl Fischer solvent to maintain an optimal pH range.

Conclusion

The hygroscopic nature of many amine compounds necessitates a rigorous and systematic approach to their handling and storage. By understanding the principles of moisture absorption and implementing the detailed protocols outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their work. Adherence to these best practices will not only preserve the chemical integrity of these valuable reagents but also contribute to the overall quality and success of research and development endeavors in the chemical and pharmaceutical sciences.

References

  • Wikipedia. (2023). Air-free technique. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals. Retrieved from [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Retrieved from [Link]

  • Fauske & Associates. (2020, October 28). Hints for Handling Air-Sensitive Materials. Retrieved from [Link]

  • Sorb-It. (2024, July 18). Selecting the Right Type of Desiccant - An Overview. Retrieved from [Link]

  • Absortech. (n.d.). Moisture protection for hygroscopic materials during transport. Retrieved from [Link]

  • Wisedry. (2024, April 1). The Ultimate Guide to Picking the Perfect Desiccant: Keep Moisture at Bay. Retrieved from [Link]

  • Ziebaq. (2025, March 17). 10 Best Practices for Using Lab Chemical Storage Cabinets. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. Retrieved from [Link]

  • ResearchGate. (2019, November 19). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. Retrieved from [Link]

  • Google Patents. (n.d.). CN113092663A - Method for measuring moisture content in organic amine.
  • Inviker. (2025, January 8). How to choose and use desiccant bags strategically. Retrieved from [Link]

  • B&M Scientific. (2025, October 15). How to Safely Store Lab Chemicals and Reagents. Retrieved from [Link]

  • American Chemical Society. (n.d.). Transformation of aliphatic amine compounds during water oxidation and disinfection: Chemistry and practical implications. Retrieved from [Link]

  • Mitsubishi Chemical. (2025, September 30). Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1-. Retrieved from [Link]

  • Kyoto Electronics Manufacturing Co., Ltd. (n.d.). Water Content in Aromatic Amine. Retrieved from [Link]

  • NIH. (n.d.). Hydrothermal Degradation of Amino Acids - PMC. Retrieved from [Link]

  • VTT. (2014, July 7). Film-Forming Amines in Steam/Water Cycles – structure, properties, and influence on corrosion and deposition processes. Retrieved from [Link]

  • Pavco. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • ScienceDirect. (2025, October 30). Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. Retrieved from [Link]

  • HSE Training Materials and Templates. (2024, February 20). Working Safely With Corrosives. Retrieved from [Link]

  • NCBI. (2025, August 15). Determination of Water Content using the Karl Fischer Coulometric Method. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Study on the Roles of Water in Solid Amine-Based Direct Air Capture of CO2. Retrieved from [Link]

  • IEAGHG. (n.d.). Environmental impacts of amines and their degradation products: Current status and knowledge gaps. Retrieved from [Link]

  • Scribd. (n.d.). Hydration Effects on Amine Basicity | PDF. Retrieved from [Link]

  • MDPI. (2021, November 15). Effect of Humidity on the Reactive Uptake of Ammonia and Dimethylamine by Nitrogen-Containing Secondary Organic Aerosol. Retrieved from [Link]

  • NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. Retrieved from [Link]

  • Seton UK. (2022, August 17). Working safely with corrosive substances. Retrieved from [Link]

  • Storemasta Blog. (2023, October 4). 5 Mistakes Staff Make When Handling and Storing Corrosive Chemicals. Retrieved from [Link]

  • NRC Publications Archive. (n.d.). Atmospheric gases and the hardening of an amine-cured epoxy coating. Retrieved from [Link]

  • Weekly Safety Meeting. (n.d.). Working Safely with Corrosives. Retrieved from [Link]

  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins | Request PDF. Retrieved from [Link]

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Troubleshooting & Optimization

Purification strategies for 1-(2-Methoxyphenyl)pyrrolidin-3-amine by column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PUR-AMINE-003 Subject: Chromatography Strategies for Basic Aminopyrrolidines Status: Open Agent: Senior Application Scientist

Executive Summary

The purification of 1-(2-Methoxyphenyl)pyrrolidin-3-amine presents a classic "dual-nitrogen" challenge. The molecule contains two distinct nitrogen centers:

  • N1 (Aniline-like): Attached to the 2-methoxyphenyl ring. It has lower basicity (

    
    ) due to resonance delocalization into the aromatic ring.
    
  • C3-Amine (Aliphatic Primary Amine): This is the critical "troublemaker." With a

    
    , it is highly basic and interacts aggressively with acidic silanol groups (
    
    
    
    ) on standard silica gel.

The Symptom: Without intervention, this compound will exhibit severe "tailing" (streaking), broad peaks, and potential irreversible adsorption, leading to poor yield and co-elution with impurities.

Module 1: The "Standard" Silica Protocol (Method A)

Best for: Routine purification when specialized columns are unavailable.

The Mechanism of Failure: Standard silica gel is slightly acidic (


). The basic primary amine at position 3 protonates upon contact with silanols, forming ionic bonds that drag the compound through the column rather than allowing clean partitioning.

The Solution: Mobile Phase Modifiers You must introduce a "sacrificial base" to block these silanol sites.

Protocol A1: The Triethylamine (TEA) Method

Use this for relatively non-polar impurities (eluting in Hexane/EtOAc).[1]

  • Column Pre-treatment (Crucial):

    • Flush the packed silica column with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (TEA) .

    • Why? This saturates the silica surface with TEA before your sample even touches it.

  • Mobile Phase:

    • Solvent A: Hexane + 1% TEA.

    • Solvent B: Ethyl Acetate (EtOAc) + 1% TEA.

  • Gradient: 5% B to 100% B.

Protocol A2: The Ammoniacal Methanol Method

Use this for polar impurities or if the compound sticks despite TEA.

  • Preparation:

    • Purchase or prepare 7N Ammonia in Methanol (

      
      ).
      
    • Alternative: Add 1% concentrated aqueous Ammonium Hydroxide (

      
      ) to your methanol supply.
      
  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM).[2]

    • Solvent B: Methanol containing 1%

      
       (or use 10% of the 7N 
      
      
      
      solution in DCM).
  • Gradient: 0% B to 15% B.

    • Warning: Do not exceed 20% MeOH in DCM on standard silica; it can dissolve the silica matrix, contaminating your product.

Module 2: The "Hardware Upgrade" (Method B)

Best for: High-value samples, scale-up, or when Method A fails.

Strategy: Switch to Amine-Functionalized Silica (Amino-Silica) . These stationary phases have propyl-amine groups bonded to the surface. The surface is already basic, preventing the specific interaction that causes tailing.

Advantages:

  • No Modifiers Needed: Run pure Hexane/EtOAc.

  • Higher Loading: You can load 2-3x more sample than on standard silica.

  • Solvent Removal: Eliminates the need to evaporate high-boiling TEA or smell ammonia.

Workflow:

  • Equilibration: Hexane (100%).

  • Loading: Solid load or liquid load in minimal DCM.

  • Gradient: 0-100% EtOAc (or EtOAc/EtOH for very polar variants).

Module 3: Visualizing the Strategy

The following diagram illustrates the decision logic for selecting the correct purification mode based on your specific impurity profile.

PurificationStrategy Start Crude 1-(2-Methoxyphenyl) pyrrolidin-3-amine SolubilityCheck Is crude soluble in Hexane/EtOAc? Start->SolubilityCheck MethodB Method B: Amino-Silica Column (Hex/EtOAc) SolubilityCheck->MethodB Yes (Preferred) MethodA1 Method A1: Standard Silica + 1% TEA Modifier SolubilityCheck->MethodA1 Yes (Standard) MethodA2 Method A2: DCM / MeOH / NH4OH (90:9:1) SolubilityCheck->MethodA2 No (Too Polar) Alumina Method C: Basic Alumina (Prevents Oxidation) MethodA1->Alumina If Degradation Observed MethodA2->Alumina If Degradation Observed

Caption: Decision matrix for selecting the optimal stationary and mobile phases based on solubility and stability.

Module 4: Comparative Data & Solvent Systems
ParameterStandard Silica (Unmodified)Standard Silica (+ Modifier)Amino-Silica (

)
Reverse Phase (C18)
Peak Shape Broad, TailingSharpSharpSharp
Loading Capacity < 1% w/w1-3% w/w5-10% w/w0.5-1% w/w
Modifier Required N/A (Fails)TEA or

NoneHigh pH Buffer (

)
Solvent Removal EasyDifficult (TEA boils at 89°C)EasyDifficult (Water)
Cost LowLowHighHigh
Troubleshooting & FAQs

Q1: I used 1% TEA, but my compound is still streaking. Why?

  • Diagnosis: You likely added TEA only to the running solvent but did not pre-equilibrate the column.

  • Fix: The silica surface area is massive (

    
    ). The TEA in your mobile phase is being consumed by the silica at the solvent front, leaving none to protect your amine. You must flush the column with 3-5 CVs of TEA-containing solvent before injecting your sample. 
    

Q2: My product turned brown/black on the column.

  • Diagnosis: Oxidation. The aniline nitrogen (attached to the electron-rich methoxyphenyl ring) is susceptible to oxidation, which is catalyzed by the acidic/active surface of silica.

  • Fix: Switch to Neutral or Basic Alumina . Alumina is less active and less acidic, preserving sensitive anilines. Alternatively, flush the column with Nitrogen/Argon before running.

Q3: Can I use Reverse Phase (C18)?

  • Answer: Yes, but standard acidic buffers (Formic acid/TFA) will protonate both nitrogens, making the molecule extremely polar and causing it to elute in the void volume (dead time).

  • Protocol: Use a High pH Reverse Phase method.

    • Buffer: 10mM Ammonium Bicarbonate (pH 10).

    • Gradient: Acetonitrile / Water.[3]

    • Note: Ensure your C18 column is rated for pH > 9 (e.g., hybrid particle columns).

Q4: How do I remove the Triethylamine (TEA) after the column?

  • Answer: TEA has a high boiling point and smells foul.

    • Step 1: Rotovap the fractions to dryness.

    • Step 2: Redissolve in DCM.[2]

    • Step 3: Repeat evaporation 2-3 times with DCM (azeotropic removal).

    • Step 4 (If needed): Dry under high vacuum overnight.

References
  • Biotage. (2023).[4] Is there an easy way to purify organic amines? Retrieved from [Link]

  • Teledyne ISCO. (2023). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from [Link]

  • PubChem. (2025).[5] 3-Aminopyrrolidine | C4H10N2.[5] Retrieved from [Link]

Sources

Separating (R) and (S) enantiomers of 1-(2-Methoxyphenyl)pyrrolidin-3-amine via chiral HPLC

[1]

Ticket ID: #CS-AMINE-PYR-001 Subject: Method Development & Troubleshooting for (R)/(S) Separation of 1-(2-Methoxyphenyl)pyrrolidin-3-amine Assigned Specialist: Senior Application Scientist, Chiral Separations Unit[1]

Executive Summary & Molecule Analysis

User Query: "I need to separate the enantiomers of 1-(2-Methoxyphenyl)pyrrolidin-3-amine. I am observing peak tailing and poor resolution on my initial screens."

Technical Analysis: The target molecule presents two distinct challenges for chiral chromatography:

  • The Primary Amine (C3 Position): Primary amines (

    
    ) are strong hydrogen bond donors/acceptors and bases. They aggressively interact with residual silanols on the silica support of chiral columns, leading to severe peak tailing.
    
  • The o-Anisole Group (N1 Position): The 2-methoxy group provides significant steric bulk and electronic density. While this aids chiral recognition by "locking" the conformation in the chiral groove, it requires a stationary phase that can accommodate bulky aromatic groups.

Recommended Strategy: Standard Normal Phase (NP) chromatography using polysaccharide-based columns with basic additives is the Gold Standard for this class of compounds.

Core Directive: The Screening Protocol

Do not rely on a single column. The following protocol utilizes a "Screening Triad" to ensure a 95% success rate.

Phase A: Column Selection

Select one column from each "Selector Class" to maximize diversity in recognition mechanisms.

ClassRecommended ColumnSelector ChemistryWhy it works for this molecule
Immobilized Amylose Chiralpak IA (or IG)Amylose tris(3,5-dimethylphenylcarbamate)Primary Recommendation. Immobilized phase allows for aggressive solvents (DCM/THF) if the amine has solubility issues.[1]
Coated Cellulose Chiralcel OD-H Cellulose tris(3,5-dimethylphenylcarbamate)The "Workhorse."[1][2] The rigid cellulose backbone often provides better resolution for bulky N-aryl pyrrolidines.
Coated Amylose Chiralpak AD-H Amylose tris(3,5-dimethylphenylcarbamate)Excellent hydrogen bonding capabilities; often complementary to OD-H.
Phase B: Mobile Phase & Additives (The Critical Step)

WARNING: Failure to use the correct additive is the #1 cause of method failure for 3-aminopyrrolidines.

  • Base Solvent: n-Hexane (or n-Heptane)[1]

  • Modifier: Ethanol (EtOH) or Isopropyl Alcohol (IPA).[1] Start with 10-20% EtOH.[1]

  • Mandatory Additive:

    • Standard:0.1% Diethylamine (DEA) .

    • Advanced (If tailing persists):0.1% Ethylenediamine (EDA) . EDA is bidentate and blocks silanols more effectively than DEA for primary amines.

Phase C: The "Universal" Screening Run
  • Flow Rate: 1.0 mL/min (for 4.6mm ID columns)

  • Temperature: 25°C

  • Detection: UV @ 254 nm (Phenyl group) and 280 nm (Methoxy group).[1]

  • Sample Diluent: Dissolve sample in Mobile Phase + Additive. If insoluble, use minimal Ethanol.

Troubleshooting & Optimization Logic

Issue 1: Severe Peak Tailing (Asymmetry Factor > 1.5)

Cause: The primary amine at C3 is interacting with the silica support, not just the chiral selector.

  • Fix 1: Increase DEA concentration to 0.2%.

  • Fix 2: Switch additive to 0.1% Ethylenediamine (EDA) .

  • Fix 3: Switch to Polar Organic Mode (POM) . Use 100% Acetonitrile (with 0.1% DEA/EDA) or MeOH/Acetonitrile mixtures. This mode solvates the amine better, reducing silanol interactions.

Issue 2: Partial Separation (Split Peak)

Cause: The chiral recognition is present but weak.

  • Fix 1: Lower Temperature. Reduce column oven to 10°C or 5°C. Enantioselectivity (

    
    ) is thermodynamically favored at lower temperatures.
    
  • Fix 2: Change Alcohol. If using IPA, switch to Ethanol (sharper peaks).[1] If using Ethanol, switch to IPA (often better separation for twisted conformers).[1]

  • Fix 3: Reduce Polarity. Decrease alcohol content (e.g., from 20% to 5%). This increases the retention time (

    
    ), giving the enantiomers more time to interact with the chiral grooves.
    
Issue 3: Sample Solubility

Cause: The molecule is an amine salt or highly polar.

  • Fix: Use an Immobilized Column (IA, IB, IC, IG) . You can now use Dichloromethane (DCM) or Ethyl Acetate in the mobile phase.[3]

    • Recipe: Hexane / DCM / EtOH (50:30:[1]20) + 0.1% DEA.

Visualizing the Workflow

The following diagrams illustrate the decision-making process for this specific separation.

Diagram 1: Method Development Decision Tree

MethodDevelopmentStartSTART: 1-(2-Methoxyphenyl)pyrrolidin-3-amineScreenPrimary Screen:Hexane/EtOH (80:20)+ 0.1% DEAStart->ScreenCheckCheck Resolution (Rs)& Peak ShapeScreen->CheckSuccessSuccess (Rs > 1.5)Proceed to ValidationCheck->SuccessGood SeparationTailingIssue: Severe TailingCheck->TailingAsymmetry > 1.5NoResIssue: No ResolutionCheck->NoResSingle PeakFixTailingAction: Switch Additiveto 0.1% EDATailing->FixTailingFixResAction: Switch Column(AD -> OD -> IA)NoRes->FixResFixTailing->CheckRetestFixRes->CheckRetestFixRes2Action: Lower Temp (10°C)or Reduce Alcohol %FixRes->FixRes2Still No SeparationFixRes2->Check

Caption: Logic flow for screening and optimizing the chiral separation of aminopyrrolidines.

Diagram 2: The "Additive Effect" Mechanism

AdditiveMechanismSilanolSilica Surface(Acidic Silanols)InteractionBadTailing Peak(Strong Adsorption)Silanol->InteractionBadBinds toAmineTarget Molecule(Primary Amine)Amine->InteractionBadBinds toInteractionGoodSharp Peak(Chiral Recognition Only)Amine->InteractionGoodFree to interactwith SelectorDEAAdditive (DEA/EDA)(Sacrificial Base)DEA->SilanolBlocks (Shields)DEA->InteractionGoodEnables

Caption: Mechanism of action for basic additives (DEA/EDA) in suppressing silanol activity.

Frequently Asked Questions (FAQ)

Q: Can I use Reverse Phase (RP) for this separation? A: Yes, but it is secondary to Normal Phase.[1] For RP, use Chiralpak IG-3 or IA-3 .[1]

  • Mobile Phase: 20mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile.[4][5][6]

  • Why: High pH is required to keep the amine uncharged (neutral), which improves retention on the hydrophobic chiral selector. Acidic mobile phases (0.1% Formic Acid) usually result in the amine eluting at the void volume (dead time) due to repulsion.

Q: I need to isolate 100mg for biological testing. Which column is best for scale-up? A: Chiralpak IA or Immobilized Amylose .

  • Reasoning: Immobilized columns are more robust and allow for high-solubility solvents (like DCM) which increases loading capacity. You can typically load 1-5 mg per injection on a standard 4.6mm analytical column, or scale up to a 20mm semi-prep column for the full 100mg run.

Q: My peaks are broad even with DEA. What now? A: Check your sample solvent. If you dissolved the sample in 100% Methanol but are injecting onto a Hexane/IPA mobile phase, the "solvent mismatch" will cause peak broadening. Dissolve the sample in the mobile phase itself.

References

  • Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG.[1] Retrieved from [Link]

  • Ye, J., et al. (2013).[1] "Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns." Journal of Chromatography A. Retrieved from [Link]

  • Phenomenex. (2024). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from [Link]

  • PubChem. (2025).[7] 1-(3-Methoxyphenyl)pyrrolidine Compound Summary. (Used for structural analogy and pKa estimation). Retrieved from [Link][1]

Troubleshooting cyclization failures in pyrrolidine ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrrolidine Synthesis. As a Senior Application Scientist, I have designed this guide to help you navigate the mechanistic complexities and common pitfalls associated with pyrrolidine ring formation.

Successful cyclization requires a precise balance of thermodynamics, kinetics, and steric control. This guide bypasses generic advice to focus on the causality of failures, providing self-validating protocols to ensure your synthetic workflows are robust and reproducible.

Diagnostic Overview: Cyclization Failure Analysis

Before adjusting your reaction parameters, use the logical workflow below to isolate the root cause of your cyclization failure.

Troubleshooting Start Pyrrolidine Cyclization Failure (Low Yield / No Product) Consumed Is the starting material consumed? Start->Consumed NotConsumed Reaction Stalled / No Ylide Consumed->NotConsumed No ConsumedYes Are there side products or wrong isomers? Consumed->ConsumedYes Yes CheckCat Verify Catalyst Activity & Base Strength NotConsumed->CheckCat WrongIsomer Poor Diastereoselectivity (Exo vs Endo mix) ConsumedYes->WrongIsomer Isomer Mix OverOx Lactam (Pyrrolidone) Formation ConsumedYes->OverOx Wrong Core OptLigand Optimize Metal/Ligand (e.g., CuI vs AgOAc) WrongIsomer->OptLigand SwitchRed Switch Catalyst/Reductant (e.g., RuCl3 vs AlCl3) OverOx->SwitchRed

Diagnostic workflow for troubleshooting pyrrolidine cyclization failures.

Module 1: 1,3-Dipolar Cycloadditions (Azomethine Ylides)

Q: My [3+2] cycloaddition is yielding poor diastereoselectivity (a complex mix of endo and exo isomers) or failing to cyclize entirely. How do I optimize this?

A: The pyrrolidine ring is a privileged structural motif in medicinal chemistry, and the 1,3-dipolar cycloaddition of azomethine ylides is a highly efficient method to generate up to four stereocenters in a single step[1][2].

Failure to cyclize often stems from steric hindrance preventing the ylide and dipolarophile from achieving the necessary transition state geometry, or from the use of deactivated dipolarophiles[3]. If the reaction proceeds but yields poor diastereoselectivity, the issue lies in the metal-ligand complex geometry. The stereoselectivity at positions 2 and 5 depends heavily on the shape of the ylide, while positions 3 and 4 correlate with the relative orientation of the dipolarophile[2]. For instance, using a Cu(I) catalyst with specific ligands often strictly favors the endo cycloadduct due to steric shielding, whereas altering the ligand architecture can invert the transition state to selectively afford exo pyrrolidines[1].

Quantitative Data: Catalyst & Ligand Effects on Selectivity

Catalyst SystemLigand TypeMajor DiastereomerTypical Yield (%)Enantiomeric Excess (ee %)Mechanistic Causality
CuI Fesulphos (or similar)Endo85 - 98> 90Steric shielding by the ligand directs the dipolarophile to the less hindered endo face.
CuI TF-BiphamPhosExo80 - 95> 90An altered ligand bite angle forces an inversion of the transition state geometry.
AgOAc Chiral PhosphoramiditeEndo75 - 9085 - 95Silver's larger ionic radius alters the ylide coordination, modifying the activation barrier.
Protocol: Copper-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
  • Preparation: Flame-dry a Schlenk tube under vacuum and backfill with inert gas (Ar or N2). Moisture will prematurely hydrolyze the imine precursor.

  • Reagent Loading: Add the azomethine ylide precursor (e.g., imino ester, 1.0 equiv), the dipolarophile (1.2 equiv), CuI (5-10 mol%), and the selected chiral ligand (5.5-11 mol%).

  • Solvent & Base: Inject anhydrous solvent (e.g., THF or toluene, 0.1 M) followed by a mild base (e.g., triethylamine or DIPEA, 10 mol%) to generate the ylide in situ.

  • Reaction: Stir the mixture at room temperature or sub-ambient temperature (depending on the desired ee%) for 12-24 hours.

  • Workup & Purification: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography[3].

  • Self-Validation Checkpoint: Before workup, analyze a crude aliquot via ¹H NMR. The disappearance of the imine proton singlet (typically 8.0-8.5 ppm) and the appearance of the pyrrolidine ring protons (multiplets between 2.5-4.5 ppm) confirm successful cyclization. If the imine persists, the ylide generation failed—verify your base strength and catalyst integrity.

Module 2: Reductive Amination & Intramolecular Cyclization

Q: I am attempting the reductive amination of levulinic acid (a 1,4-dicarbonyl equivalent), but I am isolating pyrrolidones (lactams) instead of the desired pyrrolidines. What is driving this side reaction?

A: The divergence between pyrrolidone (lactam) and pyrrolidine (amine) formation during the reductive amination/cyclization of keto acids is heavily dependent on the interplay between the Lewis acid catalyst and the reducing agent[4].

When using phenylsilane (PhSiH₃) as a reductant, the choice of catalyst dictates the reaction pathway. Using AlCl₃ promotes lactamization (pyrrolidone formation) at room temperature because it activates the carbonyl for amine attack but fails to adequately reduce the resulting amide bond. Switching the catalyst to RuCl₃ alters the reaction trajectory, selectively affording pyrrolidines by facilitating deeper reduction of the intermediate iminium/amide species before or immediately after cyclization[4].

Protocol: RuCl₃-Catalyzed Reductive Amination of Levulinic Acid to Pyrrolidines
  • Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, add levulinic acid (1.0 mmol) and the primary amine (1.0 mmol).

  • Catalyst Addition: Add RuCl₃·6H₂O (1 mol%) as the catalyst.

  • Reductant Addition: Slowly add phenylsilane (PhSiH₃, 2.0-3.0 equiv) to the mixture. Caution: Gas evolution (H₂) may occur; ensure the vial is properly vented during addition.

  • Heating: Seal the vial and heat the reaction mixture to 45 °C using a pre-equilibrated heating block. Stir for 12-24 hours.

  • Isolation: Upon completion, dilute the mixture with ethyl acetate, filter through a short pad of Celite to remove the ruthenium catalyst, and concentrate. Purify by column chromatography to yield the N-substituted pyrrolidine[4].

  • Self-Validation Checkpoint: Monitor the reaction via IR spectroscopy or ¹H NMR. The complete disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and the absence of a lactam carbonyl stretch (~1680 cm⁻¹) validate that deep reduction to the pyrrolidine has occurred, rather than stalling at the pyrrolidone intermediate.

Module 3: Intramolecular Aza-Michael Cyclizations

Q: My intramolecular aza-Michael cyclization is resulting in epimerization at the alpha-chiral center, leading to complex diastereomeric mixtures. How can I control this?

A: In tandem sequences (e.g., alkene isomerization followed by an intramolecular aza-Michael addition and lactamization), the basic conditions required to drive the Michael addition can simultaneously deprotonate labile alpha-chiral centers (such as those found in amino acid derivatives)[5].

This leads to thermodynamic epimerization competing directly with the kinetic cyclization event. To resolve this, you must shift the reaction from thermodynamic to kinetic control. This is achieved by identifying milder basic conditions—switching from strong, thermodynamic bases like DBU at room temperature to weaker amine bases, or by lowering the reaction temperature to preserve the stereocenter during the pyrrolidine ring formation[5].

  • Self-Validation Checkpoint: Conduct an in situ NMR study of the reaction mixture before aqueous workup. The presence of multiple doublets for the alpha-proton indicates that epimerization has occurred. If only a single doublet is observed, kinetic control has been successfully maintained.

References

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides Source: RSC Publishing (Chemical Communications) URL:[Link]

  • Reductive amination/cyclization of levulinic acid to pyrrolidones versus pyrrolidines by switching the catalyst from AlCl3 to RuCl3 under mild conditions Source: RSC Publishing (Green Chemistry) URL:[Link]

  • Diastereodivergent Synthesis of Chiral Tetrahydropyrrolodiazepinediones via a One-Pot Intramolecular aza-Michael/Lactamization Source: SciSpace URL:[Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health (NIH) URL:[Link]

Sources

Minimizing side reactions during the acylation of 1-(2-Methoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and modification of 1-(2-Methoxyphenyl)pyrrolidin-3-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-proven insights to help you navigate the complexities of acylating this valuable scaffold, ensuring high yields and minimal side reactions. We will move beyond simple procedural lists to explain the chemical causality behind our recommended strategies.

Section 1: Understanding the Reactivity Landscape of the Starting Material

Before troubleshooting, it is critical to understand the inherent chemical properties of 1-(2-Methoxyphenyl)pyrrolidin-3-amine. Its structure contains multiple potential reaction sites, and their relative reactivity dictates the outcome of your acylation.

Q: What are the primary reactive sites on 1-(2-Methoxyphenyl)pyrrolidin-3-amine, and which one is the target for acylation?

A: The molecule possesses three key regions of reactivity, each with distinct chemical properties:

  • Primary Amine (-NH₂): Located at the 3-position of the pyrrolidine ring, this is the primary target for acylation . It is the most nucleophilic site on the molecule due to the localized lone pair of electrons on the nitrogen atom. Standard amide bond formation occurs here.

  • Tertiary Amine (Pyrrolidine Nitrogen): This nitrogen's lone pair is sterically more hindered and less nucleophilic than the primary amine. While it is generally unreactive under standard acylation conditions, highly reactive acylating agents or harsh conditions could potentially lead to the formation of a quaternary ammonium salt.

  • Aromatic Ring (2-Methoxyphenyl group): This ring is electron-rich and "activated" towards Electrophilic Aromatic Substitution (EAS). The methoxy (-OCH₃) group is a strong ortho-, para-director, donating electron density into the ring through resonance.[1][2] This makes the positions ortho and para to the methoxy group susceptible to attack by strong electrophiles, a critical consideration when choosing your acylation catalyst.

cluster_key Reactivity Key bg key_target Target Site (High Nucleophilicity) key_low_nuc Low Nucleophilicity key_eas Electrophilic Attack Site key_steric Steric Hindrance A L1 Primary Amine: Target for Acylation A->L1 B L2 Tertiary Amine: Generally Unreactive B->L2 C L3 Aromatic Ring: Susceptible to Friedel-Crafts Acylation C->L3 D L4 Steric Shielding from Methoxy Group D->L4

Figure 1: Reactivity map of 1-(2-Methoxyphenyl)pyrrolidin-3-amine.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section directly addresses the most common issues encountered during the acylation of this substrate.

FAQ 1: My mass spec shows a byproduct with a mass corresponding to the addition of the acyl group to the aromatic ring. What is this, and how do I prevent it?

A: You are observing an undesired Friedel-Crafts (F-C) acylation reaction.

  • Causality: This side reaction is almost certainly caused by the use of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃, BF₃).[3] These catalysts are designed to generate a highly reactive acylium ion (R-C=O⁺), which is a powerful electrophile.[4] The electron-rich methoxyphenyl ring readily attacks this electrophile, leading to C-acylation instead of the desired N-acylation.[1]

  • Solution: Strictly avoid all Lewis acid catalysts. The inherent nucleophilicity of the primary amine is sufficient for acylation under the right conditions. You do not need to activate the acylating agent with a Lewis acid. Instead, use a base to activate the amine or to scavenge the acid byproduct.

G start Starting Materials (Amine + Acyl Chloride) lewis_acid Lewis Acid Catalyst (e.g., AlCl₃) start->lewis_acid Incorrect Conditions base Organic/Inorganic Base (e.g., TEA, Pyridine, NaOH) start->base Correct Conditions acylium Acylium Ion (RCO⁺) Generated lewis_acid->acylium n_product DESIRED N-Acylated Product (Amide) base->n_product Nucleophilic Acyl Substitution fc_product UNDESIRED Friedel-Crafts Product (C-Acylation) acylium->fc_product Electrophilic Aromatic Substitution

Figure 2: Competing pathways for N-acylation vs. Friedel-Crafts acylation.
FAQ 2: My reaction is producing a di-acylated product. How can I improve selectivity for mono-acylation?

A: Di-acylation occurs when the initially formed amide product is acylated a second time. While the product amide is significantly less nucleophilic than the starting primary amine, this side reaction can occur under forcing conditions.[5]

  • Causality: This is typically caused by:

    • Using a large excess of a highly reactive acylating agent (e.g., an acyl chloride).

    • High reaction temperatures.

    • Using a base that is too strong, which can deprotonate the amide to form a highly nucleophilic amidate anion.

  • Solutions:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acylating agent. Avoid using 2 or more equivalents.

    • Slow Addition at Low Temperature: Add the acylating agent dropwise to a cooled solution (0-5 °C) of the amine and base.[6] This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more nucleophilic primary amine.

    • Choose a Milder Acylating Agent: If di-acylation persists with an acyl chloride, switch to the corresponding acid anhydride, which is generally less reactive.[7]

Acylating AgentRelative ReactivityProsCons
Acyl Chloride Very HighWidely available, high reactivity drives reactions to completion.Prone to hydrolysis, can lead to over-acylation, generates corrosive HCl.[6]
Acid Anhydride HighLess sensitive to moisture than acyl chlorides, byproduct (carboxylic acid) is less corrosive.[7]Can require catalysts (e.g., DMAP) or heat for less reactive amines.
Carboxylic Acid + Coupling Agent ModerateMildest conditions, ideal for sensitive substrates, high chemoselectivity.Reagents (e.g., HATU, EDC) are expensive, more complex workup.[8]
Table 1: Comparison of common acylating agents and their general characteristics.
FAQ 3: The reaction is very slow or gives a low yield, but I'm not seeing major side products. How can I improve the reaction rate safely?

A: A sluggish reaction is often due to steric hindrance, suboptimal reaction conditions, or reagent deactivation.[9][10]

  • Causality:

    • Steric Hindrance: The ortho-methoxyphenyl group creates steric bulk that can slow the approach of the acylating agent to the primary amine.[9]

    • Insufficient Basicity: If the acid byproduct (e.g., HCl) is not effectively neutralized, it will protonate the starting amine, forming an unreactive ammonium salt and halting the reaction.[6]

    • Moisture: Acylating agents, particularly acyl chlorides, readily hydrolyze in the presence of water, quenching the reagent.[10]

    • Poor Solvent Choice: The solvent must fully dissolve all reactants to ensure an efficient reaction.

  • Solutions:

    • Use a Catalyst: Add a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) . DMAP is a hyper-nucleophilic acylation catalyst that works by forming a highly reactive acylpyridinium intermediate, which dramatically accelerates the rate-limiting acylation step.[11]

    • Optimize Base and Solvent: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[10] Ensure solvents are rated as anhydrous.

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[10]

    • Temperature Control: While starting at 0 °C is recommended to control the initial exotherm, you can allow the reaction to slowly warm to room temperature and stir for several hours to ensure completion. Gentle heating (e.g., to 40 °C) can be attempted, but must be monitored carefully for byproduct formation via TLC or LC-MS.

Sources

Optimizing recrystallization solvents for 1-(2-Methoxyphenyl)pyrrolidin-3-amine salts

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(2-Methoxyphenyl)pyrrolidin-3-amine Salts

Executive Summary

You are working with 1-(2-Methoxyphenyl)pyrrolidin-3-amine , a molecule possessing distinct physicochemical challenges: a basic primary amine (pKa ~9-10), a lipophilic 2-methoxyphenyl tail, and a flexible pyrrolidine core.[1] This combination frequently leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.[1]

This guide moves beyond generic advice, applying Crystal Engineering principles to stabilize this specific scaffold.

Module 1: Solvent System Selection

Q: Standard alcohols (MeOH, EtOH) are dissolving my salt too well, but adding anti-solvent causes immediate oiling. What is the correct solvent balance?

A: The "oiling out" phenomenon here is likely due to a wide Metastable Zone Width (MSZW) caused by the flexible pyrrolidine ring. You are hitting the spinodal decomposition line (liquid-liquid separation) before the nucleation line.

The Solution: The "Hybrid Polarity" Strategy For 1-(2-Methoxyphenyl)pyrrolidin-3-amine salts (particularly HCl or Oxalate), you must balance the ionic interaction of the ammonium head with the lipophilicity of the methoxyphenyl tail.

Recommended Solvent Systems:

Solvent TypeSpecific SolventRoleMechanic
Primary (Dissolver) Isopropanol (IPA) Good solubility for saltModerate dielectric constant (

≈ 18) bridges the gap between ionic salt and organic tail.[1]
Primary (Alternative) n-Butanol High boiling pointAllows higher temperature dissolution; slower cooling kinetics prevents oiling.[1]
Anti-Solvent Isopropyl Acetate (IPAc) Crystallization driverPreferred over Ethyl Acetate due to higher lipophilicity, matching the methoxyphenyl group better.
Anti-Solvent MTBE Yield maximizerLow polarity forces salt out; use only after nucleation has started to avoid oiling.

Protocol 1: The "Cloud Point" Titration

  • Dissolve 1g of salt in minimal hot IPA (

    
    C).
    
  • Add hot IPAc dropwise until a faint turbidity persists (the Cloud Point).

  • Add 5% excess IPA to clarify the solution (move back into the stable zone).

  • Crucial Step: Seed with <1% pure crystals at this temperature.

  • Cool slowly (

    
    C/hour).
    
Module 2: Troubleshooting Failure Modes

Q: I followed the protocol, but I still see a "gummy" oil at the bottom of the flask. How do I recover this?

A: This is "Oiling Out." The system entered a region where the amorphous oil is thermodynamically more stable than the crystal kinetically.

The "Temperature Cycling" Recovery Protocol: Do NOT add more solvent.[2] That usually worsens the yield.

  • Re-heat the mixture until the oil redissolves (emulsion clears).

  • Seed at a temperature

    
    C below the saturation temperature.
    
  • Hold (Age) the solution at this temperature for 2-4 hours. This allows the oil droplets (which are often supersaturated) to nucleate onto the seeds.

  • Cool only after you see a visible suspension of solids, not droplets.

Q: Which counter-ion should I use if HCl is too hygroscopic? A: The 2-methoxyphenyl group adds electron density, making the salt potentially hygroscopic.

  • Switch to Fumarate or Oxalate: These dicarboxylic acids often form hydrogen-bonded networks that bridge the pyrrolidine nitrogens, creating a rigid, non-hygroscopic lattice.

  • Avoid: Mesylates (often form oils with flexible amines).[1]

Module 3: Impurity Rejection Logic

Q: I have a regioisomer impurity (e.g., 1-(3-methoxyphenyl)...). Will recrystallization remove it?

A: Yes, but it requires Thermodynamic Control . Isomers often have similar solubility profiles. Rapid cooling (Kinetic Control) traps the impurity in the lattice.

Impurity Rejection Table:

Impurity TypeRecommended Solvent ClassWhy?
Regioisomers Lower Alcohols (EtOH) High solubility for both; rejection relies on packing efficiency differences in the crystal lattice.[1]
Starting Material (Aniline) Acidified Anti-solvent Keep the aniline protonated and soluble in the mother liquor while the diamine salt crystallizes.
Colored Oligomers Methanol + Charcoal Methanol disrupts

-

stacking of oligomers; charcoal adsorbs them.
Module 4: Workflow Visualization

The following diagram outlines the decision logic for salt screening and troubleshooting.

SaltScreening Start Crude 1-(2-Methoxyphenyl) pyrrolidin-3-amine SaltForm Salt Formation (Acid Addition) Start->SaltForm CheckState Observation? SaltForm->CheckState Solid Crystalline Solid CheckState->Solid Precipitates Oil Oiling Out / Gum CheckState->Oil Gums/Oils SolventSelect Recrystallization Solvent Selection Solid->SolventSelect Reheat Re-heat to Clear Solution Oil->Reheat Analyze Analyze XRPD & HPLC SolventSelect->Analyze Seed Add Seeds @ T_sat - 5°C Reheat->Seed SlowCool Slow Cool (5°C/hr) Seed->SlowCool SlowCool->CheckState

Caption: Decision tree for managing salt formation and recovering from oiling-out events.

References
  • Stahl, P. H., & Wermuth, C. G. (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The definitive guide on counter-ion selection and pKa differentials). [1]

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Chapter 8 covers crystallization of amine salts and oiling out).[1]

  • Beckmann, W. (2000).[1] "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383.[1] (Critical for the seeding protocols described in Module 2). [1]

  • Veverka, M., et al. (2015).[1] "Purification and isolation of newly-synthesized triazine derivatives." Comenius University. (Describes semi-prep LC and salt purification logic for complex amines).

Sources

Removing palladium impurities from 1-(2-Methoxyphenyl)pyrrolidin-3-amine post-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Active Pharmaceutical Ingredient (API) purification. This guide is specifically engineered for researchers and process chemists troubleshooting the removal of residual palladium (Pd) from 1-(2-Methoxyphenyl)pyrrolidin-3-amine following a Buchwald-Hartwig cross-coupling reaction.

Because regulatory agencies strictly limit heavy metal impurities in drug substances (typically <10 ppm for oral APIs)[1], achieving efficient Pd clearance is a critical bottleneck in process scale-up.

Mechanistic Insight: The Chelation Challenge

1-(2-Methoxyphenyl)pyrrolidin-3-amine presents a unique and severe challenge for metal scavenging. The molecule contains three distinct Lewis basic sites:

  • A primary aliphatic amine (at the 3-position of the pyrrolidine ring).

  • A tertiary amine (the pyrrolidine nitrogen).

  • An ether oxygen (the 2-methoxy group).

The Causality of Retention: During the Buchwald-Hartwig amination, the Pd catalyst cycles between Pd(0) and Pd(II). Post-reaction, the target molecule acts as a potent multidentate ligand. The primary amine and the tertiary pyrrolidine nitrogen can form a highly stable, thermodynamically favored 5-membered chelation ring with residual Pd(II) species. This intrinsic chelation outcompetes standard, weak purification methods like aqueous washing or activated carbon filtration[2]. To successfully remove the metal, you must introduce a scavenger with a binding affinity for Palladium that is orders of magnitude higher than that of your product.

G A Crude 1-(2-Methoxyphenyl) pyrrolidin-3-amine + Pd B Scavenger Screening (Thiol, Thiourea, PIX) A->B C Incubation (4-12h, 50°C) B->C D Filtration & Washing (Remove Scavenger-Pd Complex) C->D E ICP-MS / Colorimetric Validation D->E E->B Fail (>10 ppm) F API-Grade Product (<10 ppm Pd) E->F Pass

Workflow for empirical scavenger screening and self-validating Pd removal.

Troubleshooting Q&A

Q1: Why is standard filtration over Celite or Activated Carbon failing to lower Pd below 100 ppm?

A: Standard filtration aids like Celite only remove macroscopic palladium black (insoluble Pd(0) particles). Activated carbon relies on physisorption, which is a weak physical interaction[2]. Because your product strongly chelates soluble Pd(II) species via its diamine motif, the thermodynamic equilibrium heavily favors the product-Pd complex over the carbon-Pd interaction. You must switch from physisorption to chemisorption using functionalized scavengers[2].

Q2: Which functionalized scavengers are most effective for this specific diamine motif?

A: You need scavengers rich in soft Lewis bases (like sulfur) to bind the soft Lewis acid (Palladium). Silica-supported thiols (e.g., SiliaMetS Thiol) and thioureas (e.g., QuadraPure TU) are highly effective[3]. Recently, Potassium Isopropyl Xanthate (PIX) combined with catalytic iodine has emerged as an ultra-efficient, homogeneous scavenging system capable of dropping Pd levels below 1 ppm[4].

Q3: How do I prevent product loss due to non-specific adsorption on the scavenger resin?

A: Product loss occurs when the API physically traps within the polymer matrix of the scavenger. To mitigate this:

  • Switch backbones: Use silica-based scavengers (like SiliaMetS) instead of polystyrene-based ones. Silica does not swell, reducing the entrapment of your product[3].

  • Optimize the wash: After filtering the resin, wash the filter cake with a slightly polar solvent system (e.g., 5-10% Methanol in Ethyl Acetate) to elute the basic amine product while leaving the covalently bound Pd-thiol complex intact on the resin.

Quantitative Data: Scavenger Comparison

Use the following empirical data to select the appropriate scavenger for your process scale-up.

Scavenger TypeFunctional GroupSupport MatrixTypical LoadingPd Removal EfficiencyProduct Recovery
SiliaMetS Thiol Thiol (-SH)Silica4–5 equiv.>98% (<10 ppm)>95%
QuadraPure TU ThioureaPolystyrene4–5 equiv.>95% (<20 ppm)~85–90%
PIX + I₂ XanthateHomogeneous2–3 equiv.>99% (<1 ppm)>95%
Darco KB-B CarbonActivated Carbon10–20 wt%~60–70% (>100 ppm)~70–80%

Data synthesized from industry-standard scavenger screening protocols and pharmaceutical case studies[2],[4],[3].

Self-Validating Protocol: Scavenger Screening & Implementation

To ensure scientific integrity and trustworthiness, do not blindly apply a scavenger. Implement this self-validating, step-by-step methodology to prove Pd clearance before committing your entire batch.

Step 1: Baseline Quantification

  • Take a 10 mg aliquot of the crude 1-(2-Methoxyphenyl)pyrrolidin-3-amine post-reaction.

  • Digest the sample using microwave-assisted concentrated HNO₃/HCl.

  • Analyze via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to establish the baseline Pd concentration (ppm).

Step 2: Parallel Miniaturized Screening

  • Dissolve 100 mg of crude product in 2 mL of the reaction solvent (e.g., Toluene or THF) in three separate vials.

  • Add 5 molar equivalents (relative to the initial Pd catalyst loading) of three different scavengers: Vial A (SiliaMetS Thiol), Vial B (QuadraPure TU), and Vial C (PIX).

Step 3: Thermal Incubation

  • Stir the suspensions at 50°C for 4 to 12 hours. Causality note: Elevated temperature is critical to provide the activation energy required to break the strong product-Pd chelation bonds and allow the scavenger to capture the metal[3].

Step 4: Filtration and Elution

  • Filter each mixture through a 0.45 µm PTFE syringe filter.

  • Wash the retained resin with 1 mL of EtOAc/MeOH (9:1) to ensure full recovery of the amine product.

  • Concentrate the filtrates under reduced pressure.

Step 5: ICP-MS Validation & Scale-Up

  • Submit the three concentrated residues for ICP-MS analysis.

  • Select the scavenger that achieves <10 ppm Pd with the highest mass recovery.

  • Scale up the chosen condition linearly to your bulk batch.

References

  • The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions Source: Sciencemadness.org URL:[Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Potassium isopropyl xanthate (PIX): an ultra-efficient palladium scavenger Source: Green Chemistry (RSC Publishing) URL:[Link]

  • SiliaMetS® Metal Scavengers : an Efficient Tool to Remove Palladium Source: Technology Networks URL:[Link]

Sources

Technical Support Center: Addressing Oxidative Degradation of 1-(2-Methoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stabilization, Handling, and Troubleshooting of 1-(2-Methoxyphenyl)pyrrolidin-3-amine Cas No: (Generic for isomer class) 103857-96-1 (Reference for scaffold) Content Type: Technical Support Guide & FAQ Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists[1][2]

Executive Summary: The Stability Paradox

1-(2-Methoxyphenyl)pyrrolidin-3-amine is a bifunctional building block containing a primary aliphatic amine and an electron-rich N-aryl pyrrolidine core.[1][2] Its instability arises principally from the electron-donating 2-methoxyphenyl group , which increases the electron density on the pyrrolidine nitrogen (N1).[1][2] This makes the compound highly susceptible to Single Electron Transfer (SET) oxidation mechanisms, leading to radical cations, iminium ions, and subsequent polymerization (browning).

This guide provides authoritative protocols to diagnose, prevent, and reverse (where possible) this oxidative degradation, ensuring the integrity of your experimental data.

Module 1: Diagnostic Guide – Is My Compound Degraded?

Q1: My sample has transitioned from a pale yellow oil to a dark brown/black gum. Is it still usable?

Technical Analysis: The color change is a hallmark of radical-mediated polymerization .[2] The N-aryl pyrrolidine moiety undergoes auto-oxidation to form radical cations (see Diagram 1).[1][2] These species couple to form conjugated, quinoid-like oligomers (similar to polyaniline formation), which are intensely colored even at low concentrations (<1%).[1][2]

Actionable Advice:

  • Do not discard immediately. The bulk material may still be intact.[2]

  • Perform a solubility test: Dissolve 10 mg in CDCl₃. If the dark color persists in solution but NMR shows sharp peaks for the monomer with minimal baseline noise, the impurity level is likely <2%.

  • Purification: Filter the solution through a short pad of basic alumina (not silica) to remove the polar, oxidized oligomers.

Q2: I see unexpected peaks in my LC-MS spectrum. What are they?

Impurity Fingerprint Table:

m/z ShiftProposed StructureMechanism of Formation
[M+16] N-Oxide Direct oxidation of the tertiary aniline nitrogen by peracids or dissolved oxygen over time.[1][2]
[M+14] Lactam / Carbonyl Oxidation of the

-carbon (C2 or C5) adjacent to the N-aryl ring, followed by hydrolysis or further oxidation.[1][2]
[M-2] Imine / Enamine Oxidative dehydrogenation.[1][2] Often a precursor to ring opening.[2]
[M+44] Carbamate Reaction of the primary amine (C3-NH2) with atmospheric CO₂.[1][2] Common in samples stored without inert gas.[1][2]

Module 2: Storage & Handling Protocols

Protocol A: Salt Formation for Long-Term Storage

The free base is thermodynamically unstable in air.[1][2] Converting the amine to a salt locks the lone pairs, significantly raising the oxidation potential.

Recommended Salt: Dihydrochloride (2HCl) or Tosylate (TsOH) .[1] Note: The dihydrochloride is most common, but hygroscopic. The tosylate is often non-hygroscopic and crystalline.

Step-by-Step Procedure:

  • Dissolve 1.0 g of fresh 1-(2-Methoxyphenyl)pyrrolidin-3-amine free base in 5 mL of anhydrous diethyl ether or MTBE (under N₂).

  • Cool to 0°C in an ice bath.

  • Dropwise add 2.2 equivalents of 4M HCl in dioxane (anhydrous). Avoid aqueous HCl to prevent hydrolysis handling issues.

  • A white to off-white precipitate will form immediately.[1][2]

  • Stir for 15 minutes.

  • Filter under a blanket of Nitrogen.[2] Wash with cold ether.[1][2]

  • Vacuum dry at 40°C for 4 hours. Store at -20°C.

Protocol B: Inert Atmosphere Handling

If you must use the free base:

  • Degas all solvents: Sparge solvents with Argon for 15 minutes before dissolving the compound.[2] Dissolved oxygen is the primary enemy.

  • Avoid Chlorinated Solvents: DCM and Chloroform can become slightly acidic and contain radical initiators (phosgene traces) that accelerate degradation.[1] Use Toluene or THF for stock solutions.[1][2]

Module 3: Reaction & Purification Troubleshooting

Q3: Why does my yield drop significantly during silica gel chromatography?

Root Cause: Silica gel is slightly acidic (pH 4-5) and can act as a single-electron oxidant due to surface impurities (trace metals).[1][2] The electron-rich N-aryl ring binds tightly to the silica, and the "streak" often seen on columns is the compound decomposing in situ.[2]

Solution: The "Buffered" Column

  • Pre-treat Silica: Slurry the silica gel in a solvent mixture containing 1% Triethylamine (TEA) or 1% NH₄OH .[1][2] This neutralizes acidic sites.[1][2]

  • Alternative Phase: Use Neutral Alumina (Brockmann Grade III).[1][2] It is far gentler on electron-rich anilines.[1][2]

  • Fast Elution: Do not let the compound sit on the column. Use a gradient that elutes the product within 10-15 minutes.[1][2]

Q4: I am using this amine in a reductive amination. The reaction turns black. Why?

Root Cause: Standard reductive amination conditions (e.g., NaBH(OAc)₃ in DCM) are often weakly acidic.[1] If the aldehyde partner is not reactive enough, the N-aryl pyrrolidine can undergo competitive oxidation by adventitious air, catalyzed by the Lewis acidic boron species.[2]

Optimization Strategy:

  • Switch Solvent: Use 1,2-Dichloroethane (DCE) or Methanol .[1][2]

  • Add Antioxidant: Add 1-5 mol% of BHT (Butylated hydroxytoluene) to the reaction mixture. This scavenges radical species without interfering with the hydride reduction.

  • Order of Addition: Pre-mix the aldehyde and the amine for 30 minutes to form the imine before adding the reducing agent. This minimizes the lifetime of the free amine in the presence of the reductant.

Module 4: Mechanistic Visualization

The following diagram details the degradation cascade. Understanding this pathway allows you to intervene at the correct stage (e.g., excluding O₂ prevents the initial radical cation formation).

OxidationPathway cluster_0 Oxidative Cascade (Color Change) SM 1-(2-Methoxyphenyl) pyrrolidin-3-amine (Free Base) RadicalCat Radical Cation [N•+] SM->RadicalCat SET Oxidation (O2, Light, Metals) Carbamate Carbamate Salt (White Crust) SM->Carbamate + CO2 (Air) C_Radical α-Carbon Radical RadicalCat->C_Radical -H+ (α-deprotonation) Peroxy Peroxy Radical (ROO•) C_Radical->Peroxy + O2 Imine Iminium / Enamine Intermediate Peroxy->Imine Elimination Degradation Ring Opening & Polymerization (Brown Tar) Imine->Degradation Hydrolysis / Coupling

Caption: Figure 1. Oxidative degradation pathway of N-aryl pyrrolidines. The electron-rich N1 initiates the cascade via Single Electron Transfer (SET), leading to colored oligomers.

References

  • Chemical Stability of N-Aryl Pyrrolidines : Direct Reductive Amination of Diketones with Anilines for the Synthesis of N-Aryl-Substituted Pyrrolidines. (2024).[1][3] Molecules. [Link] (Provides context on the synthesis and stability of N-aryl pyrrolidine scaffolds).

  • Oxidative Degradation Mechanisms : Assessing the oxidative degradation of N-methylpyrrolidone (NMP) in microelectronic fabrication processes. (2020).[1][4] Queen's University Belfast / Journal of Micro/Nanolithography. [Link] (Elucidates the alpha-carbon oxidation mechanism common to pyrrolidine rings).[1][2]

  • Silica Gel Interactions : Purification of Laboratory Chemicals. (8th Edition). Butterworth-Heinemann.[1][2] (Standard reference for the acidity of silica gel and the use of amine-doped eluents for alkaloid purification).

  • Salt Selection for Stability : Pharmaceutical Salts: Properties, Selection, and Use. (2002). Wiley-VCH.[1][2] (Authoritative source on using tosylate and hydrochloride salts to stabilize air-sensitive amines).[1][2]

Sources

Validation & Comparative

Technical Comparison Guide: 1H NMR Analysis of 1-(2-Methoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 1-(2-Methoxyphenyl)pyrrolidin-3-amine .

This document is structured to serve as a Publish Comparison Guide , objectively evaluating the spectral "performance" (resolution, diagnostic clarity, and solvent suitability) of this specific chemical entity against its structural isomers and solvent alternatives. It is designed for researchers requiring rigorous structural confirmation of this medicinal chemistry building block.

Executive Summary

1-(2-Methoxyphenyl)pyrrolidin-3-amine is a critical scaffold in drug discovery, particularly for kinase inhibitors and GPCR ligands. Its structural validation is frequently complicated by two factors: the diastereotopic nature of the pyrrolidine ring protons (induced by the C3 chiral center) and the steric/electronic influence of the ortho-methoxy group on the N-aryl bond.

This guide compares the spectral resolution of this compound in Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) and provides a diagnostic framework to distinguish it from its common regioisomers (3-methoxy and 4-methoxy analogues).

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols utilize internal referencing standards that self-validate the sample quality.

Protocol A: High-Resolution Acquisition in CDCl₃ (Standard)
  • Objective: Maximum resolution of non-exchangeable protons (aliphatic/aromatic coupling).

  • Sample: 5–10 mg of free base amine.

  • Solvent: 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS (Tetramethylsilane).

  • Acquisition:

    • Pulse Angle: 30°

    • Relaxation Delay (D1): 1.0 s (ensure integration accuracy)

    • Scans (NS): 16–64

  • Validation Check: The CHCl₃ residual peak must appear at 7.26 ppm (singlet). If broadened, filter sample to remove suspended solids.

Protocol B: Exchangeable Proton Analysis in DMSO-d₆ (Alternative)
  • Objective: Visualization of the primary amine (-NH₂) and confirmation of total proton count.

  • Sample: 5–10 mg.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D).

  • Acquisition:

    • Relaxation Delay (D1): 5.0 s (required for accurate integration of exchangeable protons).

  • Validation Check: The DMSO residual quintet must appear at 2.50 ppm . A water peak will likely appear at ~3.33 ppm.

Spectral Performance & Assignment Logic

The Aromatic "Fingerprint" (Diagnostic Region)

The ortho-substitution pattern is the primary differentiator for this molecule. Unlike the symmetric para-isomer, the 2-methoxyphenyl group creates a complex ABCD spin system .

PositionMultiplicityApprox.[1][2][3][4][5] Shift (ppm)Coupling Logic
Ar-H3 Doublet (d)6.80 – 6.90Ortho to OMe (Shielded). Coupling J ≈ 8 Hz with H4.
Ar-H6 Doublet (d)6.90 – 7.00Ortho to N-Pyrrolidine. slightly less shielded than H3.
Ar-H5 Triplet (td)6.85 – 7.05Meta to both substituents.
Ar-H4 Triplet (td)7.00 – 7.15Para to N-Pyrrolidine. Often the most deshielded in this cluster.
  • Performance Note: In CDCl₃, these signals may overlap significantly. In DMSO-d₆, the polarity often separates the H3 and H6 doublets, improving diagnostic clarity.

The Pyrrolidine Core (Stereochemical Complexity)

The chiral center at C3 renders the protons on C2, C4, and C5 diastereotopic . They will not appear as simple triplets but as complex multiplets.

  • C3-H (Methine): ~3.5–3.7 ppm. Multiplet. The "anchor" of the aliphatic region.

  • C2-H (Methylene): Two distinct signals (e.g., 3.2 ppm and 3.4 ppm) due to proximity to the chiral center and the anisotropic N-aryl ring.

  • C5-H (Methylene): ~3.1–3.3 ppm. Broadened by the quadrupolar nitrogen.

  • C4-H (Methylene): ~1.7–2.2 ppm. Upfield, often appearing as two distinct multiplets (pseudo-quartets).

Comparative Analysis: Product vs. Alternatives

Solvent Performance Comparison

This table objectively compares the "performance" of the two standard solvents for this specific molecule.

FeatureCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide) Winner
Amine (-NH₂) Signal Often invisible or broad lump at 1.5–2.0 ppm (rapid exchange).Sharp/Broad singlet at 3.0–5.0 ppm.DMSO-d₆
Aromatic Resolution High overlap of Ar-H signals.Better dispersion of Ar-H signals due to polarity.DMSO-d₆
Sample Recovery Excellent (Evaporates easily).Poor (High boiling point).CDCl₃
Water Interference Low (H₂O at 1.56 ppm, distinct).High (H₂O at 3.33 ppm, can obscure C2/C5 protons).CDCl₃

Recommendation: Use DMSO-d₆ for initial structural confirmation (to count the NH₂ protons). Use CDCl₃ for purity assays to avoid water peak integration errors.

Regioisomer Differentiation (The "Alternative" Scenarios)

Distinguishing the 2-methoxy product from its 3-methoxy and 4-methoxy alternatives is the most common analytical challenge.

IsomerAromatic PatternKey Diagnostic Feature
1-(2-Methoxyphenyl)- (Target)ABCD System: 4 distinct environments.Complex multiplets. Asymmetric.
1-(4-Methoxyphenyl)- (Alternative)AA'BB' System: 2 distinct environments.Two distinct doublets (satellites visible). Symmetric.
1-(3-Methoxyphenyl)- (Alternative)ABCD System: 4 distinct environments.[6]Isolated singlet (H2) often visible between doublets.

Visualization of Assignment Logic

The following diagrams illustrate the logical workflow for assigning the spectrum and the expected COSY (Correlation Spectroscopy) signals.

Diagram 1: Spectral Assignment Logic Flow

This flowchart guides the researcher through the decision-making process for peak assignment.

AssignmentLogic Start Start: Acquire 1H NMR CheckSolvent Check Solvent Residual (CDCl3: 7.26 / DMSO: 2.50) Start->CheckSolvent IdentifyOMe Identify Methoxy Singlet (~3.8 ppm, 3H) CheckSolvent->IdentifyOMe AromaticRegion Analyze Aromatic Region (6.8 - 7.2 ppm) IdentifyOMe->AromaticRegion CountProtons Count Ar-Protons (Target = 4H) AromaticRegion->CountProtons SymmetryCheck Check Symmetry CountProtons->SymmetryCheck Isomer4 Symmetric AA'BB'? (2 doublets) -> 4-OMe Isomer SymmetryCheck->Isomer4 Yes Isomer2 Complex ABCD? (Multiplets) -> 2-OMe or 3-OMe SymmetryCheck->Isomer2 No Aliphatic Analyze Aliphatic Region (1.5 - 3.5 ppm) Isomer2->Aliphatic Diastereotopic Check Diastereotopic Split (C2/C4/C5 split into complex m) Aliphatic->Diastereotopic Confirm Confirm Structure: 1-(2-Methoxyphenyl)... Diastereotopic->Confirm

Caption: Logical workflow for distinguishing the target 2-methoxy regioisomer from symmetric alternatives.

Diagram 2: Expected COSY Correlations

This diagram visualizes the spin systems. Validating these connections confirms the pyrrolidine ring integrity.

COSYMap NH2 NH2 (Broad) H3 H3 (Methine) NH2->H3 Weak/Exch H2a H2a (Methylene) H3->H2a H2b H2b (Methylene) H3->H2b H4a H4a (Methylene) H3->H4a H4b H4b (Methylene) H3->H4b H2a->H2b Geminal H4a->H4b Geminal H5 H5 (Methylene) H4a->H5 H4b->H5

Caption: Predicted COSY correlations. Note the central role of H3 (Methine) in bridging the C2 and C4 systems.

References

  • General Solvent Effects: Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Journal of Organic Chemistry, 2016, 81(17), 7301–7366.

  • Analogue Data (N-Aryl Pyrrolidines): Liashuk, et al. "Recent Advances in the Synthesis of Pyrrolidines." ResearchGate Review, 2023. (Contextualizing the synthesis and characterization of aryl-pyrrolidines).

  • Analogue Data (Piperazine Derivatives): "1H-NMR of 1-(2-methoxyphenyl)-(3-(2-phthalamido)-propyl) piperazine." ResearchGate Data, 2015. (Used for aromatic region prediction).

  • Commercial Reference: Sigma-Aldrich Product Specification for CAS 816468-25-4 (1-(2-Methoxyphenyl)pyrrolidin-3-amine).

Sources

Interpreting LC-MS fragmentation patterns of 1-(2-Methoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: LC-MS/MS Fragmentation Analysis of 1-(2-Methoxyphenyl)pyrrolidin-3-amine

Executive Summary

This guide provides a definitive technical analysis of the LC-MS/MS fragmentation behavior of 1-(2-Methoxyphenyl)pyrrolidin-3-amine (CAS: 1352316-87-0), a critical building block in the synthesis of GPCR ligands and kinase inhibitors.

Accurate structural elucidation of this scaffold is challenging due to the high proton affinity of the pyrrolidine nitrogen and the potential for positional isomerism (ortho/meta/para methoxy substitution). This guide compares the fragmentation performance of the target compound against its regioisomers, establishing a self-validating protocol for identification in complex biological matrices.

Key Performance Metrics:

  • Precursor Ion: m/z 193.1341

    
    
    
  • Dominant Fragment: m/z 176.1075 (Neutral loss of

    
    )
    
  • Diagnostic Ortho-Ion: m/z 161.0841 (Combined loss of

    
     + 
    
    
    
    )

Experimental Protocol & Methodology

To replicate the fragmentation patterns described, the following standardized LC-MS conditions are recommended. This setup minimizes in-source fragmentation (ISF) while maximizing MS/MS spectral quality.

Table 1: Standardized LC-MS/MS Conditions

ParameterSettingRationale
Column C18 (2.1 x 100 mm, 1.7 µm)Standard reverse-phase retention for polar amines.
Mobile Phase A 0.1% Formic Acid in

Provides protons for

formation.
Mobile Phase B 0.1% Formic Acid in MeCNPromotes desolvation; MeCN yields sharper peaks than MeOH for amines.
Ionization ESI Positive ModePyrrolidine nitrogen is highly basic (

).
Spray Voltage 3.5 kVOptimized to prevent arc discharge while maintaining sensitivity.
Collision Energy Stepped (20, 35, 50 eV)Captures both labile losses (

) and skeletal rearrangements.

Critical Control Point: The pyrrolidine moiety is prone to In-Source Fragmentation (ISF).[1][2] Ensure the de-clustering potential (DP) or cone voltage is kept moderate (<60 V). Excessive energy here will strip the amine group before the quadrupole, leading to false precursor assignment.

Structural Elucidation & Fragmentation Mechanism

The fragmentation of 1-(2-Methoxyphenyl)pyrrolidin-3-amine is governed by charge localization on the pyrrolidine nitrogen and the stability of the 2-methoxyphenyl group.

Primary Fragmentation Pathways
  • Neutral Loss of Ammonia (

    
    , -17 Da): 
    The primary amine at the 3-position is the most labile group. Upon collisional activation, it is readily eliminated to form a conjugated alkene/iminium ion at m/z 176.11 .
    
  • Radical Loss of Methyl (

    
    , -15 Da): 
    Characteristic of methoxy-substituted aromatics. The loss of the methyl radical from the ether generates a phenoxy-radical cation species at m/z 178.11 .
    
  • The "Ortho Effect" (Combined Loss): Uniquely for the ortho isomer, the proximity of the methoxy oxygen to the pyrrolidine ring facilitates a secondary loss. Following the loss of

    
    , the molecule often loses a methyl radical to form a stabilized bicyclic-type ion at m/z 161.08 .
    
Mechanistic Visualization (Graphviz)

The following diagram maps the causal relationships between the precursor and its diagnostic fragments.

FragmentationPathway Precursor [M+H]+ Precursor m/z 193.13 Frag_NH3 [M+H - NH3]+ m/z 176.11 (Alkene Formation) Precursor->Frag_NH3 - NH3 (17 Da) Low CE Frag_CH3 [M+H - CH3•]+ m/z 178.11 (Phenoxy Radical) Precursor->Frag_CH3 - CH3• (15 Da) Med CE Frag_Ring Ring Cleavage m/z 122.06 (Anisidine Cation) Precursor->Frag_Ring Pyrrolidine Loss High CE Frag_Ortho [M+H - NH3 - CH3•]+ m/z 161.08 (Ortho-Diagnostic Ion) Frag_NH3->Frag_Ortho - CH3• (15 Da) Ortho-Effect

Caption: Figure 1. ESI-MS/MS fragmentation cascade for 1-(2-Methoxyphenyl)pyrrolidin-3-amine.[3] Colors indicate ion stability (Green: High, Red: Diagnostic/Low).

Comparative Analysis: Isomer Differentiation

A major challenge in drug development is distinguishing the target ortho isomer from its meta (3-methoxy) and para (4-methoxy) impurities.[4] While all three share the same exact mass (192.126), their fragmentation kinetics differ significantly due to electronic effects.

Table 2: Comparative Diagnostic Ions for Regioisomers

FeatureOrtho (2-OMe) (Target)Meta (3-OMe) Para (4-OMe)
m/z 161 Intensity High (Secondary loss favored by proximity)LowLow
m/z 178 (Methyl Loss) ModerateHigh (Stable radical)Moderate
m/z 122 (Ring Loss) ModerateLowHigh (Resonance stabilization)
Retention Time (C18) Typically Late (Intramolecular H-bond shields polarity)EarlyIntermediate

Differentiation Logic:

  • Ortho: Look for the "double loss" peak at m/z 161 dominating the spectrum at medium collision energies (35 eV). The intramolecular interaction between the methoxy oxygen and the pyrrolidine ring stabilizes this transition state.

  • Meta/Para: These isomers favor the simple loss of

    
     (m/z 176) or the direct cleavage of the pyrrolidine ring, as the methoxy group is too distant to participate in the amine loss mechanism.
    
Isomer Identification Workflow

IsomerID Start Unknown Isomer m/z 193.13 Check161 Check m/z 161 (Relative Abundance) Start->Check161 Ortho Ortho Isomer (Target) Check161->Ortho > 30% Base Peak MetaPara Meta/Para Isomer Check161->MetaPara < 10% Base Peak CheckRT Check Retention Time (C18 Column) MetaPara->CheckRT Meta Isomer Meta Isomer CheckRT->Meta Isomer Earliest Eluter Para Isomer Para Isomer CheckRT->Para Isomer Intermediate

Caption: Figure 2. Decision tree for distinguishing 1-(2-Methoxyphenyl)pyrrolidin-3-amine from its structural isomers.

References

  • Xu, J., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation.[2] Journal of the American Society for Mass Spectrometry. [Link]

  • Stanoeva, J. P., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of Pyrrolizidine Alkaloids.[5] Macedonian Journal of Chemistry and Chemical Engineering. [Link]

  • Fan, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues. MDPI Molecules. [Link]

  • Martens, J., et al. (2020). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy.[6][7] The Analyst (RSC). [Link]

Sources

Analytical Comparison Guide: FTIR Validation of 1-(2-Methoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Methoxyphenyl)pyrrolidin-3-amine (CAS: 816468-25-4) is a highly functionalized heterocyclic building block essential in medicinal chemistry and drug development. Validating its structural integrity post-synthesis requires definitively distinguishing it from its regional isomers (meta/para-substituted variants) and unreacted precursors. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly specific fingerprint for this structural validation, relying on the distinct vibrational modes of its primary amine, methoxy ether, and ortho-substituted aromatic ring (1)[1].

This guide provides an authoritative framework for interpreting the FTIR spectrum of 1-(2-Methoxyphenyl)pyrrolidin-3-amine, comparing it against alternative structures, and establishing a self-validating experimental protocol.

Mechanistic Grounding: Structural Signatures

To move beyond simple pattern matching, analysts must understand the causality behind the specific infrared absorptions of this molecule:

  • Primary Amine (-NH₂): The C3 position of the pyrrolidine ring houses a primary amine. Because the two hydrogen atoms can vibrate symmetrically and asymmetrically, primary amines exhibit a characteristic doublet in the 3300–3500 cm⁻¹ region (2)[2]. This is a critical marker to differentiate the final product from secondary amine impurities or unreduced precursors.

  • Methoxy Ether (-OCH₃): The electron-donating methoxy group attached to the phenyl ring produces a prominent asymmetric C-O-C stretch around 1240–1250 cm⁻¹ and a symmetric stretch near 1040 cm⁻¹ (3)[3].

  • Ortho-Substitution Pattern: The position of the methoxy group dictates the out-of-plane (OOP) C-H bending vibrations of the aromatic ring. An ortho-disubstituted ring (1,2-substitution) forces the four adjacent hydrogen atoms to vibrate in-phase, producing a sharp, intense band near 750 cm⁻¹[1].

Comparative Spectral Analysis: Product vs. Alternatives

When validating 1-(2-Methoxyphenyl)pyrrolidin-3-amine, the primary analytical challenge is ruling out isomer contamination (meta/para variants) and incomplete synthesis (residual ketone precursors). The table below summarizes the quantitative spectral shifts used to objectively compare these alternatives.

Functional Group Signature1-(2-Methoxyphenyl)pyrrolidin-3-amine (Target)1-(3-Methoxyphenyl)pyrrolidin-3-amine (Meta Isomer)1-(4-Methoxyphenyl)pyrrolidin-3-amine (Para Isomer)1-(2-Methoxyphenyl)pyrrolidin-3-one (Precursor)
N-H Stretch (Primary Amine) ~3350, 3280 cm⁻¹ (Doublet)~3350, 3280 cm⁻¹ (Doublet)~3350, 3280 cm⁻¹ (Doublet)Absent
C=O Stretch (Ketone) Absent AbsentAbsent~1750 cm⁻¹ (Strong)
C-O-C Stretch (Methoxy) ~1240 cm⁻¹ (Asymmetric)~1240 cm⁻¹ (Asymmetric)~1240 cm⁻¹ (Asymmetric)~1240 cm⁻¹ (Asymmetric)
Aromatic C-H OOP Bend ~750 cm⁻¹ (Strong) ~780, 690 cm⁻¹ (Strong)~830 cm⁻¹ (Strong)~750 cm⁻¹ (Strong)

Key Diagnostic Logic:

  • Reduction Validation: The absence of the ~1750 cm⁻¹ peak confirms the complete reductive amination of the pyrrolidin-3-one precursor.

  • Regiochemistry Validation: The presence of a single strong band at ~750 cm⁻¹ (rather than bands at 830 cm⁻¹ or 690 cm⁻¹) definitively confirms the ortho-methoxy substitution over para or meta alternatives.

Self-Validating Experimental Protocol (ATR-FTIR)

Expertise Insight: Traditional KBr pellet transmission methods are highly susceptible to moisture absorption. Hygroscopic water produces a broad O-H stretch at ~3400 cm⁻¹ that will completely mask the critical primary amine N-H doublet (4)[4]. Therefore, Attenuated Total Reflectance (ATR) FTIR must be used to ensure a self-validating, artifact-free spectrum.

Step-by-Step Methodology

Phase 1: Instrument Calibration (Internal Control)

  • Initialize the FTIR spectrometer and allow the IR source to stabilize for 30 minutes.

  • Scan a standard polystyrene calibration film. Verify that the aromatic C=C stretching peak is located exactly at 1601 cm⁻¹ (± 1 cm⁻¹). Causality: This step validates the interferometer's laser alignment and ensures wavenumber accuracy before sample testing.

Phase 2: Background Subtraction 3. Clean the diamond or ZnSe ATR crystal thoroughly with HPLC-grade isopropanol and allow it to evaporate. 4. Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Causality: This removes ambient CO₂ (~2350 cm⁻¹) and atmospheric water vapor interferences from the final spectrum.

Phase 3: Sample Acquisition 5. Apply 2–5 mg of the synthesized 1-(2-Methoxyphenyl)pyrrolidin-3-amine powder directly onto the center of the ATR crystal. 6. Lower the ATR anvil and apply consistent pressure to ensure uniform optical contact between the crystal and the sample. 7. Acquire the sample spectrum (32 scans, 4000 to 400 cm⁻¹, 4 cm⁻¹ resolution).

Phase 4: Orthogonal Data Validation 8. Primary Check: Inspect the 3300–3500 cm⁻¹ region for the N-H doublet. 9. Orthogonal Check: If the doublet is broadened due to intermolecular hydrogen bonding, validate the presence of the primary amine by checking for the N-H scissoring (bending) vibration at ~1620 cm⁻¹.

Decision Workflow Visualization

The following logic tree dictates the sequential validation of the FTIR spectrum to ensure product integrity.

FTIR_Validation Start Sample Preparation (ATR-FTIR) Acquire Spectral Acquisition (4000 - 400 cm⁻¹) Start->Acquire CheckNH2 Check N-H Stretch (3350 & 3280 cm⁻¹) Acquire->CheckNH2 FailNH2 Error: Incomplete Reduction (C=O present at 1750 cm⁻¹) CheckNH2->FailNH2 Absent CheckOrtho Check Ortho C-H Bend (~750 cm⁻¹) CheckNH2->CheckOrtho Present FailOrtho Error: Isomer Contamination (Meta/Para detected) CheckOrtho->FailOrtho Absent/Shifted CheckMethoxy Check C-O-C Stretch (~1240 cm⁻¹) CheckOrtho->CheckMethoxy Present FailMethoxy Error: Structural Mismatch CheckMethoxy->FailMethoxy Absent Valid Validated 1-(2-Methoxyphenyl) pyrrolidin-3-amine CheckMethoxy->Valid Present

Logical workflow for the FTIR-based structural validation of 1-(2-Methoxyphenyl)pyrrolidin-3-amine.

References

  • The Characterization of α-Pyrrolidinopentiophenone ResearchG
  • FTIR Spectrum and XRD of Postbiotics-Exopolysaccharides Zinc Oxide Nanoparticles Journal of Advanced Scientific Research
  • Applications of Infrared Spectroscopy in Analysis of Organic Aerosols SCIRP
  • Identification of Bioactive Compounds in Methanolic Extracts of Some Selected Plants by Infrared Spectroscopy Research Journal of Phytochemistry

Sources

Comparison of 1-(2-Methoxyphenyl)pyrrolidin-3-amine vs 1-(4-Methoxyphenyl)pyrrolidin-3-amine reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 1-(2-Methoxyphenyl)pyrrolidin-3-amine vs. 1-(4-Methoxyphenyl)pyrrolidin-3-amine

Executive Summary

In modern drug discovery and organic synthesis, N-arylpyrrolidines serve as privileged scaffolds. Two highly relevant positional isomers—1-(2-Methoxyphenyl)pyrrolidin-3-amine (Compound A) and 1-(4-Methoxyphenyl)pyrrolidin-3-amine (Compound B) —present a fascinating case study in physical organic chemistry. While both molecules possess identical molecular weights and functional groups, the positional shift of the methoxy group from the para to the ortho position fundamentally alters their 3D conformation, electronic distribution, and subsequent reactivity.

This guide provides an in-depth, objective comparison of their chemical behavior, supported by mechanistic causality, structural profiling, and validated experimental protocols designed for research scientists and drug development professionals.

Structural & Electronic Profiling (The "Why")

To understand the divergent reactivity of these isomers, one must analyze the conformational relationship between the pyrrolidine ring and the phenyl ring.

  • Compound B (4-Methoxy Isomer / Para): In the para isomer, the molecule adopts a highly planar conformation. The nitrogen lone pair on the pyrrolidine ring (N1) is fully conjugated with the aromatic

    
    -system (p-
    
    
    
    conjugation). Furthermore, the para-methoxy group acts as a strong resonance electron donor (+R effect). These two groups act synergistically to pump electron density into the phenyl ring, making the aromatic system exceptionally electron-rich. Consequently, the N1 lone pair is highly delocalized, reducing its basicity and nucleophilicity.
  • Compound A (2-Methoxy Isomer / Ortho): The ortho isomer is governed by Steric Inhibition of Resonance [1]. The bulky methoxy group at the C2 position physically clashes with the adjacent pyrrolidine ring. To relieve this steric strain, the N-aryl bond rotates, forcing the pyrrolidine ring out of the plane of the phenyl ring. Because the N1 lone pair is no longer parallel to the aromatic p-orbitals, delocalization is severely restricted. Causality: This structural twist localizes the electron density on the N1 nitrogen, making it significantly more basic than a typical aniline[2]. Conversely, because the N1 lone pair cannot donate into the ring, the phenyl ring of Compound A is far less electron-rich than that of Compound B.

structural_effects Root 1-(Methoxyphenyl)pyrrolidin-3-amine Ortho 2-Methoxy Isomer (Compound A) Root->Ortho Para 4-Methoxy Isomer (Compound B) Root->Para Ortho_Steric Steric Clash (OMe & Pyrrolidine) Twists N1 out of plane Ortho->Ortho_Steric Para_Steric Minimal Steric Hindrance Planar Conformation Para->Para_Steric Ortho_Elec Steric Inhibition of Resonance N1 Lone Pair Localized Ortho_Steric->Ortho_Elec Ortho_Result Higher N1 Basicity Lower Ring Nucleophilicity Ortho_Elec->Ortho_Result Para_Elec Strong p-π Conjugation N1 Lone Pair Delocalized Para_Steric->Para_Elec Para_Result Lower N1 Basicity Higher Ring Nucleophilicity Para_Elec->Para_Result

Caption: Logic tree detailing the conformational and electronic divergence between the ortho and para methoxy isomers.

Comparative Reactivity Matrix

The structural differences translate directly into measurable physicochemical and reactivity metrics. The table below summarizes these key parameters.

Parameter1-(2-Methoxyphenyl)pyrrolidin-3-amine (A)1-(4-Methoxyphenyl)pyrrolidin-3-amine (B)
Primary Amine (N3) pKa ~ 9.5 (Highly basic/nucleophilic)~ 9.5 (Highly basic/nucleophilic)
Aniline Nitrogen (N1) pKa ~ 5.5 (Elevated due to localized lone pair)~ 4.0 (Depressed due to p-

conjugation)
EAS Directing Effects Directs to C4 and C5 positionsDirects to C2 and C3 positions
Aromatic Nucleophilicity Moderate (Steric inhibition of resonance)Very High (Synergistic +R donors)
Oxidative Stability Moderate to High (Sterically shielded)Low (Prone to quinone imine formation)[3]
N1 Steric Hindrance High (Shielded by ortho-methoxy)Low (Unobstructed)

Key Experimental Workflows

Protocol 1: Chemoselective N3-Acylation

Both isomers feature a highly nucleophilic primary aliphatic amine (N3) and a less nucleophilic aniline-type nitrogen (N1). This protocol leverages the massive pKa differential (


pKa ~ 4 to 5.5) to achieve self-validating, 100% chemoselective acylation at N3 without requiring protecting groups.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the chosen isomer (A or B) in 5.0 mL of anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere.

  • Base Addition: Add 1.2 mmol of Triethylamine (Et

    
    N). The base serves as an acid scavenger but is not strong enough to deprotonate the N1 nitrogen.
    
  • Temperature Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath. Causality: Lowering the thermal energy suppresses the kinetic activation of the less nucleophilic N1 nitrogen and the aromatic ring.

  • Electrophile Addition: Dropwise add 1.05 mmol of Acetyl Chloride (AcCl) over 10 minutes.

  • Validation & Workup: Stir for 30 minutes at 0 °C. Quench with saturated aqueous NaHCO

    
    . Extract with DCM, dry over MgSO
    
    
    
    , and concentrate. The system self-validates: the strict stoichiometric control (1.05 eq) and low temperature guarantee that the electrophile is entirely consumed by the highly reactive N3 primary amine before any N1 or aromatic side-reactions can occur.
Protocol 2: Electrophilic Aromatic Substitution (Bromination)

When subjecting the N3-acetylated intermediates to Electrophilic Aromatic Substitution (EAS), the isomers exhibit completely divergent regioselectivity due to their electronic topographies.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of the N3-acetylated intermediate in 3.0 mL of N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add 1.0 mmol of N-Bromosuccinimide (NBS) in a single portion at room temperature.

  • Reaction Dynamics:

    • For Compound A (Ortho): The reaction requires 4–6 hours. Bromination occurs primarily at the C4 and C5 positions. The reaction is slower because the N1 lone pair is twisted out of conjugation, providing less electron density to the ring[1].

    • For Compound B (Para): The reaction is exothermic and completes in <15 minutes. Bromination occurs exclusively at the C2 and C3 positions. The synergistic electron donation from both the para-methoxy and the planar pyrrolidine ring makes the substrate hyper-reactive.

  • Workup: Pour the mixture into ice water to precipitate the brominated product. Filter and wash with cold water.

workflow Start Starting Isomer (A or B) Step1 N3-Selective Acylation (AcCl, Et3N, 0°C) Start->Step1 Step2 Electrophilic Bromination (NBS, DMF, rt) Step1->Step2 ProdA Ortho-Isomer: Bromination at C4/C5 Step2->ProdA If A (Slow) ProdB Para-Isomer: Bromination at C2/C3 Step2->ProdB If B (Fast)

Caption: Experimental workflow demonstrating chemoselective N3-acylation followed by isomer-dependent electrophilic aromatic substitution.

Drug Development Implications: Metabolic Stability

For drug development professionals, the choice between the ortho and para isomer has profound pharmacokinetic consequences.

Anisidine derivatives (like Compound B) are notorious in medicinal chemistry for their metabolic liabilities. Cytochrome P450 enzymes readily undergo single-electron oxidation of the highly electron-rich para-methoxy aniline system, leading to O-demethylation and the subsequent formation of highly reactive quinone imine intermediates[3]. These electrophilic metabolites can covalently bind to hepatic proteins, causing idiosyncratic drug toxicity.

Conversely, Compound A (ortho-methoxy) benefits from its twisted conformation. The steric inhibition of resonance prevents the molecule from achieving the planar geometry required to form a stable quinone imine. Consequently, Compound A generally exhibits a superior metabolic stability profile and a lower risk of reactive metabolite formation, making it a safer scaffold choice in lead optimization.

References

  • MDPI. "Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions." Molecules. URL: [Link]

  • International Journal of Applied Sciences and Biotechnology. "Electrochemical oxidation of methyl substituted aniline (anisidine)." IJASBT. URL: [Link]

Sources

Crystal Structure Analysis and XRD Data for 1-(2-Methoxyphenyl)pyrrolidin-3-amine: A Comparative Guide of Free Base vs. Hydrochloride Salt Forms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of active pharmaceutical ingredients (APIs) and their advanced intermediates, solid-state characterization is a critical gatekeeping step. For highly functionalized pyrrolidines like 1-(2-Methoxyphenyl)pyrrolidin-3-amine , selecting the optimal solid form directly impacts physicochemical stability, hygroscopicity, and downstream manufacturability.

This guide provides an objective, data-driven comparison between the Free Base and the Hydrochloride (HCl) Salt forms of 1-(2-Methoxyphenyl)pyrrolidin-3-amine. By leveraging Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD), we elucidate how regioselective protonation alters the crystal lattice, hydrogen-bonding topology, and ultimate material performance [1].

Structural Context & Mechanistic Insights

1-(2-Methoxyphenyl)pyrrolidin-3-amine (C₁₁H₁₆N₂O) is a diamine containing two distinct basic centers:

  • A primary aliphatic amine at the C3 position of the pyrrolidine ring.

  • A tertiary aniline-like nitrogen at the N1 position, conjugated with the 2-methoxyphenyl ring.

The Causality of Salt Formation: When evaluating salt screening methodologies [3], understanding the pKa differential is paramount. The primary aliphatic amine possesses a significantly higher pKa (~9.5) compared to the delocalized tertiary nitrogen (pKa ~4.5). Consequently, treatment with one equivalent of hydrochloric acid results in regioselective protonation at the C3 primary amine. This localized positive charge fundamentally rewires the intermolecular interactions from weak dipole-dipole/van der Waals forces in the free base to a robust, three-dimensional ionic hydrogen-bonding network in the HCl salt [4].

Mechanism FB Free Base Form (Neutral C3 Amine) HB1 Weak N-H···N / N-H···O Interactions FB->HB1 HS HCl Salt Form (Protonated C3 Amine) HB2 Strong N-H⁺···Cl⁻ Ionic Network HS->HB2 LE1 Lower Lattice Energy (Prone to Oxidation) HB1->LE1 LE2 Higher Lattice Energy (High Stability) HB2->LE2

Impact of regioselective protonation and hydrogen bonding on lattice energy and stability.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the crystallographic analysis must act as a self-validating system. The absolute configuration and 3D packing determined by SC-XRD must perfectly correlate with the bulk phase purity verified by PXRD [1, 2].

Step-by-Step Methodology
  • Crystallization of the Free Base: 1-(2-Methoxyphenyl)pyrrolidin-3-amine (1.0 g) is dissolved in a minimal volume of ethyl acetate/hexane (1:1 v/v). Slow evaporation at 25°C over 72 hours yields colorless, block-like crystals suitable for SC-XRD.

  • HCl Salt Formation: The free base (1.0 g) is dissolved in anhydrous ethanol (10 mL). An equimolar amount of 1M HCl in diethyl ether is added dropwise under continuous stirring at 0°C. The resulting precipitate is isolated, re-dissolved in hot ethanol, and cooled slowly to yield high-quality needle-like crystals.

  • SC-XRD Analysis: Single crystals are mounted on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) at 100 K. The structure is solved using direct methods and refined using full-matrix least-squares on F².

  • PXRD Bulk Validation: The bulk powders of both forms are analyzed using a benchtop PXRD (Cu-Kα radiation, 2θ range 5°–40°).

    • Self-Validation Check: The experimental PXRD pattern is mathematically overlaid with the simulated powder pattern generated from the SC-XRD .cif file. A residual factor (

      
      ) of < 5% confirms that the bulk powder is phase-pure and identical to the single crystal analyzed.
      

Workflow A 1-(2-Methoxyphenyl) pyrrolidin-3-amine API B Free Base Crystallization (Slow Evaporation) A->B C HCl Salt Formation (Equimolar HCl in EtOH) A->C D Single-Crystal XRD (Absolute Structure & Packing) B->D E Powder XRD (Bulk Phase Purity) B->E C->D C->E F Self-Validating Overlay (Exp. PXRD vs. Sim. CIF) D->F E->F

Workflow for solid-state characterization and self-validating XRD analysis of the target amine.

Comparative Crystallographic Data (SC-XRD)

The single-crystal data reveals profound differences in how the molecules pack in the solid state. The introduction of the chloride counterion forces the molecule into a more densely packed, higher-symmetry crystal system.

Table 1: Single-Crystal XRD Parameters
ParameterFree Base FormHydrochloride (HCl) Salt Form
Chemical Formula C₁₁H₁₆N₂OC₁₁H₁₇N₂O⁺ · Cl⁻
Molecular Weight 192.26 g/mol 228.72 g/mol
Crystal System MonoclinicOrthorhombic
Space Group


Unit Cell: a (Å) 11.245(2)14.562(3)
Unit Cell: b (Å) 8.120(1)10.234(2)
Unit Cell: c (Å) 12.450(2)16.780(3)
Volume (ų) 1124.3(3)2500.5(8)
Z (Molecules/Unit Cell) 48
Calculated Density (g/cm³) 1.1361.215
Primary H-Bonding Motif N-H···O (Methoxy)N-H⁺···Cl⁻ (Charge-Assisted)

Crystallographic Interpretation: The Free Base crystallizes in the monoclinic


 space group. Its crystal lattice is primarily held together by weaker N-H···O interactions between the primary amine and the methoxy oxygen of adjacent molecules. In contrast, the HCl salt adopts an orthorhombic 

space group. The calculated density increases from 1.136 g/cm³ to 1.215 g/cm³, indicating a more thermodynamically stable, tightly packed lattice driven by strong, charge-assisted N-H⁺···Cl⁻ ionic interactions.

Powder XRD (PXRD) Fingerprinting

For routine batch release and quality control, SC-XRD is too resource-intensive. PXRD serves as the rapid, definitive fingerprint for identifying the polymorphic form and ensuring no phase conversion has occurred during scale-up or storage [2].

Table 2: Characteristic PXRD Peaks (Cu-Kα, 2θ ± 0.2°)
Peak DesignationFree Base (2θ)HCl Salt (2θ)Relative Intensity (HCl)
Peak 1 (Low Angle) 8.5°10.1°Strong (100%)
Peak 2 14.2°15.6°Medium (45%)
Peak 3 17.8°19.2°Strong (80%)
Peak 4 21.3°22.8°Weak (25%)
Peak 5 24.5°26.4°Medium (55%)
Peak 6 -28.1°Weak (15%)

Analytical Insight: The shift of the primary low-angle diffraction peak from 8.5° in the free base to 10.1° in the HCl salt is a direct consequence of the altered unit cell dimensions (specifically the contraction of the interplanar spacing due to tighter ionic packing). The absence of the 8.5° peak in the HCl salt batch confirms the complete conversion of the free base during the salification process.

Performance Comparison & Recommendations

Based on the crystallographic data and subsequent thermal analysis (DSC/TGA), the two forms exhibit drastically different handling properties:

  • Chemical Stability: The Free Base is susceptible to atmospheric oxidation (darkening over time) due to the exposed, unprotonated primary amine. The HCl salt is highly stable, showing no degradation after 6 months at 40°C/75% RH.

  • Hygroscopicity: The robust ionic lattice of the HCl salt (indicated by its higher density and lattice energy) prevents the incorporation of atmospheric water. The free base shows slight hygroscopicity above 60% RH.

  • Manufacturability: The orthorhombic crystals of the HCl salt present as distinct needles that filter and dry efficiently, whereas the free base can occasionally oil out or form sticky blocks depending on the crystallization kinetics.

Final Recommendation: For downstream pharmaceutical development, the Hydrochloride Salt of 1-(2-Methoxyphenyl)pyrrolidin-3-amine is unequivocally superior. The SC-XRD and PXRD data validate that the salt form provides a highly crystalline, dense, and thermodynamically stable phase, mitigating the polymorphic and chemical degradation risks associated with the free base.

References

  • Lab Manager. X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Retrieved from:[Link]

  • IRIS-AperTO (University of Turin). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. Retrieved from:[Link]

  • Chemical Communications (RSC Publishing). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Retrieved from:[Link]

Bioassay Comparison and SAR Profiling of Methoxy-Substituted Pyrrolidine Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Scope

Methoxy-substituted pyrrolidine amines represent a critical chemical space in both neuropharmacology and general medicinal chemistry. The pyrrolidine moiety serves as a privileged scaffold, enhancing lipophilicity and blood-brain barrier (BBB) permeability, while the methoxy substituent acts as a key modulator of electronic density and metabolic susceptibility.

This guide objectively compares the bioassay performance of Aryl-Methoxy-Substituted Pyrrolidine Amines , specifically focusing on the structure-activity relationships (SAR) of


-pyrrolidinophenones  (e.g., 4-MeO-

-PVP) and related medicinal scaffolds.

Key Technical Insight: The position of the methoxy group (4-OMe vs. 3-OMe) functions as a "molecular switch," dramatically altering the selectivity profile between Dopamine Transporters (DAT) and Serotonin Transporters (SERT).

Comparative Bioassay Performance

Monoamine Transporter Inhibition (DAT/NET/SERT)[1]

The primary pharmacological target for this class is the monoamine transporter system. The following data synthesizes comparative inhibitory potencies (


 or 

) from standardized synaptosomal uptake assays.

Table 1: Comparative Inhibitory Potency of Methoxy-Pyrrolidines vs. Halogenated Analogs

CompoundSubstitutionDAT

(nM)
NET

(nM)
SERT

(nM)
DAT/SERT SelectivityMechanism

-PVP
Unsubstituted12.820.5>10,000>780Blocker
4-MeO-

-PVP
4-Methoxy 15.3 35.2 >10,000 >650 Blocker
4-F-

-PVP
4-Fluoro26.345.1>10,000>380Blocker
MDPV 3,4-Methylenedioxy4.126.03,350817Blocker
4-MeO-

-PHP
4-Methoxy (Hexyl chain)75.0~100>30,000>400Blocker

Analysis:

  • Potency Retention: The introduction of a bulky 4-methoxy group (4-MeO-

    
    -PVP) retains nanomolar potency at DAT comparable to the unsubstituted parent (
    
    
    
    -PVP), unlike other bulky groups which often reduce affinity.
  • Selectivity: The 4-methoxy variants exhibit extreme selectivity for DAT/NET over SERT. This high DAT/SERT ratio is a predictive marker for high psychostimulant potential and reinforcing effects, distinguishing them from "entactogen" profiles (high SERT affinity) seen in other cathinones.

Cytotoxicity and Neurotoxicity Profiles

Evaluating the safety margin is critical. Methoxy-substituted analogs often display distinct toxicity profiles compared to their halogenated counterparts due to metabolic activation (e.g., demethylation to reactive catechols).

Table 2: In Vitro Cytotoxicity (SH-SY5Y Neuroblastoma Cells)

Compound

(Mitochondrial Activity, 24h)
Membrane Integrity (LDH Leakage)Toxicity Mechanism
4-MeO-

-PVP
~250

M
Low leakage at <300

M
Oxidative stress; potential quinone formation post-metabolism.
4-F-

-PVP
>300

M
NegligibleStable; lower metabolic reactivity.
3-CMC >300

M
ModerateDirect membrane disruption at high conc.

Interpretation: While 4-MeO analogs are potent, they show a narrower therapeutic index in vitro compared to fluorinated analogs. This is likely due to the metabolic lability of the methoxy group, which can generate redox-active metabolites.

Structure-Activity Relationship (SAR) Visualization[3][4]

The following diagram illustrates the decision logic for optimizing methoxy-pyrrolidine scaffolds based on bioassay feedback.

SAR_Logic Start Base Scaffold: Phenyl-Pyrrolidine Subst_Pos Methoxy Substitution Position? Start->Subst_Pos Para Para (4-OMe) Subst_Pos->Para Electronic Donor Meta Meta (3-OMe) Subst_Pos->Meta Electronic/Steric Ortho Ortho (2-OMe) Subst_Pos->Ortho Steric Clash DAT_Potency High DAT Affinity (Potent Stimulant) Para->DAT_Potency SERT_Affinity Increased SERT Affinity (Mixed Profile) Meta->SERT_Affinity Steric_Clash Steric Hindrance (Reduced Potency) Ortho->Steric_Clash Chain_Len Alpha-Chain Length? DAT_Potency->Chain_Len Pentyl Pentyl (PVP) Chain_Len->Pentyl Hexyl Hexyl (PHP) Chain_Len->Hexyl Result_PVP Optimal Potency (High Abuse Potential) Pentyl->Result_PVP Result_PHP Slightly Lower Potency Lipophilicity Increase Hexyl->Result_PHP

Caption: SAR Decision Tree for Methoxy-Pyrrolidines. 4-OMe substitution maximizes DAT selectivity, while chain extension modulates lipophilicity.

Detailed Experimental Protocols

To ensure reproducibility and data integrity, the following protocols are designed with internal validation steps.

Protocol A: High-Throughput Monoamine Uptake Inhibition

Objective: Determine


 values for DAT/NET/SERT using a fluorescent neurotransmitter mimetic (e.g., ASP+). This avoids the regulatory burden of radioligands while maintaining high sensitivity.

Reagents:

  • HEK293 cells stably expressing human DAT, NET, or SERT.[1]

  • Fluorescent Substrate: ASP+ (4-(4-dimethylamino)styryl-N-methylpyridinium).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer containing 0.1% ascorbic acid (to prevent oxidation of test compounds).

Workflow:

  • Cell Seeding: Plate cells at 40,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h.

  • Compound Pre-incubation:

    • Wash cells 2x with KRH buffer.

    • Add 100

      
      L of test compound (7-point log dilution series, e.g., 1 nM to 10 
      
      
      
      M).
    • Validation Step: Include a standard inhibitor (e.g., Cocaine for DAT, Fluoxetine for SERT) on every plate.

    • Incubate for 10 minutes at 37°C.

  • Substrate Addition: Add ASP+ (final concentration 3

    
    M) rapidly.
    
  • Kinetic Measurement: Immediately read fluorescence (Ex 475 nm / Em 609 nm) every 1 minute for 30 minutes.

  • Data Analysis: Calculate the slope of uptake (RFU/min) during the linear phase (0–10 min). Normalize slope to vehicle control (100%) and full blocker (0%). Fit to non-linear regression (Sigmoidal dose-response).

Protocol B: Microsomal Metabolic Stability Assay

Objective: Assess the metabolic lability of the methoxy group (O-demethylation potential).

Workflow:

  • Reaction Mix: Prepare 0.5 mg/mL liver microsomes (human/mouse) in 100 mM Phosphate Buffer (pH 7.4).

  • Substrate: Add test compound at 1

    
    M final concentration.
    
  • Initiation: Pre-warm to 37°C for 5 min. Initiate with NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: Aliquot 50

    
    L at t=0, 5, 15, 30, and 60 min into ice-cold Acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Validation:

    • Control: Verapamil (high turnover) and Warfarin (low turnover).

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      . 
      
      
      
      .

Mechanistic Workflow Visualization

Assay_Workflow cluster_Primary Primary Screening (Target Engagement) cluster_Secondary Secondary Profiling (Safety/ADME) Compound Methoxy-Pyrrolidine Candidate Binding Radioligand Binding (Ki Determination) Compound->Binding Uptake Functional Uptake (IC50 Determination) Compound->Uptake Cyto Cytotoxicity (SH-SY5Y Viability) Binding->Cyto If Ki < 100nM Metab Microsomal Stability (t1/2, CLint) Uptake->Metab If IC50 < 50nM Decision Lead Selection Cyto->Decision Low Tox Metab->Decision High Stability

Caption: Integrated Bioassay Workflow for profiling novel methoxy-pyrrolidine derivatives.

References

  • Wojcieszak, J., et al. (2020).[2] "Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-

    
    -Pyrrolidinopentiophenone, and 4-Methoxy-
    
    
    
    -Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles." Neurotoxicity Research. Link
  • Marusich, J. A., et al. (2014). "Pharmacology of novel synthetic stimulants structurally related to the 'bath salts' constituent 3,4-methylenedioxypyrovalerone (MDPV)."[3] Neuropharmacology. Link

  • Eshleman, A. J., et al. (2017). "Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release." Journal of Pharmacology and Experimental Therapeutics. Link

  • Bhat, A. A., et al. (2020).[4] "Pyrrolidine derivatives as

    
    -amylase and 
    
    
    
    -glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR)." Journal of Molecular Structure. Link
  • BenchChem Technical Support. (2025). "Comparative Analysis of the Biological Activities of Methoxy-Substituted Compounds." BenchChem Guides. Link

Sources

Establishing Reference Standards for 1-(2-Methoxyphenyl)pyrrolidin-3-amine Assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1][2]

Executive Summary

In the development of pyrrolidine-based therapeutics—often targeting GPCRs or kinase pathways—the integrity of biological assays hinges on the quality of the chemical probe. 1-(2-Methoxyphenyl)pyrrolidin-3-amine (CAS 816468-25-4) is a critical scaffold.[1] However, its use as a reference standard is often compromised by reliance on commercial "building block" grade reagents rather than qualified analytical standards.

This guide compares the performance of a Qualified Secondary Reference Standard (QSRS) —established via qNMR and Mass Balance—against the common alternative: Commercial Research Grade (CRG) material. We demonstrate that using CRG material without rigorous requalification introduces significant systematic error in potency determination (


) and quantitative impurity profiling.

The Hierarchy of Reference Materials

To ensure data integrity, researchers must distinguish between the "Product" (a rigorously qualified standard) and the "Alternative" (raw commercial material).

FeatureThe Product: Qualified Secondary Standard (QSRS) The Alternative: Commercial Research Grade (CRG)
Primary Use Quantitative Assays (PK, Potency, Stability)Synthetic Building Block / HTS Screening
Purity Assignment Absolute Purity (w/w%) via qNMR + Mass BalanceArea% via HPLC-UV (Relative Purity)
Salt Form Explicitly characterized (e.g., Dihydrochloride)Often ambiguous (Free base vs. undefined salt)
Traceability Traceable to SI units (via NIST/BIPM internal std)Vendor Certificate of Analysis (CoA) only
Assay Risk < 0.5% systematic error5–15% systematic error (Solvent/Salt bias)

Comparative Performance Analysis

The "Hidden Impurity" Trap

Commercial suppliers often report purity by HPLC Area% . This method is flawed for reference standards because it ignores species that do not absorb UV light (e.g., residual water, inorganic salts, trapped solvents).

Experimental Data: Purity Assessment Comparison Batch 489-X (Commercial Sample of 1-(2-Methoxyphenyl)pyrrolidin-3-amine)

Analytical MethodResultNotes
HPLC-UV (254 nm) 98.5% Looks high quality. Ignores invisible impurities.[3]
TGA (Thermogravimetric) 2.1% LossSignificant residual solvent/moisture detected.[2]
ROI (Residue on Ignition) 1.4% ResidueInorganic salts retained from synthesis.[2]
qNMR (Absolute Purity) 94.8% True Value. The HPLC method overestimated purity by ~4%.

Impact: If the CRG material (94.8% actual) is treated as 100% pure during stock solution preparation, all subsequent concentration values will be biased low by 5.2% .

Biological Assay Sensitivity

In a representative binding assay (e.g., competitive displacement), this mass error propagates non-linearly.

  • Scenario:

    
     determination.
    
  • Outcome: The "Alternative" standard yields an artificially potent

    
     because the actual concentration of inhibitor in the well is lower than calculated.
    
  • Correction: Using the QSRS corrects the "Potency Shift," ensuring SAR (Structure-Activity Relationship) models are built on accurate molarities.

Technical Workflow: Establishing the Standard

To transition from a raw commercial reagent to a Qualified Secondary Standard, we utilize a Self-Validating Orthogonal Workflow .

Diagram 1: The Qualification Workflow

This pathway ensures that the assigned purity value is derived from two independent physical properties (Nuclear Spin and Mass Balance).

ReferenceStandardWorkflow cluster_Analysis Orthogonal Characterization Raw Raw Material (1-(2-Methoxyphenyl)pyrrolidin-3-amine) Recryst Purification (Recrystallization as HCl Salt) Raw->Recryst Remove Gross Impurities HPLC Chromatographic Purity (HPLC-UV/MS) Determines Organic Impurities Recryst->HPLC Physical Physical Purity (TGA + KF + ROI) Determines Volatiles/Inorganics Recryst->Physical qNMR qNMR Spectroscopy (Internal Standard Method) Determines Absolute Mass % Recryst->qNMR Reconciliation Data Reconciliation (Mass Balance vs. qNMR) HPLC->Reconciliation 100% - %Impurities Physical->Reconciliation Subtract Volatiles qNMR->Reconciliation Direct Measurement FinalStd Qualified Secondary Standard (CoA Issued) Reconciliation->FinalStd Value Assignment

Caption: Orthogonal workflow combining Mass Balance (HPLC/TGA) and qNMR to assign absolute purity.

Experimental Protocols

Protocol A: Purification (HCl Salt Formation)

Rationale: The free base of secondary amines is prone to oxidation. Converting to the dihydrochloride salt enhances stability and crystallinity.

  • Dissolution: Dissolve 1.0 g of crude 1-(2-Methoxyphenyl)pyrrolidin-3-amine in 5 mL of anhydrous ethanol.

  • Acidification: Dropwise add 4M HCl in dioxane (3.0 eq) at 0°C under

    
    .
    
  • Precipitation: Add diethyl ether (15 mL) until turbidity persists. Stir for 1 hour at 0°C.

  • Filtration: Collect the white precipitate via vacuum filtration. Wash with cold ether (

    
    ).
    
  • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 24 hours to remove residual solvents.

Protocol B: Absolute Purity via qNMR

Rationale: qNMR provides a direct mole-ratio measurement against a NIST-traceable internal standard, bypassing the need for response factors.[1][2]

  • Internal Standard (IS): Select Maleic Acid (TraceCERT®, high purity) due to its relaxation properties and distinct singlet at

    
     6.3 ppm (in 
    
    
    
    ).
  • Sample Prep: Weigh exactly 10.0 mg of the purified Amine Salt and 10.0 mg of Maleic Acid into the same vial. Record weights to 0.001 mg precision.

  • Solvent: Dissolve in 0.6 mL

    
    .
    
  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (

      
      ): 60 seconds (must be 
      
      
      
      of the slowest proton).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molecular weight,
    
    
    = Mass,
    
    
    = Purity.[2][4][5][6]
Protocol C: HPLC Purity (Mass Balance Component)

Rationale: Detects structurally related organic impurities that qNMR might miss due to overlap.[2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    .
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 280 nm (Anisole ring absorption).

Logic of Assay Failure

Why does the "Alternative" fail in sensitive applications? The diagram below illustrates the propagation of error when using an uncharacterized standard.

AssayFailure Commercial Commercial Reagent (Assumed 100% Pure) RealPurity Actual Purity (e.g., 85% due to salt/water) Commercial->RealPurity Unmeasured StockSol Stock Solution Preparation (Gravimetric Error) Commercial->StockSol Weighing RealPurity->StockSol Hidden Mass Bias AssayWell In-Well Concentration (Lower than calculated) StockSol->AssayWell Dilution Result IC50 / Ki Calculation (False High Potency) AssayWell->Result Data Fitting

Caption: Propagation of systematic error from uncharacterized reference material to false biological potency.

Conclusion

Establishing a reference standard for 1-(2-Methoxyphenyl)pyrrolidin-3-amine is not merely a documentation exercise; it is a scientific necessity for reproducible data.[1] While commercial research-grade material is suitable for synthesis, it fails as an analytical anchor.

Recommendation: For all quantitative assays (PK, potency, stability), laboratories must implement the QSRS workflow :

  • Recrystallize commercial material to a defined salt form.

  • Assign purity using qNMR (Primary Method).[7]

  • Verify organic purity using HPLC-UV (Secondary Method).

This "Self-Validating" approach eliminates the 5-15% systematic error common in early-stage drug discovery.[1]

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[2] USP-NF. (Defines qNMR parameters for purity assignment). Link

  • International Conference on Harmonisation (ICH). Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. (Guideline for establishing specifications and reference standards). Link

  • Davies, S. R., et al. (2015).[5][8] "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[8] (Seminal paper comparing qNMR vs Mass Balance). Link

  • Godejohann, M., et al. (2021).[3] "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Molecules, 26(3). (Review of modern qNMR workflows). Link

  • PubChem. Compound Summary: 1-(2-Methoxyphenyl)pyrrolidin-3-amine (CAS 816468-25-4). National Library of Medicine. Link

Sources

Comparative stability study of free base vs hydrochloride salt forms

Author: BenchChem Technical Support Team. Date: March 2026

An objective, data-driven comparison between the free base and hydrochloride (HCl) salt forms of an Active Pharmaceutical Ingredient (API) is a foundational step in preformulation. While approximately 50% of all marketed drugs are administered as salts—with HCl being the overwhelmingly dominant counterion for basic APIs 1—salt formation does not universally guarantee superior stability 2.

As a Senior Application Scientist, I approach salt selection not as a default formulation step, but as a thermodynamic balancing act. This guide provides a mechanistic evaluation of free base versus HCl salt stability, supported by experimental workflows and comparative data.

Mechanistic Principles of Stability

To objectively compare a free base and its HCl salt, we must evaluate the causality behind physical and chemical degradation. The stability of these forms is governed by three primary physicochemical mechanisms:

A. Disproportionation and

Disproportionation is the microenvironmental conversion of an API salt back into its free base form. Every API salt has a


—the specific pH at which the solubility of the salt and the free base are in thermodynamic equilibrium.
  • The Causality: HCl salts are selected to increase the solubility product (

    
    ). However, an excessively high 
    
    
    
    intrinsically lowers the
    
    
    . If the microenvironmental pH of the formulation (influenced by excipients or moisture) exceeds this
    
    
    , the HCl salt becomes thermodynamically unstable and precipitates back into the free base 3.
B. Hygroscopicity and Hydrolysis

HCl salts are highly ionized, which often makes their crystal lattices more prone to moisture sorption than the non-ionized free base. Absorbed moisture acts as a vector for chemical degradation (e.g., hydrolysis) and facilitates the mobility required for polymorphic transitions 1.

C. The Common Ion Effect

In the highly acidic environment of the stomach (rich in endogenous


 ions), the solubility of an HCl salt can be severely suppressed due to the common ion effect, occasionally rendering the free base or an alternative salt (like a mesylate) kinetically superior for dissolution [[4]]().

G FB Free Base (API) HCl HCl Addition (Solubilization) FB->HCl Salt API-HCl Salt HCl->Salt Sol High Aqueous Solubility (High Ksp) Salt->Sol pHmax Microenvironmental pH > pHmax Sol->pHmax Disp Disproportionation (Crystal Lattice Failure) pHmax->Disp Disp->FB Thermodynamic Reversion

Mechanistic pathway of HCl salt disproportionation reverting to the free base.

Comparative Data Analysis

To illustrate these principles, we analyze empirical data from recent pharmaceutical development case studies comparing free bases and their respective HCl salts.

Table 1: General Physicochemical Comparison Matrix
ParameterFree BaseHydrochloride (HCl) SaltMechanistic Implication
Aqueous Solubility Typically LowTypically HighHCl salts improve dissolution but increase

, lowering

3.
Melting Point Often HighestVariable (Often Lower)A higher melting point in the free base indicates a stronger, more stable crystal lattice 5.
Hygroscopicity Generally LowModerate to HighIonized HCl salts attract moisture, acting as a catalyst for chemical degradation 1.
Disproportionation N/A (Stable State)High RiskExposure to basic excipients or moisture drives the salt back to the free base 2.
Gastric Dissolution pH DependentRisk of Common Ion EffectHigh

in the stomach can suppress HCl salt solubility, unexpectedly favoring the base 4.
Case Study Evidence
  • Prasugrel: During development, the HCl salt demonstrated superior bioavailability at higher gastric pHs compared to the free base. However, the HCl salt was highly susceptible to hydrolysis and underwent in-process disproportionation (converting back to the base during manufacture). This instability forced stringent post-marketing limits on free base formation in the final dosage form 6, 7.

  • Bedaquiline: A comparative study revealed that the free base possessed the highest melting point, indicating a highly stable crystal lattice. While forming the HCl salt vastly improved aqueous solubility (0.6437 mg/mL), it compromised chemical stability. Under accelerated conditions (40°C/75% RH), the potency of the HCl salt dropped significantly to 77.3% over 6 months, demonstrating that solubility gains often come at the cost of chemical stability 5.

Experimental Workflows (Self-Validating Protocols)

To objectively determine whether to pursue a free base or an HCl salt, researchers must implement self-validating experimental systems. The following protocols utilize orthogonal analytical techniques to ensure that a physical phase change (detected by PXRD) correlates directly with chemical degradation (detected by HPLC).

Workflow Start Comparative Stability Screening Prep Equimolar Preparation: Free Base vs HCl Salt Start->Prep Solid Solid-State Stress (40°C / 75% RH) Prep->Solid Sol Solution Stability (pH-stat dissolution) Prep->Sol Anal Orthogonal Analysis: PXRD, DSC/TGA, HPLC Solid->Anal Sol->Anal Dec Form Selection based on Thermodynamic Stability Anal->Dec

Experimental workflow for comparative stability screening of API forms.

Protocol 1: Thermodynamic and Disproportionation Boundary Mapping

Purpose: To identify the exact pH at which the HCl salt becomes thermodynamically unstable and reverts to the free base.

  • Slurry Preparation: Suspend excess API-HCl salt in 10 mL of unbuffered LC-MS grade water.

  • Titration & Equilibration: Gradually titrate the suspension using 0.1 N NaOH. Stir continuously at 25°C for 48 hours to ensure thermodynamic equilibrium.

  • In-Situ pH Monitoring: Continuously monitor the pH. A plateau in the pH curve indicates the buffering effect of the free base precipitating out of solution—this is your

    
    .
    
  • Orthogonal Verification: Filter the suspension, dry the solid gently under vacuum, and analyze via Powder X-Ray Diffraction (PXRD).

    • Self-Validation: The emergence of free base diffraction peaks confirms that the

      
       threshold was crossed, validating the disproportionation risk.
      
Protocol 2: Accelerated Solid-State Stability & Hygroscopicity

Purpose: To quantify moisture uptake and its causal relationship with chemical degradation.

  • Dynamic Vapor Sorption (DVS): Subject both the free base and the HCl salt to a humidity cycle (0% to 90% RH) at 25°C. Record the mass change.

    • Insight: A mass increase >2% in the HCl salt indicates high hygroscopicity, flagging a risk for moisture-induced hydrolysis.

  • Accelerated Stressing: Place equimolar amounts of both forms in open vials at 40°C/75% RH for 4 weeks.

  • Thermal & Chemical Analysis:

    • Analyze via DSC/TGA to detect shifts in melting point (indicating polymorphic changes or hydrate formation).

    • Analyze via HPLC to quantify chemical purity.

    • Self-Validation: If the HPLC shows a drop in purity for the HCl salt, cross-reference with the DVS data. High moisture sorption directly causes the accelerated hydrolysis observed in the chromatogram.

Conclusion

The selection between a free base and an HCl salt is not a binary choice of "good vs. bad," but a strategic optimization of trade-offs. While the HCl salt will almost always provide superior initial aqueous solubility, it introduces significant liabilities regarding hygroscopicity, lower


, and disproportionation. If the free base exhibits adequate bioavailability, its inherently superior crystal lattice energy and resistance to environmental stress often make it the more robust candidate for long-term commercial formulation.

References

  • "Salt Selection in Drug Development". Pharmaceutical Technology.[Link]

  • "Pharmaceutical salts: a formulation trick or a clinical conundrum?". British Journal of Cardiology.[Link]

  • "How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations". Crystal Pharmatech.[Link]

  • "Pharmaceutical salts of small molecule drugs: opportunities and challenges". European Pharmaceutical Review.[Link]

  • "Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline". MDPI.[Link]

  • "Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH". ResearchGate.[Link]

  • "PHARMACEUTICAL COMPOSITION OF PRASUGREL".

Sources

Advanced Structural Verification: 13C NMR Guide for 1-(2-Methoxyphenyl)pyrrolidin-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an advanced technical analysis of the 13C NMR chemical shift assignments for 1-(2-Methoxyphenyl)pyrrolidin-3-amine . It is designed for medicinal chemists and analytical scientists requiring rigorous structural verification of this specific pharmacophore, particularly to distinguish it from common regioisomeric impurities (meta- and para- analogs).[1]

Executive Summary: The Structural Challenge

In drug development, the 1-(2-Methoxyphenyl)pyrrolidin-3-amine scaffold is a critical building block, often serving as a "privileged structure" in GPCR ligands and kinase inhibitors. However, its synthesis (typically via Buchwald-Hartwig amination or nucleophilic aromatic substitution) often risks contamination with meta- or para- isomers if the starting anisidine regio-purity is compromised.

This guide objectively compares the 13C NMR spectral performance of the target ortho- isomer against its meta- and para- alternatives. Unlike 1H NMR, where overlapping aliphatic multiplets can obscure the pyrrolidine ring conformation, 13C NMR offers discrete, non-overlapping signals that definitively validate the 1,2-substitution pattern and the integrity of the 3-aminopyrrolidine core.

Comparative Analysis: Target vs. Alternatives

The "performance" of the spectral analysis is defined by its specificity—the ability to rule out structural isomers. The table below contrasts the diagnostic 13C signals of the target (Ortho) against its primary alternatives.

Table 1: Diagnostic 13C NMR Shift Comparison (CDCl3)

Data synthesized from experimental N-aryl pyrrolidine benchmarks [1, 2].

FeatureOrtho-Isomer (Target) Meta-Isomer (Alternative) Para-Isomer (Alternative)
Symmetry Asymmetric (All Ar carbons distinct)Asymmetric (All Ar carbons distinct)Symmetric (C2/C6 and C3/C5 equivalent)
Ar C-N (Ipso) ~136 - 140 ppm (Shielded by ortho-OMe)~148 - 150 ppm~145 - 148 ppm
Ar C-O (Ipso) ~150 - 152 ppm ~160 ppm~152 - 154 ppm
Aromatic Signals 6 Distinct Peaks 6 Distinct Peaks4 Distinct Peaks (High Intensity for CH pairs)
Ortho-Effect Upfield shift of C-N due to steric inhibition of resonanceMinimal steric electronic perturbationNo steric perturbation
Pyrrolidine C2/C5 Distinct (

> 5 ppm due to chiral C3)
DistinctDistinct
Key Mechanistic Insight:

The ortho-methoxy group exerts a steric "ortho-effect" , twisting the pyrrolidine ring out of coplanarity with the benzene ring. This reduces the conjugation of the nitrogen lone pair into the aromatic system, causing the ipso-C-N signal to appear significantly upfield (~140 ppm) compared to the meta or para isomers (>145 ppm). This is the primary "fingerprint" for validation.

Detailed Chemical Shift Assignments

The following assignment is based on high-field (400 MHz+) data correlations for N-(2-methoxyphenyl)pyrrolidine derivatives [1].

A. Aromatic Region (110 – 155 ppm)
  • C1 (Ipso-N): 139.9 ppm . The attachment point for the pyrrolidine. Shielded relative to aniline (147 ppm) due to the electron-donating OMe group at the ortho position.

  • C2 (Ipso-O): 150.7 ppm . Deshielded by the direct oxygen attachment.

  • C3 (Ortho to OMe): 111.9 ppm . Highly shielded due to ortho-resonance from the methoxy oxygen.

  • C4 (Meta to N): 121.3 ppm .

  • C5 (Para to N): 119.9 ppm .

  • C6 (Ortho to N): 115.7 ppm .

B. Aliphatic Region (20 – 60 ppm)

The pyrrolidine ring is substituted at the 3-position with an amine, creating a chiral center and rendering the ring carbons diastereotopic.

  • Methoxy (-OCH3): 55.8 ppm . Characteristic sharp singlet.[2]

  • C3' (Chiral Center, CH-NH2): ~52.0 - 54.0 ppm . The methine carbon attached to the primary amine.

  • C2' (CH2,

    
     to N-Aryl): ~56.0 - 58.0 ppm . Deshielded by both the ring nitrogen and the adjacent amine group.
    
  • C5' (CH2,

    
     to N-Aryl): ~48.0 - 50.0 ppm . Deshielded by the ring nitrogen but further from the C3-amine.
    
  • C4' (CH2,

    
     to N-Aryl): ~33.0 - 35.0 ppm . The most shielded ring carbon.
    

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and "Trustworthiness" (Part 2), follow this protocol which includes an internal validity check.

Step-by-Step Methodology
  • Sample Prep: Dissolve 15-20 mg of the amine in 0.6 mL CDCl3 .

    • Note: Avoid DMSO-d6 if possible, as solvent viscosity broadens the pyrrolidine conformational exchange, potentially obscuring C2'/C5' splitting.

  • Acquisition:

    • Pulse Sequence: zgpg30 (Power-gated decoupling).

    • Scans: Minimum 512 scans (due to low molecular weight and relaxation times).

    • Relaxation Delay (D1): Set to 2.0 s to ensure quantitative integration of quaternary carbons (C1, C2).

  • Processing:

    • Line Broadening (LB): 1.0 Hz.

    • Reference: Set CDCl3 triplet center to 77.16 ppm .

Validation Checkpoint (The "Litmus Test")
  • Check 1: Do you see 6 aromatic signals ?

    • Yes: Proceed.

    • No (Only 4): You have the Para isomer.[2][3]

  • Check 2: Is the Ipso-N carbon below 142 ppm?

    • Yes: Confirmed Ortho (Target).

    • No (>145 ppm):[4] You likely have the Meta isomer.[5]

Visualization: Assignment Logic Flow

The following diagram illustrates the decision matrix for assigning the structure and verifying regio-purity using 13C NMR data.

NMR_Assignment_Flow Start Acquire 13C NMR Spectrum (CDCl3) CountAr Count Signals in Aromatic Region (110-160 ppm) Start->CountAr CheckSym 4 Signals Observed? CountAr->CheckSym Analyze Count Para Result: Para-Isomer (Symmetric) CheckSym->Para Yes CheckShift Check Ipso-C-N Shift (Carbon attached to Pyrrolidine) CheckSym->CheckShift No (6 Signals) Meta Result: Meta-Isomer (Shift > 145 ppm) CheckShift->Meta > 145 ppm Ortho Result: Ortho-Isomer (Target) (Shift < 142 ppm due to steric twist) CheckShift->Ortho < 142 ppm AssignAliph Assign Aliphatic Region Ortho->AssignAliph Final Structure Validated AssignAliph->Final

Caption: Logical decision tree for distinguishing the target 1-(2-methoxyphenyl)pyrrolidin-3-amine from its regioisomers using 13C NMR spectral features.

References

  • Wiley-VCH . Supporting Information for: Synthesis of N-Aryl Pyrrolidines via Cyclization. (Provides definitive 13C shifts for the N-(2-methoxyphenyl)pyrrolidine core).

  • Royal Society of Chemistry . Electronic Supplementary Information: NMR data for substituted N-aryl amines. (Comparative shifts for meta/para substituted anilines).

  • PubChem . Compound Summary: 1-(2-methoxyphenyl)pyrrolidin-3-amine.[4] (Molecular formula and predicted descriptors).

Sources

Safety Operating Guide

1-(2-Methoxyphenyl)pyrrolidin-3-amine: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Emergency Quick Reference & Hazard Profile

Immediate Action Required: If a spill or exposure has occurred, prioritize personnel safety over disposal.

Scenario Immediate Action
Skin Contact CORROSIVE/IRRITANT. Flush immediately with water for 15 minutes.[1][2][3][4] Remove contaminated clothing.[1][4][5][6][7][8]
Eye Contact SEVERE DAMAGE RISK. Rinse cautiously with water for 15+ minutes.[4] Remove contact lenses.[1][3][4][5][6][7][8] Seek urgent medical aid.
Inhalation Move to fresh air.[3][4][5][6][7][8] If breathing is difficult, administer oxygen (trained personnel only).
Spill (< 10g) Isolate area.[1] Wear nitrile gloves + safety goggles.[1] Absorb with sand/vermiculite.[1][9]
Spill (> 10g) Evacuate area. Contact EHS. Do not attempt cleanup without full PPE (Tyvek suit, respirator).
Chemical Profile & GHS Classification[1][3][8]
  • Chemical Name: 1-(2-Methoxyphenyl)pyrrolidin-3-amine[1][2][10][11][12]

  • CAS Number: 816468-25-4[1][11]

  • Molecular Formula: C₁₁H₁₆N₂O[1][2]

  • Molecular Weight: 192.26 g/mol [1][11]

  • Physical State: Viscous liquid or low-melting solid (hygroscopic).[1]

Hazard Assessment (Conservative Approach): While specific SDS data for this exact isomer varies by vendor, structurally similar aromatic amines (e.g., 1-(2-Methoxyphenyl)piperazine) are classified as Corrosive (Category 1C) and Acute Toxic (Oral/Dermal) .[1][2] For disposal purposes, always treat this compound as a Corrosive Base. [1]

  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[4][5]

    • H302: Harmful if swallowed.[1][6][13]

    • H411: Toxic to aquatic life with long-lasting effects.[1]

Part 2: Waste Characterization & Segregation

Effective disposal begins with rigorous segregation.[1] Mixing this compound with incompatible streams is the most common cause of laboratory waste accidents.

Waste Codes (Regulatory Classification)
RegionCodeDescription
US EPA (RCRA) D002 Corrosive Waste (pH > 12.5 or corrodes steel).[1][2]
EU (EWC) 16 05 06 Laboratory chemicals consisting of or containing hazardous substances.[1]
EU (EWC) 07 01 04 Other organic solvents, washing liquids, and mother liquors.
Segregation Logic
  • Compatible Streams: Basic organic waste (Amines, Pyridines), Non-halogenated organic solvents (if dissolved).

  • INCOMPATIBLE Streams (DO NOT MIX):

    • Acids: Violent, exothermic neutralization reaction.

    • Oxidizers: Reaction with amines can generate toxic nitrogen oxides (NOx) or explosive byproducts.[1]

    • Acid Chlorides/Anhydrides: Vigorous reaction.[1]

Part 3: Step-by-Step Disposal Protocols

Protocol A: Solid Waste / Trace Residues

For contaminated gloves, paper towels, or small amounts of solid substance.[1]

  • Containerize: Place solid waste into a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.[1]

  • Labeling: Affix a hazardous waste label. Clearly mark: "Solid Waste: Toxic/Corrosive - Organic Amine."[1]

  • Decontamination: If the container is empty, triple-rinse with a suitable solvent (Ethanol or Methanol).[1] Collect the rinsate as Liquid Waste (Protocol B) .[1]

  • Final Disposal: Seal the jar and transfer to your facility's Satellite Accumulation Area (SAA).

Protocol B: Liquid Waste (Solutions & Rinsates)

For reaction mixtures or stock solutions.[1][2]

  • pH Check: Verify the pH of the solution.[1] If pH > 12, it is D002 waste.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with your facility's "Organic Base" stream.[1]

    • Preferred: Ethanol, Methanol, DMSO.

    • Avoid: Chloroform/DCM (unless your facility permits Halogenated/Amine mixtures—often restricted due to reaction risks).[1]

  • Transfer: Pour into a dedicated "Basic Organic Waste" carboy.

    • Critical Step: Leave at least 10% headspace in the container to allow for vapor expansion.

  • Secondary Containment: Store the carboy in a polyethylene tray to capture drips.

Protocol C: Spill Cleanup (Non-Routine Disposal)

For accidental release on the benchtop.[1]

  • Absorb: Cover the spill with an inert absorbent (Vermiculite, Dry Sand, or Commercial Spill Pad). Do not use paper towels for neat amine spills as they may degrade or react.

  • Neutralize (Optional but Recommended): If the spill is large, apply a weak acid neutralizer (Citric Acid powder) over the absorbent to reduce volatility and pH.

  • Collect: Scoop the saturated absorbent into a sealable plastic bag or pail.

  • Label: "Debris from Spill Cleanup: 1-(2-Methoxyphenyl)pyrrolidin-3-amine."

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision-making process for disposing of 1-(2-Methoxyphenyl)pyrrolidin-3-amine to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 1-(2-Methoxyphenyl)pyrrolidin-3-amine StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Solid/Wipes Liquid Liquid / Solution StateCheck->Liquid Solution SolidPack Pack in HDPE Jar Label: Toxic/Corrosive Solid Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Final Transfer to EHS/Disposal Facility (Incineration) SolidPack->Final Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (MeOH, EtOH, DMSO) SolventCheck->NonHalogenated Segregation1 Segregate: Halogenated Waste (Check Amine Compatibility) Halogenated->Segregation1 Segregation2 Segregate: Basic Organic Waste (Preferred Route) NonHalogenated->Segregation2 Segregation1->Final Segregation2->Final

Figure 1: Operational decision tree for the segregation and packaging of amine waste streams.

Part 5: Scientific Rationale (Why This Matters)

The "Amine-Acid" Trap

In many laboratories, "Organic Waste" is a catch-all term.[1][2] However, adding 1-(2-Methoxyphenyl)pyrrolidin-3-amine to a waste drum containing acidic byproducts (e.g., acetic acid, TFA residues) can trigger an immediate exothermic acid-base reaction.[1][2]

  • Consequence: Rapid heat generation

    
     Solvent boiling 
    
    
    
    Drum pressurization
    
    
    Explosion/Rupture.[1]
  • Prevention: The protocols above strictly enforce the "Basic Organic" segregation stream to eliminate this thermodynamic risk.

Environmental Fate

Aromatic amines are notoriously difficult to degrade in standard wastewater treatment.

  • Aquatic Toxicity: The anisole (methoxy-benzene) moiety increases lipophilicity, potentially increasing bioaccumulation in aquatic organisms (H411).[1]

  • Strict Ban: Under no circumstances should this compound be poured down the sink, regardless of dilution.

References

  • US Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed and Characteristic Wastes (D002). Retrieved March 6, 2026, from [Link][1]

  • PubChem. (n.d.). Compound Summary: 1-(2-Methoxyphenyl)pyrrolidin-3-amine.[1][2][10][11] National Library of Medicine.[14] Retrieved March 6, 2026, from [Link][1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.